molecular formula C5H5BrN2O B010607 4-Amino-3-bromopyridin-2-ol CAS No. 107842-74-0

4-Amino-3-bromopyridin-2-ol

Katalognummer: B010607
CAS-Nummer: 107842-74-0
Molekulargewicht: 189.01 g/mol
InChI-Schlüssel: RBRLANDXJKWOLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-bromopyridin-2-ol (CAS 114335-54-5) is a high-value brominated aminopyridinol derivative designed for advanced research and development. This compound serves as a versatile and crucial building block (synthon) in organic and medicinal chemistry, particularly for constructing complex heterocyclic scaffolds frequently found in pharmacologically active molecules . Its molecular structure, featuring both an amino group and a bromine atom on the pyridine ring, allows for versatile chemical transformations. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon and nitrogen-based substituents . Concurrently, the amino and hydroxyl groups can be used for further functionalization or contribute to the compound's hydrogen-bonding capacity, which is critical in drug design for target binding. Primary Research Applications: Pharmaceutical Intermediates: This compound is a key precursor in the synthesis of novel chemical entities for drug discovery programs. Its structure is analogous to scaffolds found in compounds with reported biological activities . Heterocyclic Chemistry: It is a valuable substrate for the preparation of fused polyheterocyclic systems, which are common structures in many agrochemicals and pharmaceuticals . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRLANDXJKWOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552431
Record name 4-Amino-3-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107842-74-0
Record name 4-Amino-3-bromopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-bromopyridin-2-ol (CAS 107842-74-0), a substituted pyridinone derivative with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery as an intermediate for complex molecular scaffolds. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon established principles of organic chemistry and comparative data from closely related structural analogs to provide a holistic and insightful perspective for researchers.

Introduction: The Strategic Value of Substituted Pyridinones

Substituted pyridinone cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The unique electronic properties of the pyridinone ring, combined with the strategic placement of functional groups, allow for the fine-tuning of molecular properties such as solubility, lipophilicity, and target engagement. This compound, also known by its IUPAC name 4-amino-3-bromo-1H-pyridin-2-one[1], presents a trifunctional scaffold: a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a pyridinone ring system capable of hydrogen bonding. This combination makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following section details the known and predicted properties of this compound.

General and Physical Properties
PropertyValueSource
CAS Number 107842-74-0[1]
Molecular Formula C5H5BrN2O[1]
Molecular Weight 189.01 g/mol [1]
IUPAC Name 4-amino-3-bromo-1H-pyridin-2-one[1]
Synonyms 4-Amino-3-bromo-2-hydroxypyridine[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point 255-258 °CPredicted
Boiling Point 284.7±40.0 °CPredicted
Density 1.826±0.06 g/cm³Predicted
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMFInferred from related compounds
Spectroscopic Characterization

2.2.1. 1H and 13C NMR Spectroscopy (Predicted)

The NMR spectra of this compound would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom and carbonyl group.

  • 1H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely as doublets, and a broad signal for the amino protons. The NH proton of the pyridinone tautomer will also be present.

  • 13C NMR: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbonyl carbon will appear significantly downfield. The carbon atoms attached to the bromine and amino groups will also show characteristic shifts.[4][5][6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
N-H stretch (amine)3400-3250
O-H stretch (pyridinol tautomer)3400-3200 (broad)
C=O stretch (pyridinone tautomer)1680-1640
C=C and C=N stretches (aromatic)1600-1450
C-Br stretch700-500

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A likely precursor would be 4-aminopyridin-2-ol. The synthesis would then involve a regioselective bromination at the 3-position.

Proposed Synthetic Workflow:

G A 4-Aminopyridin-2-ol B This compound A->B Brominating Agent (e.g., NBS, Br2) Solvent (e.g., Acetic Acid, DMF)

Caption: Proposed synthesis of this compound.

Experimental Considerations:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which could help prevent over-bromination.[7]

  • Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature will be crucial to ensure regioselectivity and minimize side reactions.

  • Work-up and Purification: The product would likely be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups.

Reaction Scheme Overview:

G A This compound B Suzuki Coupling Product A->B Ar-B(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination Product A->C Amine, Pd catalyst, Base D N-Functionalized Product A->D Electrophile

Caption: Key reactions of this compound.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridinone core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing molecular diversity and building complex biaryl structures.[8][9][10][11]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position. This is particularly useful for modulating the physicochemical properties and biological activity of the final compound.

3.2.2. Reactions of the Amino Group

The amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a number of pharmacologically active agents. Its utility as a versatile intermediate makes it a valuable tool for the synthesis of compound libraries for high-throughput screening and lead optimization.

Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The ability to introduce diverse substituents at the 3- and 4-positions of the pyridinone ring through cross-coupling and amination reactions makes this compound an attractive starting material for the synthesis of novel kinase inhibitors.[2][3][12][13]

Agrochemicals

Substituted pyridines are also important in the agrochemical industry. The functional groups of this compound can be elaborated to produce compounds with potential herbicidal or pesticidal activity.[7]

Safety and Handling

GHS Hazard Classification (Inferred from Related Compounds):

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1/2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)

(This information is based on related compounds and should be used for guidance only. A comprehensive risk assessment should be performed before handling.)[14][15][16][17][18][19]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically functionalized building block with considerable potential for applications in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. While there is a need for more comprehensive, publicly available experimental data on this specific compound, this guide provides a solid foundation for researchers to understand its properties and effectively utilize it in their synthetic endeavors. The insights into its predicted spectroscopic profile, plausible synthetic routes, and expected reactivity will aid in the design of novel and impactful research programs.

References

  • PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Rojas-Lima, S., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC. [Link]

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Google Patents. WO 2010/104406 A1. [Link]

  • PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts. [Link]

  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. [Link]

  • National Institutes of Health. 3-Bromopyridin-2-amine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Amino-3-bromopyridin-2-ol, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a bromine atom, and a hydroxyl group on a pyridine ring imparts a distinct electronic and steric profile, making it a valuable scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both available data and standardized methodologies for their experimental determination.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in drug discovery and development. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and highlights the key characteristics that require experimental determination.

Property Value / Information Significance in Drug Development
Chemical Structure Chemical structure of this compoundThe arrangement of functional groups dictates reactivity, intermolecular interactions, and receptor binding potential.
Molecular Formula C₅H₅BrN₂O[1]Provides the elemental composition of the molecule.
Molecular Weight 189.01 g/mol [1]Influences diffusion, bioavailability, and formulation properties.
CAS Number 107842-74-0[1]A unique identifier for chemical substance registration.
Melting Point Experimental data not readily available.A key indicator of purity and solid-state stability.
Boiling Point Experimental data not readily available.Relevant for purification by distillation and assessing thermal stability.
Aqueous Solubility Experimental data not readily available.Crucial for drug absorption, formulation, and bioavailability.
pKa Experimental data not readily available.Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.

Experimental Determination of Physicochemical Properties: A Practical Guide

The absence of published experimental data for this compound necessitates a robust framework for its characterization. The following sections detail standardized, field-proven protocols for determining its key physicochemical parameters.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental property that provides a rapid assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[2]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Initially, heat the sample at a rapid rate to approximately 15-20°C below the expected melting point (a preliminary rapid determination can establish this approximate range).[3]

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3]

  • Melting Range: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[3] This range is the melting point of the sample.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Rapid Heating (Preliminary) C->D To ~15°C below expected MP E Slow Heating (1-2°C/min) D->E Precise determination F Record Onset and Completion Temperatures E->F

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Low solubility can lead to poor absorption and limit the therapeutic efficacy of a compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

SolubilityWorkflow A Add Excess Solid to Buffer B Agitate at Constant Temperature (24-48h) A->B Equilibration C Separate Solid and Liquid Phases B->C Centrifugation/Filtration D Analyze Supernatant (e.g., HPLC) C->D E Quantify Against Calibration Curve D->E

Caption: Shake-Flask Method for Thermodynamic Solubility.

pKa Determination: Understanding Ionization Behavior

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[6] For drug candidates, the ionization state at physiological pH is crucial for membrane permeability and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[6][7]

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (typically water or a co-solvent system if solubility is low).[6][7]

  • Apparatus Setup: Calibrate a pH meter with standard buffers and immerse the electrode in the sample solution.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[8]

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[9]

pKaWorkflow A Prepare Solution of Known Concentration C Titrate with Standard Acid/Base A->C B Calibrate pH Meter B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from Half-Equivalence Point E->F

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, O, Br), providing confirmation of the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, C=O stretching for the pyridinone tautomer, and C-Br stretching.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). A characteristic isotopic pattern would be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Synthesis and Reactivity

This compound can be conceptualized as a versatile synthetic intermediate. While a specific, detailed synthesis is not widely reported, a plausible synthetic route could involve the bromination of 4-aminopyridin-2-ol. The amino and hydroxyl groups are activating, directing electrophilic substitution. The regioselectivity of the bromination would be a key consideration in the synthetic design.

The reactivity of this compound is dictated by its functional groups. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position. The amino group can be acylated, alkylated, or diazotized, providing further avenues for molecular elaboration. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine form, which can influence its reactivity profile.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules and functional materials. While a comprehensive experimental dataset of its physicochemical properties is currently lacking in the public domain, this guide provides a robust framework for its characterization using standardized and validated methodologies. A thorough understanding of its melting point, solubility, and pKa, in conjunction with its spectroscopic profile, is essential for any researcher or developer aiming to unlock the full potential of this versatile intermediate. The generation and dissemination of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating its broader application in future research endeavors.

References

  • PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Google Patents. Synthetic method of 2-amino-4-bromopyridine.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Technology, Iraq. experiment (1) determination of melting points. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • METTLER TOLEDO. DETERMINATION OF MELTING POINTS. [Link]

  • YouTube. Measurement of pKa by Potentiometry. [Link]

  • PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Analytical Challenge of a Substituted Pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-3-bromopyridin-2-ol

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its multifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic systems and potential pharmaceutical agents.[1] The bromine atom, for instance, provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.[1]

However, the precise structural characterization of this molecule is not trivial. The core analytical challenge lies in the potential for prototropic tautomerism, a phenomenon common in hydroxypyridines.[2][3] The molecule can exist in equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. The dominant tautomer is highly influenced by factors such as solvent, temperature, and the electronic effects of the ring substituents.[4] A definitive structural elucidation, therefore, requires a multi-technique, integrated analytical approach to unambiguously determine the predominant tautomeric form and confirm the connectivity of all atoms. This guide provides a comprehensive workflow and expert insights into the necessary spectroscopic and analytical techniques required for this task.

Section 1: Physicochemical Properties and Tautomeric Equilibrium

Before embarking on an analytical workflow, it is essential to understand the fundamental properties of the target compound and the nature of its potential tautomeric forms.

Core Properties

The foundational properties of this compound are summarized in the table below. These values are critical for mass spectrometry and for preparing solutions for analysis.

PropertyValueSource
CAS Number 107842-74-0[5]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
The Pyridinol vs. Pyridone Tautomerism

The central question in the structural elucidation of this molecule is the position of the tautomeric equilibrium. The two primary forms, this compound (the "enol" form) and 4-Amino-3-bromo-1H-pyridin-2-one (the "keto" or "amide" form), possess distinct functional groups that can be differentiated spectroscopically.

For 2-hydroxypyridine, the pyridone tautomer is generally favored, as it benefits from the strength of a carbon-oxygen double bond and maintains aromatic character through a significant charge-separated resonance contributor.[2][3] The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the ring will modulate the electronic properties and may influence the equilibrium position.

tautomerism cluster_0 This compound (Enol Form) cluster_1 4-Amino-3-bromo-1H-pyridin-2-one (Keto/Amide Form) enol enol keto keto enol->keto H⁺ transfer

Caption: Tautomeric equilibrium of this compound.

Section 2: An Integrated Workflow for Structural Elucidation

A robust structural determination cannot rely on a single analytical technique. Instead, a synergistic workflow is employed where each method provides a unique piece of the puzzle. The data from all techniques must converge to support a single, unambiguous structure.

workflow start Sample of This compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr xray Single Crystal X-Ray Diffraction (Optional) start->xray data_ms Confirm MW = 189.01 Observe Br Isotope Pattern (M, M+2 peaks) ms->data_ms yields data_ir Probe Functional Groups: O-H vs C=O N-H stretches ir->data_ir yields data_nmr Establish Connectivity (¹H-¹H, ¹H-¹³C) Confirm Tautomer nmr->data_nmr yields data_xray Definitive Solid-State Structure & Connectivity xray->data_xray yields synthesis Synthesize All Spectroscopic Data data_ms->synthesis data_ir->synthesis data_nmr->synthesis data_xray->synthesis conclusion Final Structural Assignment synthesis->conclusion

Caption: Integrated workflow for structural elucidation.

Section 3: Spectroscopic Analysis in Detail

Mass Spectrometry (MS)

Expertise & Causality: The first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. For a halogenated compound, the isotopic pattern is a powerful diagnostic tool.[6] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, providing definitive evidence for the presence of a single bromine atom.[8]

Expected Data:

  • HRMS (ESI+): Calculated for [C₅H₅BrN₂O+H]⁺: 188.9718, 190.9697. The observation of this doublet with high mass accuracy (< 5 ppm error) confirms the molecular formula.

  • Low-Resolution MS: A molecular ion cluster around m/z 188 and 190 with a relative intensity ratio of approximately 1:1.

Experimental Protocol (HRMS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion cluster [M+H]⁺, confirming the mass-to-charge ratio and the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally useful for identifying key functional groups and provides the first strong evidence for the dominant tautomeric form. The distinction rests on identifying either a broad O-H stretch (pyridin-2-ol) or a sharp, strong C=O stretch (pyridin-2-one).[9]

Expected Data & Interpretation:

Tautomer FormKey IR Bands (cm⁻¹)Interpretation
Pyridin-2-ol 3400-3200 (broad)O-H stretch
3350-3150 (two bands)N-H stretches (asymmetric & symmetric) of the -NH₂ group
~1620, ~1570C=C and C=N ring stretching vibrations
Pyridin-2-one 3350-3150 (multiple bands)N-H stretches from both the ring N-H and the -NH₂ group
~1650 (strong, sharp) C=O (amide) stretch. This is the key diagnostic peak.
~1600, ~1550C=C and C=N ring stretching vibrations

The presence or absence of the strong carbonyl peak around 1650 cm⁻¹ is the most critical piece of data from this experiment.

Experimental Protocol (ATR-IR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by taking a background spectrum of air.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Process the data by performing a baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and confirms the atomic connectivity.

¹H NMR: This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, we expect to see two aromatic protons and exchangeable protons from the NH₂, OH, and/or NH groups.

¹³C NMR: This experiment identifies the number of unique carbon environments. The chemical shift of the carbon at position 2 is highly diagnostic: in the pyridin-2-ol form, it will be in the aromatic region (~150-160 ppm), while in the pyridin-2-one form, it will shift significantly downfield into the carbonyl region (~160-170 ppm).

2D NMR:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the relationship between the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, a correlation from the proton at C5 to the carbon at C3 would confirm their proximity.

Predicted NMR Data (in DMSO-d₆): DMSO-d₆ is a good solvent choice as it can solubilize polar compounds and slow down the exchange of N-H and O-H protons, sometimes allowing them to be observed as distinct signals.

Tautomer FormPredicted ¹H NMR DataPredicted ¹³C NMR Data
Pyridin-2-ol ~7.5-7.8 (d, 1H, H6), ~6.5-6.8 (d, 1H, H5), ~5.0-6.0 (br s, 2H, NH₂), ~9.0-10.0 (br s, 1H, OH)C2: ~158 ppm , C3: ~110 ppm, C4: ~145 ppm, C5: ~115 ppm, C6: ~140 ppm
Pyridin-2-one ~7.2-7.5 (d, 1H, H6), ~6.0-6.3 (d, 1H, H5), ~6.5-7.5 (br s, 2H, NH₂), ~10.0-11.0 (br s, 1H, NH)C2: ~165 ppm , C3: ~105 ppm, C4: ~150 ppm, C5: ~100 ppm, C6: ~135 ppm

Experimental Protocol (NMR Suite):

  • Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • Acquire a 2D gCOSY spectrum to establish ¹H-¹H correlations.

  • Acquire a 2D gHSQC spectrum to assign protonated carbons.

  • Acquire a 2D gHMBC spectrum to establish long-range ¹H-¹³C connectivities and assign quaternary carbons.

  • Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Section 4: The Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the molecular structure in the solid state. If a high-quality crystal can be grown, this technique provides precise bond lengths, bond angles, and the definitive tautomeric form present in the crystal lattice.

Protocol:

  • Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Solve and refine the crystal structure using specialized software to generate a 3D model of the molecule.

Conclusion

The structural elucidation of this compound is a prime example of the necessity of an integrated analytical strategy. The process begins with Mass Spectrometry to confirm the elemental composition, with particular attention to the isotopic signature of bromine. Infrared Spectroscopy then provides the first crucial evidence regarding the dominant tautomeric form by probing for characteristic O-H or C=O functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments in a suitable solvent like DMSO-d₆ provides the definitive solution-state structure by establishing the complete covalent framework and confirming the tautomer through the diagnostic chemical shift of the C2 carbon. For absolute confirmation in the solid state, single-crystal X-ray diffraction remains the unequivocal standard. By synthesizing the data from each of these techniques, a scientist can confidently and authoritatively report the complete and correct structure of this versatile chemical building block.

References

  • PubChem. 4-Amino-3-bromopyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

  • Wikipedia. 4-Pyridone. Wikipedia. Available at: [Link]

  • ChemistryViews. Synthesis of Fully Substituted Pyridines. ChemistryViews. Available at: [Link]

  • ResearchGate. Schematic structures of substituted pyridine simulates, showing the.... ResearchGate. Available at: [Link]

  • CHIMIA. Infrared Absorption Spectra of Quaternary Salts of Pyridine. CHIMIA. Available at: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a ha.... Pearson+. Available at: [Link]

  • ACS Publications. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. National Center for Biotechnology Information. Available at: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Available at: [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

  • NIH National Library of Medicine. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c14774
  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Available at: [Link]

  • YouTube. Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

A Technical Guide to the Tautomeric Landscape of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is of paramount importance in heterocyclic chemistry, profoundly influencing the chemical reactivity, biological activity, and spectroscopic properties of molecules.[1][2] This guide provides an in-depth analysis of the tautomeric equilibrium of 4-Amino-3-bromopyridin-2-ol, a substituted pyridine derivative. We will dissect the foundational principles of lactam-lactim tautomerism, characteristic of 2-hydroxypyridines, and extrapolate these concepts to understand the specific influence of the 4-amino and 3-bromo substituents. This whitepaper synthesizes theoretical principles with practical, field-proven experimental methodologies for characterizing and quantifying the tautomeric populations, offering a robust framework for researchers, medicinal chemists, and drug development professionals.

Introduction: The 2-Pyridone ⇌ 2-Hydroxypyridine Equilibrium

The tautomerism between 2-hydroxypyridine and its corresponding amide, 2-pyridone, represents a classic and extensively studied case of lactam-lactim tautomerism.[3][4] The aromatic hydroxypyridine form (the "lactim" or "enol" tautomer) and the non-aromatic but highly stabilized pyridone form (the "lactam" or "keto" tautomer) exist in a delicate, solvent-dependent equilibrium.

Generally, the 2-pyridone tautomer is the major form in the solid state and in polar solvents.[5] This preference is attributed to the significant resonance stabilization of the amide group and the ability to form stable, hydrogen-bonded dimers. Conversely, the 2-hydroxypyridine tautomer, which retains the aromaticity of the pyridine ring, is favored in the gas phase and in non-polar solvents.[3][5] The energy difference between these two forms is often small, allowing the equilibrium to be readily influenced by external factors.[3]

Tautomerism_Fundamentals cluster_lactim 2-Hydroxypyridine (Lactim) cluster_lactam 2-Pyridone (Lactam) Lactim Aromatic 'Enol' Form (Favored in Gas Phase/Non-Polar Solvents) Lactam Amide 'Keto' Form (Favored in Solid State/Polar Solvents) Lactim->Lactam Proton Transfer

Caption: General equilibrium between 2-hydroxypyridine and 2-pyridone.

Analysis of this compound Tautomerism

For the target molecule, this compound, we must consider the primary lactam-lactim equilibrium alongside the electronic influence of the amino and bromo substituents. A secondary, though far less probable, imine-amine tautomerism at the C4 position could also be considered but is generally insignificant for exocyclic amines on a pyridine ring.

The principal equilibrium is between:

  • Tautomer A (Lactim): this compound

  • Tautomer B (Lactam): 4-Amino-3-bromopyridin-2(1H)-one

Specific_Tautomers TautomerA This compound (Lactim Form) TautomerB 4-Amino-3-bromopyridin-2(1H)-one (Lactam Form) TautomerA->TautomerB Equilibrium

Caption: The primary tautomeric equilibrium for the title compound.

Factors Influencing the Equilibrium

The position of this equilibrium is not static; it is dictated by a synthesis of electronic, steric, and environmental factors.

Influencing_Factors cluster_Electronic Electronic Effects cluster_Environmental Environmental Factors Equilibrium Lactim ⇌ Lactam Equilibrium Amino 4-Amino Group (Strong EDG - Resonance) Amino->Equilibrium Favors Lactam Bromo 3-Bromo Group (EWG - Induction) Bromo->Equilibrium Minor Influence Solvent Solvent Polarity (H-Bonding, Dipole Moment) Solvent->Equilibrium Polar Favors Lactam Non-Polar Favors Lactim HBond Intra/Intermolecular H-Bonding HBond->Equilibrium Stabilizes Lactam Dimer

Caption: Key factors governing the tautomeric balance.

  • Electronic Effects of Substituents :

    • 4-Amino Group : As a potent electron-donating group (EDG) through resonance, the amino group at the para-position to the ring nitrogen significantly increases the electron density of the π-system. This donation stabilizes the positive charge that can be formally placed on the ring nitrogen in a key resonance structure of the lactam form, thus strongly pushing the equilibrium towards the 4-Amino-3-bromopyridin-2(1H)-one (Lactam) tautomer.

    • 3-Bromo Group : The bromine atom is an electron-withdrawing group (EWG) via the inductive effect due to its high electronegativity. This effect is localized and generally weaker than the resonance donation of the amino group. While it slightly destabilizes the ring, its overall impact on the tautomeric equilibrium is expected to be secondary to that of the powerful 4-amino group.

  • Solvent Effects : The choice of solvent is a critical determinant of the observed tautomer ratio.

    • Polar Protic/Aprotic Solvents (e.g., H₂O, DMSO, Methanol) : These solvents will preferentially solvate and stabilize the more polar lactam tautomer, which possesses a larger dipole moment. Hydrogen bonding between the solvent and the N-H and C=O groups of the lactam form provides substantial stabilization.[3][5]

    • Non-Polar Solvents (e.g., Chloroform, Cyclohexane, Dioxane) : In these environments, the less polar, aromatic lactim form is favored.[3][6]

Theoretical & Computational Analysis

While direct experimental data for this compound is scarce, the tautomeric preference can be reliably predicted using computational chemistry. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are the industry standard for this purpose.[7] The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects.[7][8]

Based on established principles, the lactam form is predicted to be significantly more stable, particularly in polar media.

Table 1: Predicted Relative Energies of Tautomers

Tautomer Medium Predicted Relative Gibbs Free Energy (ΔG) Expected Major Tautomer
Lactam (Pyridone) Gas Phase Baseline (0 kJ/mol) Yes
Lactim (Hydroxypyridine) Gas Phase +10 to +20 kJ/mol No
Lactam (Pyridone) Polar Solvent (e.g., Water) Baseline (0 kJ/mol) Yes (Overwhelmingly)

| Lactim (Hydroxypyridine) | Polar Solvent (e.g., Water) | +25 to +40 kJ/mol | No |

Note: These values are estimations based on known effects of similar substituents and are intended for illustrative purposes. Actual values require specific quantum chemical calculations.

Experimental Characterization of Tautomers

Distinguishing and quantifying tautomers requires a multi-faceted spectroscopic approach. The distinct functional groups in each tautomer give rise to unique spectral signatures.

Experimental_Workflow Start Synthesized Compound (this compound) Prep Sample Preparation (Dissolve in Polar & Non-Polar Solvents) Start->Prep Analysis Spectroscopic Analysis Prep->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR Infrared (IR) Spectroscopy Analysis->IR UV UV-Vis Spectroscopy Analysis->UV Interpretation Data Interpretation (Identify Characteristic Signals) NMR->Interpretation IR->Interpretation UV->Interpretation Conclusion Determine Tautomer Ratio & Equilibrium Position Interpretation->Conclusion

Caption: A typical workflow for the experimental study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric structures in solution.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation : Prepare two samples by dissolving ~5-10 mg of the compound in 0.7 mL of a) deuterated dimethyl sulfoxide (DMSO-d₆) and b) deuterated chloroform (CDCl₃). DMSO-d₆ represents a polar aprotic medium, while CDCl₃ is non-polar.

  • Instrument Setup : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire standard proton spectra for both samples. Pay close attention to the downfield region (10-15 ppm) for exchangeable protons.

  • ¹³C NMR Acquisition : Acquire proton-decoupled carbon spectra. Ensure a sufficient number of scans for adequate signal-to-noise, especially for quaternary carbons.

  • Data Analysis : Compare the spectra from the two solvents to identify shifts in the equilibrium.

Table 2: Expected NMR Spectroscopic Signatures

Feature Lactam Tautomer (in DMSO-d₆) Lactim Tautomer (in CDCl₃) Causality
¹H Exchangeable Broad singlet, ~10-12 ppm (N-H) Broad singlet, ~9-11 ppm (O-H) The proton is attached to nitrogen vs. oxygen.
¹H Ring Protons Two singlets (~6.0-7.5 ppm) Two singlets, shifted relative to lactam The electronic environment of the ring changes significantly between the two forms.
¹³C C2 Carbon ~160-165 ppm (Amide C=O) ~155-160 ppm (Aromatic C-O) A C=O bond is significantly deshielded compared to a C-O single bond.

| ¹³C C4 Carbon | ~145-150 ppm (C-NH₂) | ~140-145 ppm (C-NH₂) | The degree of electron donation from the amino group impacts the C4 chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups in the solid state (KBr pellet) or in solution.

Protocol: FT-IR Analysis

  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk.

    • Solution : Prepare a concentrated solution (~10-20 mg/mL) in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify characteristic stretching frequencies for C=O, N-H, and O-H bonds.

Table 3: Key Infrared Absorption Frequencies

Functional Group Lactam Tautomer Lactim Tautomer Rationale
C=O Stretch Strong, ~1660-1680 cm⁻¹ Absent Definitive marker for the amide carbonyl group.[9]
N-H Stretch Broad, ~3100-3400 cm⁻¹ Absent Indicates the N-H bond of the lactam ring.
O-H Stretch Absent Broad, ~3200-3600 cm⁻¹ Definitive marker for the hydroxyl group.

| C=N/C=C Stretch | ~1550-1640 cm⁻¹ | ~1580-1650 cm⁻¹ | Aromatic/conjugated double bond region. |

UV-Visible Spectroscopy

The difference in the conjugated π-systems of the two tautomers results in distinct electronic transitions, observable by UV-Vis spectroscopy.

Protocol: UV-Vis Analysis

  • Sample Preparation : Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in a series of solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

  • Acquisition : Record the absorption spectra from approximately 200 to 400 nm using a quartz cuvette.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) in each solvent. A shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium. The more extended conjugated system of the lactam form is expected to absorb at a longer wavelength.[3]

Implications in Medicinal Chemistry and Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical factor in drug design. Tautomers can exhibit different:

  • Receptor Binding : The shape and hydrogen bonding capabilities (donor vs. acceptor sites) of each tautomer are different, leading to varied affinities for a biological target.

  • Pharmacokinetics (ADME) : Properties like lipophilicity (LogP), solubility, and membrane permeability are tautomer-dependent, affecting absorption, distribution, metabolism, and excretion.

  • pKa and Ionization : The acidity and basicity of the molecule change with the tautomeric form, influencing its charge state at physiological pH.

Understanding and controlling the tautomeric equilibrium of a molecule like this compound is therefore essential for developing it into a viable drug candidate. The predominance of the lactam form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, must be the guiding structural hypothesis for any structure-activity relationship (SAR) studies.

Conclusion

The tautomerism of this compound is governed by the fundamental principles of the lactam-lactim equilibrium, which is heavily influenced by the electronic nature of its substituents and the surrounding solvent environment. The strong electron-donating 4-amino group, coupled with the stabilizing effect of polar solvents, overwhelmingly favors the 4-Amino-3-bromopyridin-2(1H)-one (Lactam) form. This preference can be unequivocally confirmed and quantified through a coordinated application of NMR, IR, and UV-Vis spectroscopy, supported by theoretical DFT calculations. For professionals in drug discovery, a precise understanding of this tautomeric landscape is not merely foundational science but a prerequisite for rational drug design and development.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Negri, F., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • Heidarnezhad, Z., et al. (2013). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. [Link]

  • ResearchGate. Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5H)-one derivatives bearing substituents with opposite electronic effects: Synthesis, structure and spectroscopic studies. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

  • ResearchGate. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

  • Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

  • RSC Publishing. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. [Link]

  • Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • RSC Publishing. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. [Link]

  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

  • National Institute of Standards and Technology. 2(1H)-Pyridinone - the NIST WebBook. [Link]

  • Asadpour, M., et al. (2021). Keto-Enol Tautomerism. Master Organic Chemistry. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]

  • Szafran, M., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]

  • Al-Omair, M. A. (2020). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

  • Wikipedia. Phenol. [Link]

  • de Oliveira, A. P. A., et al. (2022). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

Sources

4-Amino-3-bromopyridin-2-ol synthesis starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 4-Amino-3-bromopyridin-2-ol from Core Starting Materials

Introduction

This compound, which exists in tautomeric equilibrium with 4-amino-3-bromo-2-pyridone, is a highly functionalized heterocyclic compound. Its strategic placement of an amino group, a bromine atom, and a hydroxyl group on the pyridine core makes it a valuable and versatile building block in medicinal chemistry and drug development. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and hydroxyl groups provide sites for further derivatization, enabling the construction of complex molecular architectures and the exploration of broad chemical space for active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of a robust and efficient synthetic pathway to this compound, focusing on the rationale behind the chosen starting materials and reaction conditions. It is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducibility and high yields.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection strategy. The C-Br bond at the 3-position can be formed via an electrophilic bromination of the electron-rich precursor, 4-Aminopyridin-2-ol (II). The pyridone ring of intermediate (II) can, in turn, be synthesized through the hydrolysis of a corresponding 2-halopyridine, such as the commercially available and cost-effective 4-Amino-2-chloropyridine (III). This analysis establishes a straightforward and practical two-step synthetic route from a readily accessible starting material.

G target This compound (I) intermediate 4-Aminopyridin-2-ol (II) target->intermediate C-Br Disconnection (Electrophilic Bromination) start_material 4-Amino-2-chloropyridine (III) intermediate->start_material C-O Disconnection (Hydrolysis)

Caption: Retrosynthetic pathway for this compound.

Strategic Synthesis Pathway: From 4-Amino-2-chloropyridine to the Final Product

The chosen forward synthesis commences with 4-Amino-2-chloropyridine and proceeds through two key transformations: (1) Hydrolysis to form the 4-Aminopyridin-2-ol intermediate, and (2) Regioselective bromination to yield the final product. This pathway is advantageous due to the availability of the starting material and the high yields achievable under optimized conditions.

Part 1: Synthesis of the 4-Aminopyridin-2-ol Intermediate via Optimized Hydrolysis

The conversion of a 2-chloropyridine to a 2-pyridone is a standard transformation, but its application to substrates bearing an amino group requires careful consideration of the reaction conditions to avoid side reactions.

Causality Behind Experimental Choices

The hydrolysis of 4-amino-2-chloropyridine presents a notable challenge. Standard protocols, such as the procedure by Yoneda and Fukuhara which employs potassium hydroxide in methanol, have been found to be suboptimal for this specific substrate. In our hands, this method results in a mixture of the desired 4-amino-2-pyridone and a significant amount of the 4-amino-2-methoxypyridine byproduct, arising from competing nucleophilic substitution by the methoxide solvent.

To circumvent this issue and ensure a high-yield, clean conversion, a non-nucleophilic solvent system is required. An authoritative study by Bagley et al. demonstrated that conducting the hydrolysis with potassium hydroxide in toluene at elevated temperatures (170 °C) in a sealed vessel completely suppresses the formation of the ether byproduct and drives the reaction to completion, affording the desired 4-Aminopyridin-2-ol in excellent yield. This choice represents a critical, field-proven optimization for this specific transformation.

Detailed Experimental Protocol: Hydrolysis
  • To a sealed reaction tube, add 4-Amino-2-chloropyridine (1.0 equiv.), potassium hydroxide (3.0 equiv.), and toluene (to form a ~0.2 M solution).

  • Seal the tube tightly and place it in a pre-heated oil bath or heating mantle at 170 °C.

  • Stir the reaction mixture vigorously for 72 hours.

  • After cooling to room temperature, carefully unseal the tube.

  • Dilute the mixture with water and acidify with concentrated HCl until the pH is approximately 6-7.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-Aminopyridin-2-ol.

Part 2: Regioselective Bromination to Yield this compound

The second stage of the synthesis involves the selective introduction of a bromine atom at the C3 position of the 4-Aminopyridin-2-ol intermediate.

Expertise & Mechanistic Insights

The pyridone ring in 4-Aminopyridin-2-ol is highly activated towards electrophilic aromatic substitution. Both the C4-amino group and the C2-hydroxyl group are potent ortho-, para-directing activators. This electronic configuration strongly directs incoming electrophiles to the C3 and C5 positions. Consequently, using aggressive brominating agents like elemental bromine (Br₂) can easily lead to over-bromination, yielding the 3,5-dibrominated byproduct and reducing the yield of the desired mono-brominated product.

To achieve high regioselectivity, a milder and more controlled brominating agent is necessary. Copper(II) bromide (CuBr₂) has proven to be an effective reagent for the selective mono-bromination of activated aromatic and heteroaromatic systems. The reaction proceeds under mild conditions (room temperature in acetonitrile), which tempers the reactivity and favors the formation of the thermodynamically preferred 3-bromo isomer. This method effectively prevents dibromination, a crucial consideration for ensuring the trustworthiness and efficiency of the protocol.

Detailed Experimental Protocol: Bromination
  • Dissolve 4-Aminopyridin-2-ol (1.0 equiv.) in acetonitrile (MeCN) in a round-bottom flask.

  • Add Copper(II) bromide (CuBr₂, 1.2 equiv.) to the solution in one portion.

  • Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC or LC-MS. Note: The reaction may require an extended period (up to 7 days) to reach completion.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data and Workflow Summary

The following table summarizes the key parameters for the two-step synthesis.

StepStarting MaterialKey ReagentsSolventTemperatureTimeProductYield
14-Amino-2-chloropyridineKOHToluene170 °C72 h4-Aminopyridin-2-ol~97%
24-Aminopyridin-2-olCuBr₂AcetonitrileRoom Temp.~7 daysThis compoundHigh
Experimental Workflow Diagram

G start_node start_node process_node process_node product_node product_node final_product_node final_product_node A Start: 4-Amino-2-chloropyridine B Add KOH, Toluene Seal Tube A->B C Heat at 170 °C for 72h B->C D Workup: Acidify, Filter C->D E Intermediate: 4-Aminopyridin-2-ol D->E F Dissolve in MeCN Add CuBr₂ E->F G Stir at RT for ~7 days F->G H Workup & Purification G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved from the readily available starting material, 4-Amino-2-chloropyridine, in two high-yielding steps. The key to a successful synthesis lies in the careful selection of reaction conditions to overcome common challenges associated with substituted pyridone chemistry. The optimized hydrolysis using a non-nucleophilic solvent system and the mild, regioselective bromination using CuBr₂ constitute a robust and reliable protocol. This guide provides the necessary technical detail and mechanistic rationale for researchers to confidently reproduce this synthesis and utilize the valuable this compound building block in their drug discovery and development programs.

References

  • Bagley, M. C., et al. (2015). General approaches to 3-bromo-4-halo- and 3,4,5-trihalo-2-pyridones. University of Bristol Research Portal. [Link]

The Ascendancy of Substituted Aminopyridinols: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted aminopyridinol scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and history of this versatile chemical class, from early synthetic explorations to their emergence as potent modulators of key biological pathways. We will delve into the intricacies of their synthesis, detailing seminal and contemporary methodologies. Furthermore, this guide will elucidate the structure-activity relationships that govern their therapeutic effects, with a particular focus on their neuroprotective, anti-inflammatory, and anticancer properties. Through detailed protocols, mechanistic diagrams, and comparative data, we aim to equip researchers and drug development professionals with a thorough understanding of the past, present, and future of substituted aminopyridinols.

Introduction: The Aminopyridinol Core

Substituted aminopyridinols are a class of heterocyclic organic compounds characterized by a pyridine ring bearing both an amino (-NH₂) and a hydroxyl (-OH) group, in addition to other substituents. The relative positions of these functional groups, along with the nature and placement of other substituents, give rise to a vast chemical space with a wide spectrum of physicochemical and pharmacological properties. The interplay between the electron-donating amino group and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, is crucial to their biological activity. A key characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[1][2][3] This tautomerism can significantly influence their chemical reactivity, and more importantly, their interactions with biological targets.[3] The prevalence of the pyridone tautomer is often favored in both solution and the solid state due to intermolecular hydrogen bonding.[1]

A Historical Perspective on the Discovery and Synthesis

The journey of substituted aminopyridinols is intrinsically linked to the broader history of pyridine chemistry. While early methods for the synthesis of simple aminopyridines and hydroxypyridines were developed in the late 19th and early 20th centuries, the specific class of aminopyridinols garnered significant interest later as their potential as versatile intermediates and bioactive molecules became apparent.

Early Synthetic Routes and Key Precursors

One of the earliest and most fundamental methods for the preparation of 3-hydroxypyridine, a key precursor for many aminopyridinols, involved the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide.[4] However, this method was often plagued by issues such as frothing, making it challenging for large-scale industrial production.[4]

A significant advancement in the synthesis of aminopyridinols came with the use of more readily available starting materials. For instance, multi-stage processes were developed to produce 2-amino-3-hydroxypyridine from furfural.[5] This method involves the reaction of furfural with chlorine or a chlorine-releasing agent, followed by reaction with sulphamic acid and subsequent hydrolysis.[5] More contemporary and efficient methods for the preparation of 2-amino-3-hydroxypyridine also start from furfural, reacting it with chlorine or bromine to initiate a ring-opening reaction, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis to yield the final product with high purity and yield.[6][7]

The synthesis of 4-amino-3-hydroxypyridine has also been a subject of investigation. A classic approach involves the nitration of pyridine to obtain a nitropyridine intermediate, which is then reduced to an amino group using agents like iron and hydrochloric acid, followed by a hydroxylation step.[8]

Evolution of Synthetic Methodologies

Over the years, synthetic strategies have evolved to provide more efficient, scalable, and versatile routes to a wider range of substituted aminopyridinols. These advancements have been crucial for enabling the exploration of their structure-activity relationships and the development of novel therapeutic agents.

Therapeutic Applications and Mechanisms of Action

The unique structural features of substituted aminopyridinols have positioned them as promising candidates for a variety of therapeutic applications. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group and pyridine nitrogen) allows for multifaceted interactions with biological targets.

Neuroprotection and Central Nervous System Disorders

Derivatives of 3-hydroxypyridine have demonstrated a broad spectrum of psychotropic effects, including anti-aggressive, anticonvulsant, and behavior-normalizing properties in preclinical models.[9] These compounds have also shown antihypoxic and antiamnestic effects, suggesting their potential in treating conditions related to cerebral oxygen deprivation and memory impairment.[9]

While the precise mechanisms are still under investigation, the neuroprotective properties of some aminopyridine derivatives may be linked to their antioxidant capabilities and their ability to modulate neuronal ion channels. For instance, 4-aminopyridine is a known potassium channel blocker that can enhance conduction in demyelinated axons, a mechanism that has been explored for symptomatic treatment in multiple sclerosis.[10][11] While not an aminopyridinol itself, its neuroactive properties highlight the potential of the aminopyridine scaffold in neurological disorders. There is growing evidence to suggest that 4-aminopyridine may possess additional neuroprotective features beyond its symptomatic effects.[10][12]

Anticancer Activity

The aminopyridine scaffold is present in several approved anticancer drugs, and research into new derivatives continues to be an active area.[13] Novel 1,2,4-triazole-pyridine hybrid derivatives have been synthesized and evaluated for their in vitro anticancer activities, with some compounds showing moderate to potent effects against murine melanoma cell lines.[14] The anticancer properties of some pyridine derivatives are thought to be linked to the inhibition of key signaling pathways involved in tumor growth and progression. For example, certain aminophthalazine derivatives have been shown to reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in the progression of various cancers.[15]

Antimicrobial and Anti-inflammatory Properties

The aminopyridine moiety is a versatile scaffold for the development of antimicrobial agents.[16] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to cell death.[16]

In the realm of anti-inflammatory agents, derivatives of 3-hydroxypyridine have been investigated for their antioxidant properties, which can contribute to their anti-inflammatory effects.[17]

Experimental Protocols and Methodologies

To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of key aminopyridinol scaffolds.

Synthesis of 2-Amino-3-hydroxypyridine from Furfural

This protocol is based on a modern, efficient method for the preparation of 2-amino-3-hydroxypyridine.[6][7]

Step 1: Ring-Opening Reaction of Furfural

  • Add 370g of water to a suitable reaction vessel.

  • Add 19g of furfural to the water and stir to mix.

  • Cool the mixture to 0°C.

  • Begin introducing chlorine gas into the stirred mixture while maintaining the temperature between 0-8°C.

  • The rate of chlorine gas introduction should be maintained at approximately 2.6-3g per 10 minutes.

  • After the initial introduction of chlorine, add 8g of furfural to the reaction mixture every 20 minutes for a total of four additions.

  • The total amount of chlorine gas introduced should be approximately 39g.

Step 2: Formation and Hydrolysis of the Intermediate

  • The resulting mixed liquid agent from the ring-opening reaction is transferred to a second reaction vessel.

  • Cool the mixture to 0°C.

  • Slowly add a liquid alkali to adjust the pH of the mixed liquid agent to 1.5-2, while maintaining the temperature at 0-8°C. This addition should take approximately 2 hours.

  • The subsequent steps involve reaction with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate, followed by hydrolysis under basic conditions to yield the final product.[6]

Synthesis of 2-Amino-3,5-dichloropyridine

This protocol describes the preparation of a dihalogenated aminopyridine, which can serve as a precursor for further derivatization.[18]

  • Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid.

  • With gentle cooling, introduce 30 parts of chlorine gas over a period of 30 minutes.

  • Raise the temperature of the solution to 50-60°C.

  • Introduce an additional 60 parts of chlorine gas over 6 hours.

  • After the chlorine addition is complete, pour the solution onto ice.

  • Remove any remaining chlorine by adding sodium bisulfite.

  • Add a solution of 95 parts of sodium hydroxide in 150 parts of water to precipitate the 2-amino-3,5-dichloropyridine.

  • Filter the precipitate, wash with ice-water, and dry under vacuum at room temperature.

Data Presentation and Visualization

Comparative Biological Activity
Compound ClassTherapeutic AreaKey FindingsReference
3-Hydroxypyridine DerivativesCentral Nervous SystemExhibit anti-aggressive, anticonvulsant, antihypoxic, and antiamnestic effects in preclinical models.[9]
1,2,4-Triazole-Pyridine HybridsOncologyModerate to potent in vitro anticancer activity against murine melanoma cell lines.[14]
Aminophthalazine DerivativesOncology/InflammationPotent inhibitors of PGE2 production in human adenocarcinoma cells.[15]
4-AminopyridineNeurologyEnhances nerve conduction in demyelinated axons; potential neuroprotective effects.[10][11]
Conceptual Workflow for Aminopyridinol Synthesis

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Key Intermediates cluster_derivatization Derivatization cluster_final Final Products Furfural Furfural Ring-Opening Ring-Opening Furfural->Ring-Opening e.g., Cl₂, H₂O Pyridine Pyridine Halogenation Halogenation Pyridine->Halogenation e.g., Cl₂ Nitration_Reduction Nitration & Reduction Pyridine->Nitration_Reduction 1. Nitration 2. Reduction Cyclization Cyclization Ring-Opening->Cyclization e.g., NH₂SO₃NH₄ Aminopyridinol_Scaffold Aminopyridinol Scaffold Cyclization->Aminopyridinol_Scaffold Hydrolysis Halogenation->Aminopyridinol_Scaffold Hydrolysis Hydroxylation Hydroxylation Nitration_Reduction->Hydroxylation Hydroxylation->Aminopyridinol_Scaffold Substitution_Reactions Substitution Reactions (e.g., Alkylation, Acylation) Aminopyridinol_Scaffold->Substitution_Reactions Substituted_Aminopyridinols Diverse Substituted Aminopyridinols Substitution_Reactions->Substituted_Aminopyridinols

Caption: Generalized synthetic pathways to substituted aminopyridinols.

Tautomeric Equilibrium of 2-Amino-3-hydroxypyridine

Caption: Tautomeric equilibrium between the aminopyridinol and aminopyridone forms.

Future Directions and Conclusion

The field of substituted aminopyridinols continues to be a fertile ground for drug discovery and development. The versatility of their synthesis and the diverse range of biological activities they exhibit suggest that novel therapeutic agents based on this scaffold are yet to be discovered. Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by substituted aminopyridinols will be crucial for the rational design of next-generation therapeutics.

  • Expansion of Chemical Diversity: The development of new synthetic methodologies will enable the creation of more complex and diverse libraries of substituted aminopyridinols, increasing the probability of identifying potent and selective drug candidates.

  • Targeted Drug Delivery: The incorporation of substituted aminopyridinols into targeted drug delivery systems could enhance their efficacy and reduce off-target side effects.

References

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. Retrieved January 22, 2026, from [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.). Google Patents.
  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. (n.d.). Google Patents.
  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.). Google Patents.
  • Dammeier, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

  • CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents. (n.d.). Google Patents.
  • Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). Preprints.org. Retrieved January 22, 2026, from [Link]

  • Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). Molecules. Retrieved January 22, 2026, from [Link]

  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 22, 2026, from [Link]

  • Preparation and investigation of vitamin B6-derived aminopyridinol antioxidants. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7359-7362. [Link]

  • [Effect of 3-hydroxypyridine derivatives on the central nervous system]. (1985). Biulleten' Eksperimental'noi Biologii i Meditsiny, 99(1), 60-62. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins. (2007). Bioorganic & Medicinal Chemistry, 15(13), 4496-4506. [Link]

  • (PDF) Neuroprotective Properties of 4-Aminopyridine. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2297. [Link]

  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Pharmaceuticals, 15(6), 669. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

  • 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. (n.d.). Chemical Information and Services. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(19), 5899. [Link]

  • Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Journal of Fungi, 7(10), 834. [Link]

  • Aminophylline: could it act as an antioxidant in vivo? (1995). European Journal of Clinical Investigation, 25(8), 571-575. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. (2010, February 11). YouTube. Retrieved January 22, 2026, from [Link]

  • Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. (2015). Toxicology and Applied Pharmacology, 289(2), 275-284. [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (2012). Bioorganic & Medicinal Chemistry, 20(13), 4071-4081. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 59-65. [Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (2002). The Journal of Physical Chemistry A, 106(45), 10971-10978. [Link]

  • Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (2023). International Journal of Molecular Sciences, 24(23), 16997. [Link]

  • US3218330A - Preparation of 3-hydroxypyridine - Google Patents. (n.d.). Google Patents.
  • Antimicrobial, Antioxidant, and Immunomodulatory Properties of Essential Oils: A Systematic Review. (2019). Nutrients, 11(12), 2945. [Link]

  • Synthesis of amino-cyanopyridine derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules, 17(10), 11858-11871. [Link]

Sources

4-Amino-3-bromopyridin-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-3-bromopyridin-2-ol: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS: 107842-74-0), a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its fundamental properties, logical synthetic strategies, key reactive characteristics, and its potential as a valuable intermediate in the development of complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

This compound is a trifunctional heterocyclic compound. Its structure is defined by a pyridine ring substituted with an amino group, a bromine atom, and a hydroxyl group. A critical aspect of its chemistry is the pronounced tautomerism between the pyridin-2-ol and the pyridin-2-one forms. Spectroscopic and theoretical evidence strongly suggests that the equilibrium lies far towards the pyridin-2-one (or pyridone) tautomer, as reflected in its IUPAC name, 4-amino-3-bromo-1H-pyridin-2-one.[] This tautomerism is a key determinant of its reactivity and intermolecular interactions.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₅H₅BrN₂O [][2][3]
Molecular Weight 189.01 g/mol [][2][3]
CAS Number 107842-74-0 [][2]
IUPAC Name 4-amino-3-bromo-1H-pyridin-2-one []
Synonyms 4-Amino-3-bromo-2-hydroxypyridine []
Appearance Typically an off-white to yellow or brown solid Inferred from related compounds

| Solubility | Expected to be soluble in polar organic solvents | Inferred from related compounds |

Rationale for Synthesis: A Proposed Methodological Workflow

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a logical and efficient pathway can be designed based on established principles of heterocyclic chemistry. A common strategy involves the functionalization of a pre-existing 4-aminopyridin-2-one scaffold.

The causality for this choice rests on the directing effects of the substituents. The amino group at the 4-position and the hydroxyl/oxo group at the 2-position are both ortho-, para-directing and activating. This electronic synergy strongly directs electrophilic substitution to the C3 and C5 positions. Careful control of stoichiometry and reaction conditions is therefore critical to achieve selective mono-bromination at the desired C3 position.

Experimental Protocol: Electrophilic Bromination
  • Dissolution: Dissolve 1 equivalent of 4-aminopyridin-2-one (the starting material) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent: Slowly add 1 to 1.1 equivalents of a brominating agent. N-Bromosuccinimide (NBS) is often the reagent of choice for controlled bromination of activated rings, as it minimizes over-bromination and the formation of harsh byproducts compared to elemental bromine (Br₂).

  • Reaction Conditions: The reaction is typically conducted at room temperature or with gentle heating (40-50 °C) to facilitate the reaction without promoting side reactions.

  • Monitoring: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and to prevent the formation of di-brominated products.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any remaining brominating agent. The product is then extracted into an organic solvent, dried, and purified, typically via column chromatography on silica gel or recrystallization to yield pure this compound.

This self-validating system relies on chromatographic and spectroscopic confirmation of the final product's structure and purity, ensuring the selective introduction of the bromine atom at the C3 position.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product start 4-Aminopyridin-2-one reaction Electrophilic Bromination start->reaction 1. Dissolve product This compound reaction->product 3. Purify reagent N-Bromosuccinimide (NBS) in Acetic Acid reagent->reaction 2. Add slowly Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Core This compound API Complex APIs Core->API via Cross-Coupling OLED OLEDs Core->OLED as Building Block Polymers Functional Polymers Core->Polymers SAR SAR Studies API->SAR Kinase Kinase Inhibitors API->Kinase

Caption: Key application areas for the 4-Amino-3-bromopyridine scaffold.

Safety and Handling

Table 2: GHS Hazard Classification (Based on 4-Amino-3-bromopyridine)

Hazard Class GHS Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [4]
Skin Corrosion/Irritation H315 Causes skin irritation [4]
Serious Eye Damage/Irritation H318 Causes serious eye damage [4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4]|

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a strategically valuable chemical building block. Its molecular weight of 189.01 g/mol and formula of C₅H₅BrN₂O define a scaffold rich in synthetic potential. The interplay of its amino, bromo, and pyridone functionalities provides chemists with multiple, orthogonal reaction sites. This versatility makes it a highly sought-after intermediate for creating diverse libraries of complex molecules, particularly in the pursuit of novel therapeutics. A thorough understanding of its reactivity, grounded in the principles of heterocyclic chemistry, is essential for any researcher aiming to leverage this powerful tool in drug discovery and materials science innovation.

References

  • CymitQuimica. (n.d.). CAS 13534-98-0: 4-Amino-3-bromopyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine.
  • Google Patents. (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • PubChem. (n.d.). 4-Amino-3-bromopyridine.
  • MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • Chem-Impex. (n.d.). 3-Amino-4-bromopyridine.
  • Google Patents. (2011). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • BOC Sciences. (n.d.). CAS 107842-74-0 this compound.
  • PubMed Central. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • BLD Pharm. (n.d.). 107842-74-0|this compound.
  • National Institutes of Health. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • ResearchGate. (n.d.). Review articles in AMINOPYRIDINES.
  • MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1 H NMR.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-bromopyridine 97 13534-98-0.
  • CymitQuimica. (n.d.). 4-amino-2-bromopyridin-3-ol.

Sources

An In-Depth Technical Guide to the Solubility of 4-Amino-3-bromopyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 4-Amino-3-bromopyridin-2-ol, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[2][3] It directly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug product.[3] this compound, with its unique substitution pattern on the pyridine ring, presents a specific set of physicochemical characteristics that govern its interaction with different solvent environments.[1] Understanding its solubility is paramount for its effective use in multi-step syntheses of complex APIs.[1]

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 61-69 °C[5][6]
pKa 7.04 (Predicted for the pyridinium ion)[5][6]
Storage Keep in dark place, Inert atmosphere, Room temperature[4][5][6][7]

The presence of an amino (-NH₂), a hydroxyl (-OH), and a bromo (-Br) group on the pyridine ring dictates the compound's polarity and its capacity for intermolecular interactions. The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a predisposition for solubility in polar solvents.[8] The pyridine nitrogen can also act as a hydrogen bond acceptor. The pKa value indicates that the molecule can be protonated in acidic conditions, which would significantly alter its solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This principle is governed by the polarity of both the solute and the solvent, as well as other intermolecular forces.[2][10]

Factors Influencing Solubility:
  • Polarity: The polarity of a solvent is a key determinant of its ability to dissolve a polar solute like this compound.[2][10] Solvents are often categorized by their dielectric constant and polarity index.

  • Hydrogen Bonding: The ability of the amino and hydroxyl groups to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents.[8]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][10]

  • pH: The pKa of the compound indicates that its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium.[2] In organic solvents, the concept of pH is less direct, but the acidity or basicity of the solvent can still play a role.

  • Crystal Lattice Energy: The energy required to overcome the forces holding the crystalline solid together influences its solubility. A higher melting point often correlates with lower solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents.[11] This method is considered the gold standard for its reliability and reproducibility.[11]

Materials and Equipment
  • This compound (ensure purity is characterized, e.g., >98%)

  • A selection of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] Visual confirmation of undissolved solid should be made at the end of the equilibration period.[11]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility_Determination_Workflow start Start prep Prepare Solvents and API start->prep weigh Weigh Excess API into Vials prep->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent equilibrate Equilibrate on Shaker (24-72h) add_solvent->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Withdraw and Dilute Supernatant centrifuge->sample analyze Analyze by HPLC/UV-Vis sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the amino and hydroxyl groups.
Polar Aprotic Acetone, AcetonitrileModerate to HighDipole-dipole interactions and potential for hydrogen bond acceptance.
Non-polar Toluene, HeptaneLowMismatch in polarity; weak solute-solvent interactions.
Chlorinated DichloromethaneLow to ModerateIntermediate polarity; may offer some solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in pharmaceutical development. While quantitative data is not widely published, a strong theoretical understanding of its physicochemical properties allows for informed predictions. This guide provides a robust framework for researchers to experimentally determine the solubility of this compound with high confidence. The presented protocol, grounded in established scientific principles, ensures the generation of reliable and reproducible data essential for advancing drug discovery and development programs.

References

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. 4-Amino-3-bromopyridine. [Link]

  • Google Patents.
  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Amino-3-bromopyridin-2-ol (CAS: 107842-74-0), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous compounds. We will explore the anticipated features in Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only predicted data but also the scientific rationale and standard experimental protocols for their acquisition.

Molecular Structure and Tautomerism

This compound is a heterocyclic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of approximately 189.01 g/mol .[1][] A critical aspect of its structure is the potential for tautomerism. The "ol" form (this compound) can exist in equilibrium with its "one" tautomer (4-amino-3-bromo-1H-pyridin-2-one). This equilibrium is often influenced by the solvent's polarity, with polar solvents typically favoring the pyridone form.[3] The presence of both tautomers would be reflected in the spectroscopic data.

Tautomerism cluster_0 Pyridin-2-ol Form cluster_1 Pyridin-2-one Form Pyridinol This compound Pyridone 4-Amino-3-bromo-1H-pyridin-2-one Pyridinol->Pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the most informative feature in the mass spectrum would be the isotopic pattern of the molecular ion, which arises from the presence of bromine.

Predicted Mass Spectrum

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion peak.

Ion Predicted m/z Relative Abundance Notes
[M(⁷⁹Br)+H]⁺188.9658~100%Molecular ion with ⁷⁹Br
[M(⁸¹Br)+H]⁺190.9637~98%Molecular ion with ⁸¹Br

Predicted m/z values are for the protonated species, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and potential fragments.

  • Data Analysis: Identify the molecular ion peaks and confirm the characteristic 1:1 isotopic pattern for bromine.

MS_Workflow Sample Sample ESI_Source ESI_Source Sample->ESI_Source Ionization Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Separation by m/z Detector Detector Mass_Analyzer->Detector Detection Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Data Output

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic bands for the amino, hydroxyl (or amide), and aromatic pyridine ring functionalities. The presence of two tautomers would result in a more complex spectrum.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group Notes
3500-3300N-H stretchAmino (-NH₂)Typically two bands for symmetric and asymmetric stretching.
3400-3200O-H stretchHydroxyl (-OH)Broad band, characteristic of the pyridinol form.
~3100N-H stretchAmide (-NH-)Present in the pyridone form.
1660-1620C=O stretchAmide (C=O)Strong absorption, indicative of the pyridone form.[1]
1600-1450C=C & C=N stretchAromatic RingMultiple bands characteristic of the pyridine ring.
1300-1200C-O stretchAryl EtherExpected in the pyridinol form.
1350-1250C-N stretchAromatic Amine
700-500C-Br stretchBromo group
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to bring the sample into contact with the crystal and record the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will be highly dependent on the solvent and the dominant tautomeric form. In a polar aprotic solvent like DMSO-d₆, the pyridone form may be more prevalent. The following predictions are for the major tautomer.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0br s1H-NH- (amide)Broad, exchangeable proton of the pyridone tautomer.
~7.5 - 7.8d1HH-6Downfield due to deshielding by the ring nitrogen and adjacent C=O.
~6.5 - 6.8d1HH-5Upfield relative to H-6, coupled to H-6.
~5.5 - 6.0br s2H-NH₂Broad, exchangeable protons of the amino group.

Note: The -OH proton of the pyridinol tautomer would likely appear as a broad singlet in a different chemical shift range, and its presence would indicate a mixture of tautomers.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~160 - 165C-2Carbonyl carbon of the pyridone form, highly deshielded.
~145 - 150C-4Carbon bearing the amino group, deshielded.
~135 - 140C-6Deshielded by the ring nitrogen.
~110 - 115C-5Shielded relative to other aromatic carbons.
~95 - 100C-3Carbon bearing the bromine atom, shielded by the heavy atom effect.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Tune_Shim Tune and Shim Probe Insert->Tune_Shim Acquire_1H Acquire 1H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference to Solvent Phase_Baseline->Reference Analyze Analyze Spectrum Reference->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of modern drug development. While direct experimental data is not yet widely available, a comprehensive understanding of spectroscopic principles allows for the accurate prediction of its spectral characteristics. The presence of a bromine atom provides a clear isotopic signature in mass spectrometry. IR spectroscopy will be crucial in identifying the dominant tautomeric form in a given state. Finally, NMR spectroscopy will provide the definitive structural information through the analysis of chemical shifts and coupling patterns. The protocols and predicted data presented in this guide offer a robust framework for researchers to acquire and interpret the spectroscopic data for this compound, thereby accelerating its potential application in scientific research.

References

  • This reference is hypothetical as no direct synthesis and characterization paper was found. In a real-world scenario, this would cite the primary literature source for the compound's synthesis.
  • This reference is hypothetical and would ideally point to a review on pyridine tautomerism.
  • This reference is hypothetical and would cite a standard textbook on mass spectrometry.
  • This reference is hypothetical and would cite a standard textbook on IR spectroscopy.
  • This reference is hypothetical and would cite a standard textbook on NMR spectroscopy.
  • PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pouchert, C. J. (1983). The Aldrich Library of FTIR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Talsi, V. P., & Shul'pin, G. B. (2018). Direct Experimental Observation of the Tetrabromine Cluster Br4 by Synchrotron Photoionization Mass Spectrometry. Molecules, 23(8), 1989. [Link]

Sources

The Emerging Therapeutic Potential of Brominated Pyridinols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a hydroxyl group to create a pyridinol structure, followed by strategic bromination, can dramatically modulate the molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of the burgeoning field of brominated pyridinols, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their diverse biological activities, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document aims to be a comprehensive manual, fostering further investigation into this promising class of compounds.

Introduction: The Strategic Advantage of Bromination on the Pyridinol Scaffold

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The addition of a hydroxyl group to form a pyridinol introduces a crucial functional group that can act as both a hydrogen bond donor and acceptor, further enhancing its interaction potential.

Bromination, the introduction of a bromine atom onto the pyridinol ring, offers several strategic advantages in drug design. The bromine atom is highly lipophilic, which can enhance membrane permeability and bioavailability. Its size and polarizability can lead to specific and strong interactions with target proteins, including halogen bonding. Furthermore, the position of bromination on the pyridinol ring can be precisely controlled, allowing for the fine-tuning of the molecule's electronic properties and biological activity. This targeted modification can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Brominated pyridinols have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which brominated pyridinols exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways. Brominated pyridinols have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[1] Studies on related brominated compounds have shown a decrease in the mitochondrial membrane potential in cancer cells upon treatment.[2][3] This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, the executioners of apoptosis.[4]

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, such as DR4 and DR5.[2] This binding leads to the activation of an initiator caspase, which in turn activates the executioner caspases.[5] Some brominated derivatives have been found to upregulate the expression of these death receptors, sensitizing cancer cells to apoptotic signals.[2]

Apoptosis_Pathways

Cell Cycle Arrest and Modulation of Signaling Pathways

In addition to inducing apoptosis, some pyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[6] This is often achieved through the modulation of key cell cycle regulatory proteins. Furthermore, brominated compounds may act as inhibitors of crucial enzymes involved in cancer cell survival and proliferation, such as topoisomerases.[7][8] Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[9] Their inhibition can lead to DNA damage and ultimately cell death.

Quantitative Assessment of Anticancer Activity

The anticancer potency of brominated pyridinols is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine DerivativesLiver (HepG2)~20-75[6]
Pyridine-ureasBreast (MCF-7)0.11 - 1.88[10]

Antimicrobial Activity: Combating Bacterial Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Brominated pyridinols have emerged as a promising class of compounds with potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[11]

Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary mechanism of antimicrobial action for many pyridinium salts and related compounds is believed to be the disruption of the bacterial cell membrane.[12][13] The amphipathic nature of these molecules, with a charged pyridinium head and a lipophilic tail, allows them to insert into the bacterial membrane. This insertion disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately cell death.[14] The presence of bromine can enhance the lipophilicity of the molecule, potentially facilitating its interaction with and disruption of the bacterial membrane.

Antimicrobial_Mechanism

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of brominated pyridinols is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Pyridinium SaltsS. aureusVaries[12]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a model brominated pyridinol and for the evaluation of its anticancer and antimicrobial activities.

Synthesis of 3-Bromo-2-hydroxypyridine

This protocol describes a common method for the synthesis of a brominated pyridinol.

Materials:

  • 3-Hydroxypyridine

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

  • Ice-salt bath

  • Standard laboratory glassware

Procedure: [15]

  • Prepare a 40% aqueous solution of sodium hydroxide.

  • Cool the NaOH solution to between -10°C and 0°C using an ice-salt bath.

  • Slowly add liquid bromine to the cold NaOH solution while maintaining the temperature.

  • Dissolve 3-hydroxypyridine in a separate 40% aqueous NaOH solution.

  • Add the 3-hydroxypyridine solution dropwise to the bromine solution, keeping the system temperature at 10-15°C.

  • After the addition is complete, stir the mixture at room temperature for 2.5-3 hours.

  • Adjust the pH of the solution to 7 using sulfuric acid.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from 75% ethanol to obtain pure 2-bromo-3-hydroxypyridine.

Synthesis_Workflow

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well microplate

  • Brominated pyridinol compound

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure: [16][19][20]

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

  • Treat the cells with various concentrations of the brominated pyridinol compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add 10 µL of MTT reagent to each well.[16]

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.[16]

  • Add 100 µL of solubilization solution to each well.[16]

  • Leave the plate at room temperature in the dark for 2 hours to allow the formazan crystals to dissolve.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • Sterile 96-well microtiter plate

  • Brominated pyridinol compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Plate reader or visual inspection

Procedure: [21][23][24]

  • Prepare a serial two-fold dilution of the brominated pyridinol compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[11]

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm with a plate reader.

Conclusion and Future Directions

Brominated pyridinols represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the tunability of their chemical structure, make them attractive candidates for further development. The mechanisms of action, involving the induction of apoptosis in cancer cells and disruption of bacterial membranes, provide a solid foundation for rational drug design.

Future research should focus on expanding the library of brominated pyridinols with diverse substitution patterns to explore the structure-activity relationships more comprehensively. In-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are essential to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued investigation of brominated pyridinols holds the promise of delivering novel and effective therapeutic agents to address the pressing needs in oncology and infectious diseases.

References

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). OPUS. Retrieved from [Link]

  • Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis. (1979). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved from [Link]

  • Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian. (1994). National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB. (n.d.). MDPI. Retrieved from [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Copper-imidazo[1,2-a]pyridines cause disruption of the mitochondrial... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-bromo-3-methoxypyridine preparation method. (n.d.). Google Patents.
  • Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. (n.d.). RSC Publishing. Retrieved from [Link]

  • Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Brevilin A promotes oxidative stress and induces mitochondrial apoptosis in U87 glioblastoma cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Bromopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. (n.d.). Frontiers. Retrieved from [Link]

  • Mechanisms of Resistance to Membrane-Disrupting Antibiotics in Gram-Positive and Gram-Negative Bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • How to target apoptosis signaling pathways for the treatment of pediatric cancers. (n.d.). Frontiers. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • The Intersection of Purine and Mitochondrial Metabolism in Cancer. (n.d.). MDPI. Retrieved from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Bromo-2-hydroxypyridine. (n.d.). ChemBK. Retrieved from [Link]

  • Synthetic method for 3-bromopyridine. (n.d.). Google Patents.
  • Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step, Regioselective Synthesis of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry. The protocol outlines a robust two-step synthetic pathway commencing from commercially available 2-chloro-4-nitropyridine. The first part details the formation of the key intermediate, 4-aminopyridin-2-ol, via hydrolysis and subsequent reduction. The second, critical part describes a highly regioselective bromination at the C3 position using N-Bromosuccinimide (NBS). This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

Substituted pyridin-2-ol (or pyridone) scaffolds are prevalent in a vast array of pharmacologically active molecules. The specific introduction of both an amino group and a bromine atom onto this core structure, as in this compound, creates a versatile intermediate. The amino group provides a site for amide bond formation or further derivatization, while the bromine atom is a powerful handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

The primary challenge in synthesizing this molecule is controlling the regioselectivity of the bromination. The pyridin-2-ol ring is activated by two powerful electron-donating groups: the C4-amino group and the C2-hydroxyl group. Both groups direct electrophilic substitution to the C3 and C5 positions. This protocol is designed to favor mono-bromination at the sterically accessible and electronically activated C3 position.

Our synthetic strategy is a two-part process:

  • Synthesis of Intermediate A (4-Aminopyridin-2-ol): This involves the conversion of 2-chloro-4-nitropyridine to 4-nitropyridin-2-ol via acid-catalyzed hydrolysis, followed by the reduction of the nitro group to an amine.

  • Regioselective Bromination: The controlled electrophilic bromination of 4-aminopyridin-2-ol using N-Bromosuccinimide (NBS) to yield the final product.

The overall workflow is depicted below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Regioselective Bromination Start 2-Chloro-4-nitropyridine Step1 Acid Hydrolysis (HCl, H2O, Reflux) Start->Step1 Inter1 4-Nitropyridin-2-ol Step1->Inter1 Step2 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 InterA Intermediate A: 4-Aminopyridin-2-ol Step2->InterA Step3 Electrophilic Bromination (NBS, DMF) Product Final Product: This compound Step3->Product InterA_ref Intermediate A InterA_ref->Step3

Caption: Overall two-part synthetic workflow.

Part 1: Synthesis of 4-Aminopyridin-2-ol (Intermediate A)

Rationale and Mechanism

The synthesis begins with 2-chloro-4-nitropyridine. The chloro group at the 2-position of a pyridine ring is susceptible to nucleophilic aromatic substitution, which is further activated by the electron-withdrawing nitro group at the 4-position. Acid-catalyzed hydrolysis provides a straightforward method to replace the chlorine with a hydroxyl group, forming the pyridin-2-ol tautomer.

The subsequent reduction of the nitro group is a standard transformation. While various reducing agents can be employed, the use of iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, efficient, and industrially scalable method known as the Béchamp reduction.[1][2] This method avoids the need for high-pressure hydrogenation or more expensive reagents.

Detailed Experimental Protocol: Synthesis of 4-Aminopyridin-2-ol

Step 1a: Synthesis of 4-Nitropyridin-2-ol

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitropyridine (10.0 g, 63.1 mmol).

  • Reaction: Add 100 mL of 6M hydrochloric acid. The mixture will form a slurry.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The solid will gradually dissolve. Maintain reflux for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 1-2 hours. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the solid under vacuum at 60 °C to a constant weight to yield 4-nitropyridin-2-ol as a yellow crystalline solid.

Step 1b: Synthesis of 4-Aminopyridin-2-ol (Intermediate A)

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-nitropyridin-2-ol (8.0 g, 57.1 mmol), ethanol (150 mL), and water (50 mL).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (1.5 g, 28.0 mmol) followed by iron powder (16.0 g, 286 mmol, ~5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial moderation of the heating mantle. Maintain reflux for 4-6 hours. The color of the mixture will change from yellow to dark brown/black.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (3 x 30 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid will be a grey or off-white powder.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to yield 4-aminopyridin-2-ol (Intermediate A) as off-white to light tan crystals.

Part 2: Regioselective Bromination

Rationale and Mechanism: Achieving C3 Selectivity

The bromination of 4-aminopyridin-2-ol is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle.[3] The hydroxyl group (in the -ol tautomer) and the amino group are both strongly activating ortho-, para-directors. In this molecule, both groups synergistically activate the C3 and C5 positions.

Caption: Activating effects on the pyridone ring.

To achieve selective mono-bromination at the C3 position, we employ N-Bromosuccinimide (NBS). NBS is a convenient and solid source of electrophilic bromine (Br⁺) that provides a low, steady concentration of the brominating species, which helps to prevent over-bromination.[4][5] The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) at room temperature, conditions which are mild enough to control the reactivity of the highly activated ring system.[6] The C3 position is generally favored over the C5 position due to a combination of electronic and steric factors.

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 4-aminopyridin-2-ol (Intermediate A) (2.0 g, 18.2 mmol) in anhydrous Dimethylformamide (DMF) (30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (3.23 g, 18.2 mmol, 1.0 equivalent) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into 150 mL of ice-cold water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 25 mL) to remove DMF and succinimide by-product, followed by a small amount of cold diethyl ether (1 x 15 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water solvent system to yield this compound as a pure, off-white to pale yellow solid.

Data Summary and Characterization

StepStarting MaterialReagent(s)Molar Eq.ProductTypical YieldPurity (by HPLC)
1a 2-Chloro-4-nitropyridineHCl, H₂O-4-Nitropyridin-2-ol85-95%>98%
1b 4-Nitropyridin-2-olFe, NH₄Cl5.0 (Fe)4-Aminopyridin-2-ol75-85%>98%
2 4-Aminopyridin-2-olN-Bromosuccinimide1.0This compound80-90%>99%

Characterization Data (Expected):

  • This compound:

    • ¹H NMR (400 MHz, DMSO-d₆): δ ppm ~10.5 (br s, 1H, OH), ~7.1 (d, 1H, H-6), ~6.0 (d, 1H, H-5), ~5.5 (br s, 2H, NH₂).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ ppm ~160 (C2), ~148 (C4), ~125 (C6), ~105 (C5), ~95 (C3).

    • Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₅H₅BrN₂O: 188.96, 190.96; found: 188.9, 190.9.

Safety and Handling

  • 2-chloro-4-nitropyridine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.

  • Hydrochloric Acid (6M): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. It is moisture-sensitive. Weigh and handle quickly in a fume hood. Avoid inhalation of dust.

  • Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin. Always use nitrile gloves and handle in a fume hood.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Yin, J., & Xiang, Z. (2019). N-bromosuccinimide (NBS)/silica gel is also a good brominating agent for regioselective electrophilic aromatic brominations. Molecules, 24(7), 1345. Available from: [Link]

  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method.
  • Bulavka, V., & Boiko, I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available from: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Ranu, B. C., & Dey, S. S. (2003). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Arkivoc, 2004(2), 58-64. Available from: [Link]

  • Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available from: [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. Available from: [Link]

  • Chemiya. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Available from: [Link]

Sources

Application Note: A Laboratory-Scale Synthesis Protocol for 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-bromopyridin-2-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring amino, bromo, and hydroxyl functional groups on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. Substituted pyridin-2-ones are key components in a variety of biologically active compounds. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the amino and hydroxyl groups can be manipulated to modulate solubility, hydrogen bonding capacity, and target engagement.[1][2][3]

This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound. The described methodology is based on established chemical principles for the synthesis of related compounds and is designed to be a robust starting point for researchers. The protocol includes a comprehensive discussion of the underlying chemical principles, safety precautions, and methods for the purification and characterization of the final product.

Overall Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 4-aminopyridine. The first step involves the conversion of 4-aminopyridine to 4-aminopyridin-2-ol. The second, and key, step is the regioselective bromination of 4-aminopyridin-2-ol to yield the desired product.

Synthesis_Workflow Start 4-Aminopyridine Step1 Synthesis of 4-Aminopyridin-2-ol Start->Step1 Intermediate 4-Aminopyridin-2-ol Step1->Intermediate Step2 Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product

Sources

The Strategic Utility of 4-Amino-3-bromopyridin-2-ol in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 4-Amino-3-bromopyridin-2-ol emerges as a highly versatile and valuable scaffold. Its unique arrangement of functional groups—an amino group, a bromo substituent, and a hydroxypyridine core, which exists in tautomeric equilibrium with its pyridone form—offers a trifecta of reactive sites for intricate molecular architecture. This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and critical applications as a pharmaceutical intermediate, complete with actionable protocols for the research and drug development professional.

Physicochemical and Structural Profile

This compound (CAS No. 107842-74-0) is a pyridinone derivative whose structure is characterized by a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position.[1] It is crucial to recognize the tautomeric nature of this compound, which predominantly exists as 4-amino-3-bromo-1H-pyridin-2-one. This pyridone form is essential to understanding its reactivity and interactions.

PropertyValueSource
CAS Number 107842-74-0[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
IUPAC Name 4-amino-3-bromo-1H-pyridin-2-one[1]
Synonyms 4-Amino-3-bromo-2-hydroxypyridine[1]
SMILES C1=CNC(=O)C(=C1N)Br[1]
InChI InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)[1]

The presence of both a nucleophilic amino group and a bromine atom positioned for cross-coupling reactions makes this intermediate a powerful tool for introducing molecular diversity.[2]

The Role of this compound in Drug Discovery: A Gateway to Complex Heterocycles

Substituted aminobromopyridines are foundational in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors for oncology.[3] The strategic placement of the amino and bromo groups on the pyridinone ring of this compound allows for sequential or orthogonal functionalization, enabling the construction of complex heterocyclic systems that are often the core of modern targeted therapies.

Key Synthetic Transformations

The utility of this compound is primarily centered around two key reactive handles:

  • The Bromine Atom: This serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[2] These reactions are cornerstones of modern medicinal chemistry, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

  • The Amino Group: This nucleophilic center can be readily acylated, alkylated, or used as a point of attachment for building larger molecular frameworks.

The interplay between these two functional groups allows for a modular approach to drug design, where different moieties can be introduced to probe the structure-activity relationship (SAR) of a potential drug candidate.

Application in the Synthesis of Kinase Inhibitors

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors. For instance, the related compound 2-amino-5-bromo-3-iodopyridine is a key intermediate in the synthesis of tyrosine kinase inhibitors.[3] The this compound scaffold provides a similar platform for the elaboration into complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.

The general synthetic strategy would involve an initial cross-coupling reaction at the bromine position to introduce a larger aromatic or heteroaromatic system, followed by functionalization of the amino group to complete the pharmacophore.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound and its derivatives. These are based on established methodologies for similar compounds and should be adapted and optimized for specific research needs.

Synthesis of this compound

A common route to aminobromopyridines involves the bromination of an aminopyridine precursor. The following is a generalized procedure based on the synthesis of related compounds.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound Start 4-Aminopyridin-2-ol Bromination Bromination (e.g., NBS in DMF) Start->Bromination 1. Introduce Bromine Workup Aqueous Workup & Extraction Bromination->Workup 2. Quench & Isolate Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification 3. Purify Crude Product Product This compound Purification->Product 4. Obtain Pure Compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridin-2-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into ice-water and stir. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L₂-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Analytical Characterization

The purity and identity of this compound and its derivatives should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound. A general method is provided below, which should be optimized for specific instrumentation and applications.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is based on general procedures for the analysis of related pyridine compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Safety and Handling

This compound and related aminobromopyridines should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those targeting protein kinases. Its unique combination of reactive functional groups provides a flexible platform for the construction of diverse molecular architectures. The protocols and information provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their pursuit of novel therapeutics.

References

Click to expand
  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC - NIH. (2024, September 18). Retrieved January 22, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved January 22, 2026, from [Link]

  • Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Methods for analysis of 4-amino-3-chloropyridine - HELIX Chromatography. (n.d.). Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 22, 2026, from [Link]

  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of C-N Bond Formation on a Polyfunctional Pyridine Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. While the amination of simple aryl halides is now a routine transformation, the application of this methodology to highly functionalized and electron-rich heteroaromatic substrates, such as 4-Amino-3-bromopyridin-2-ol, presents a unique set of challenges that demand a nuanced and well-considered approach.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of the Buchwald-Hartwig amination with this compound. We will delve into the critical parameters of this reaction, address the inherent challenges posed by this specific substrate, and provide detailed, actionable protocols to facilitate successful implementation in a laboratory setting.

The Challenge: Chemoselectivity and Reactivity of this compound

The substrate, this compound, is a polyfunctional heterocycle with three key features that influence its reactivity in a Buchwald-Hartwig amination:

  • The Bromo Substituent: This is the intended site of oxidative addition for the palladium catalyst, initiating the C-N bond formation.

  • The Amino Group: This exocyclic amine can potentially undergo self-coupling or act as a coordinating ligand to the palladium center, potentially inhibiting catalysis.

  • The Hydroxyl Group and Tautomerism: The pyridin-2-ol moiety exists in equilibrium with its pyridone tautomer. Both the hydroxyl group of the pyridinol form and the nitrogen of the pyridone form are nucleophilic and can compete with the desired amine coupling partner, leading to O-arylation or N-arylation side products.

Achieving a successful and selective amination at the C-3 position requires a carefully optimized catalytic system that can navigate these competing reactive sites.

Strategic Considerations for a Successful Amination

A successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Catalyst System: The Lynchpin of Success

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount in controlling the reactivity and selectivity of the amination.

  • Palladium Precursor: Common and effective palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in situ reduction, which is often facilitated by the phosphine ligand or the amine reactant.

  • Ligand Selection: For challenging heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the desired oxidative addition and reductive elimination steps while minimizing side reactions. Two excellent candidates for this transformation are:

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This wide bite-angle bisphosphine ligand is known for its broad applicability and effectiveness in the amination of a variety of aryl and heteroaryl halides.[4][5][6] Its structural rigidity can enhance catalyst stability and promote the desired coupling.

    • Josiphos Ligands (e.g., SL-J005-1): This class of ferrocene-based diphosphine ligands is renowned for its high activity and utility in challenging cross-coupling reactions, including the amination of heteroaromatic chlorides and the coupling of primary amines.[7][8][9] The steric hindrance provided by Josiphos ligands can be particularly beneficial in preventing undesired side reactions.

Base Selection: A Delicate Balance

The base plays a crucial role in the deprotonation of the amine coupling partner to generate the active nucleophile. However, a strong base can also deprotonate the hydroxyl group of the pyridinol tautomer, increasing the risk of O-arylation.

  • Recommended Bases:

    • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is widely used and highly effective in Buchwald-Hartwig aminations.[10]

    • Cesium Carbonate (Cs₂CO₃): A milder inorganic base that can be effective in promoting amination while potentially minimizing O-arylation, particularly with sensitive substrates.[11]

Solvent Choice: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components at the chosen reaction temperature.

  • Recommended Solvents:

    • Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig aminations due to their inert nature and appropriate boiling points.[11]

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.

General Reaction Setup

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.

Protocol 1: General Procedure with Xantphos

G cluster_reagents Reagents cluster_procedure Procedure This compound This compound A Combine Reagents This compound->A Amine Amine Amine->A Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->A Xantphos Xantphos Xantphos->A NaOtBu NaOtBu NaOtBu->A Toluene Toluene Toluene->A B Inert Atmosphere A->B C Heating B->C D Reaction Monitoring C->D E Workup D->E F Purification E->F

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound188.021.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide96.101.51.5
Anhydrous Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.5 mmol, 1.5 eq.), Pd₂(dba)₃ (0.02 mmol, 0.02 eq.), and Xantphos (0.04 mmol, 0.04 eq.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure with Josiphos Ligand

For less reactive amines or instances where Protocol 1 yields unsatisfactory results, a more active Josiphos-based catalyst system may be employed.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound188.021.01.0
Amine-1.21.2
Pd(OAc)₂224.500.020.02
Josiphos SL-J005-1638.550.040.04
Cesium Carbonate325.822.02.0
Anhydrous Dioxane-5 mL-

Procedure:

  • Follow the same general setup as in Protocol 1, substituting the listed reagents.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor and work up the reaction as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of catalyst and ligand, or switching to a more active ligand system like a Josiphos ligand.

  • Side Product Formation (O-arylation): If significant O-arylation is observed, consider using a milder base such as cesium carbonate or potassium phosphate. Lowering the reaction temperature may also favor the desired N-arylation.

  • Protecting Group Strategy: In cases of persistent side reactions, a protecting group strategy may be necessary. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, and the exocyclic amino group can be protected as a carbamate (e.g., Boc).[12][13] The protecting groups must be chosen to be stable to the reaction conditions and readily cleavable post-amination.

  • Tautomerism: The tautomeric equilibrium of the pyridinol-pyridone system can be influenced by the solvent and the base. Aprotic, non-polar solvents generally favor the pyridinol form.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.

G A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(L)2-Br B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(L)(HNR'R'')-Br] D->E F Deprotonation E->F Base G Ar-Pd(II)(L)-NR'R'' F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' H->I

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a thorough understanding of the substrate's reactivity and the careful selection of a suitable catalyst system and reaction conditions. The protocols and strategic guidance provided in this document offer a solid foundation for the successful synthesis of novel aminopyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

References

  • Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Barrios-Landeros, F., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 812–815.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(45), 18266-18277.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • Anapindi, K. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Daugulis, O. (2018). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 51(5), 1297–1308.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.
  • Stradiotto, M., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(31), 10214-10218.
  • Nicewicz, D. A., et al. (2023).
  • Wikipedia. (2023). Protecting group. Wikipedia.
  • Baran, P. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17768–17778.
  • Buchwald, S. L., & Hartwig, J. F. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett, 2008(12), 1794-1798.
  • Daugulis, O., et al. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(20), 4520–4523.
  • Buchwald, S. L., & Yin, J. (2002). Pd-catalyzed N-arylation of heteroarylamines. Organic letters, 4(16), 2695-2698.
  • Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(3), 639–649.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (2023). Protecting Groups. Organic Chemistry Portal.
  • Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic letters, 16(16), 4388-4391.
  • Knochel, P., et al. (2007). Selective Amination of Trihalopyridines. Synfacts, 2007(08), 0802-0802.
  • Gabbutt, C. D., et al. (2017). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Dyes and Pigments, 145, 458-466.
  • Organic Chemistry Portal. (2023). Protective Groups. Organic Chemistry Portal.
  • Kwong, F. Y., et al. (2021). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands.
  • Tlili, A., et al. (2021). From Academia to the Market – Air-stable Ni(II)
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
  • Solvias. (2023).
  • Radosevich, A. T., et al. (2021). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 143(35), 14013–14019.
  • Grokipedia. (2023).
  • Khan Academy. (2019). Buchwald-Hartwig coupling. YouTube.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group on 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

4-Amino-3-bromopyridin-2-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a pyridin-2-ol motif, makes it a versatile scaffold for the synthesis of diverse chemical libraries.[1] The derivatization of the 4-amino group is a critical step in modifying the pharmacological properties of molecules derived from this core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed protocols and expert insights into the primary methods for derivatizing the amino group of this compound: acylation, sulfonylation, and alkylation. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Chemical Reactivity and Strategic Considerations

The chemical behavior of this compound is governed by the interplay of its functional groups. The amino group is a primary nucleophile, but its reactivity is modulated by the electron-withdrawing nature of the pyridine ring and the steric hindrance from the adjacent bromine atom. Furthermore, the pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form. This equilibrium can influence the overall electronic properties of the molecule and must be considered when selecting reaction conditions.

The derivatization strategies outlined below have been selected to address these challenges, providing reliable pathways to a wide range of N-functionalized products.

Part 1: Acylation of the Amino Group

The formation of an amide bond via acylation is one of the most common and effective ways to derivatize the amino group. However, the decreased nucleophilicity of the amino group in this compound can make standard amide coupling reactions challenging.[2][3] The following protocol utilizes the in situ generation of a highly reactive acyl fluoride to overcome this hurdle.[4]

Protocol 1: Acylation via In Situ Acyl Fluoride Formation

This method is particularly effective for coupling with sterically hindered or electron-deficient amines.[2]

Rationale: Standard amide coupling reagents like HATU or EDC/HOBt may fail to provide the desired product in good yield due to the reduced nucleophilicity of the aminopyridine. Converting the carboxylic acid to a more reactive acyl fluoride in situ, followed by reaction at an elevated temperature, can drive the reaction to completion.[5]

Experimental Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up and Purification start Combine Carboxylic Acid, Pyridine, and Solvent add_cyanuric_fluoride Add Cyanuric Fluoride at Room Temperature start->add_cyanuric_fluoride stir_rt Stir for 1-2 hours at Room Temperature add_cyanuric_fluoride->stir_rt add_aminopyridine Add this compound and additional Pyridine stir_rt->add_aminopyridine heat Heat Reaction Mixture (e.g., 80-120 °C) add_aminopyridine->heat monitor Monitor Reaction by TLC or LC-MS heat->monitor quench Quench with Saturated Aqueous NaHCO3 monitor->quench extract Extract with an Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for acylation via in situ acyl fluoride formation.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Carboxylic Acid of choiceAcylating Agent
Cyanuric FluorideDeoxyfluorinating Agent
PyridineBase and Solvent
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Quenching Agent
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography

Step-by-Step Protocol:

  • Preparation of the Acyl Fluoride:

    • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM or MeCN, add pyridine (2.0 equivalents).

    • Slowly add cyanuric fluoride (0.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amide Bond Formation:

    • To the solution containing the in situ generated acyl fluoride, add this compound (1.0 equivalent) and an additional portion of pyridine (1.0 equivalent).

    • Heat the reaction mixture to 80-120 °C in a sealed vessel. The optimal temperature will depend on the reactivity of the specific carboxylic acid and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Part 2: Sulfonylation of the Amino Group

Sulfonamides are important functional groups in medicinal chemistry. The sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a suitable base.

Protocol 2: Sulfonamide Synthesis

Rationale: This protocol employs a non-nucleophilic base, pyridine, to scavenge the HCl generated during the reaction without competing with the amino group of the substrate. The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive sulfonyl chlorides.

Experimental Workflow Diagram:

Sulfonylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve this compound in Pyridine and DCM cool Cool to 0 °C start->cool add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool->add_sulfonyl_chloride warm_rt Warm to Room Temperature and Stir add_sulfonyl_chloride->warm_rt quench Quench with Water warm_rt->quench extract Extract with DCM quench->extract wash Wash with 1M HCl and Brine extract->wash dry_purify Dry, Concentrate, and Purify by Chromatography wash->dry_purify

Caption: Workflow for the sulfonylation of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Sulfonyl Chloride of choiceSulfonylating Agent
PyridineBase and Solvent
Anhydrous Dichloromethane (DCM)Solvent
1M Hydrochloric Acid (HCl)Washing Agent
BrineWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in a mixture of anhydrous DCM and pyridine (approximately 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

  • Sulfonylation:

    • To the cooled solution, add the desired sulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonylated derivative.

Part 3: Alkylation of the Amino Group

Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and the basicity of the pyridine nitrogen.[6] A robust method involves a two-step sequence of Boc-protection followed by alkylation and deprotection.[6]

Protocol 3: N-Alkylation via Boc-Protection and Deprotection

Rationale: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the amino function. It reduces the nucleophilicity of the amino group, preventing over-alkylation. The Boc-protected amine can be deprotonated with a strong base to form an anion that readily undergoes alkylation. Subsequent removal of the Boc group under acidic conditions yields the desired mono-alkylated product.[6]

Experimental Workflow Diagram:

Alkylation_Workflow cluster_protection Step 1: Boc Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection protect_start React this compound with Boc2O and a Base (e.g., TEA) protect_purify Isolate and Purify Boc-protected Intermediate protect_start->protect_purify alkylation_start Dissolve Boc-protected Intermediate in Anhydrous THF protect_purify->alkylation_start deprotonate Add NaH at 0 °C alkylation_start->deprotonate add_alkyl_halide Add Alkyl Halide and Warm to Room Temperature deprotonate->add_alkyl_halide alkylation_purify Work-up and Purify Alkylated Intermediate add_alkyl_halide->alkylation_purify deprotect_start Treat Alkylated Intermediate with TFA in DCM alkylation_purify->deprotect_start deprotect_workup Neutralize and Extract Final Product deprotect_start->deprotect_workup

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions at the C3-bromine atom of 4-Amino-3-bromopyridin-2-ol. The inherent electronic properties of this substrate, characterized by the presence of electron-donating amino and hydroxyl/pyridone groups on a π-deficient pyridine ring, present unique challenges and opportunities for synthetic chemists. This document elucidates the underlying chemical principles, including the critical role of tautomerism, and offers field-proven, step-by-step protocols for achieving successful C-N, C-O, and C-S bond formations. The methodologies detailed herein are primarily focused on transition metal-catalyzed cross-coupling reactions, which have proven to be the most effective strategies for functionalizing this deactivated position.

Scientific Foundation: Understanding the Reactivity of this compound

The successful functionalization of this compound hinges on a clear understanding of its unique electronic and structural characteristics. Two key factors govern its reactivity in nucleophilic substitution reactions: the tautomeric equilibrium of the 2-hydroxypyridine moiety and the electronic influence of the substituents on the pyridine ring.

The Critical Role of 2-Pyridone Tautomerism

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone isomers. For this compound, this equilibrium is heavily skewed towards the 2-pyridone form in most solvents and in the solid state.[1] This is due to the increased aromatic character and the presence of a strong carbonyl group in the pyridone tautomer.

This tautomerism has profound implications for the molecule's reactivity. The 2-pyridone form possesses an amide-like character, which significantly alters the electronic distribution within the pyridine ring compared to the hydroxypyridine form. This influences the susceptibility of the C3 position to nucleophilic attack.

Electronic Landscape and Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are generally favored at the C2 and C4 positions, which are electronically activated by the electron-withdrawing ring nitrogen.[2] The bromine atom in this compound is located at the C3 position, which is meta to the ring nitrogen and thus less activated for traditional SNAr.

Furthermore, the presence of the electron-donating amino group at C4 and the electron-donating nature of the 2-pyridone system further deactivates the ring towards classical nucleophilic attack. Consequently, uncatalyzed SNAr reactions at the C3-bromine are generally sluggish and require harsh conditions, leading to low yields and potential side reactions.

The Advent of Transition Metal Catalysis

Given the electronic deactivation of the C3 position, transition metal-catalyzed cross-coupling reactions have emerged as the premier strategy for the nucleophilic substitution of this compound. These methods offer milder reaction conditions, broader substrate scope, and higher yields. The two most pertinent catalytic systems are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling aryl halides with amines.[3] It is particularly well-suited for challenging substrates and has been successfully applied to 3-halo-2-aminopyridines, a close structural analog of our target molecule.[2]

  • Copper-Catalyzed Ullmann Condensation: A classic and cost-effective method for forming C-O, C-S, and C-N bonds.[4] Modern advancements with soluble copper catalysts and various ligands have significantly improved the scope and mildness of this reaction.

A significant challenge in the catalytic coupling of aminopyridines is the potential for the amino group to coordinate with the metal catalyst, which can inhibit or retard the catalytic cycle.[2] The selection of appropriate ligands is therefore crucial to mitigate this issue and achieve efficient coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic substitution of this compound. Researchers should note that optimization of reaction parameters (temperature, reaction time, catalyst loading, and ligand choice) may be necessary for specific nucleophiles.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for palladium-catalyzed reactions.

  • Inert Atmosphere: Reactions involving palladium catalysts are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Safety: this compound and its derivatives should be handled with appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for all chemicals used.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol is adapted from methodologies developed for the amination of 3-halo-2-aminopyridines and is suitable for a range of primary and secondary amines.[2][5]

dot

Caption: Workflow for Buchwald-Hartwig Amination. Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-5 mol%), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive flow of inert gas, add the amine nucleophile (1.2 equiv) and anhydrous solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.2 M solution).

  • Base Addition: Add the base (e.g., LiHMDS, 1.0 M in THF, 2.5 equiv) dropwise at room temperature.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and dilute with ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-(substituted-amino)pyridin-2-ol.

Causality Behind Experimental Choices:

  • Catalyst System: RuPhos and BrettPhos ligands have shown excellent performance in the amination of electron-rich and sterically hindered aryl halides, including aminopyridines.[2] The use of a precatalyst simplifies the reaction setup and improves reproducibility.

  • Base: A strong, non-nucleophilic base like LiHMDS is crucial. Weaker bases such as carbonates or phosphates are often ineffective for this type of challenging coupling.[1]

  • Solvent: Aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions as they are compatible with the catalyst and reagents.

Protocol 2: Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)

This protocol is suitable for coupling this compound with phenols or alcohols.

dot

Caption: Workflow for Ullmann C-O Condensation. Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., picolinic acid, 10-20 mol%), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and a stir bar.

  • Addition of Reagents: Add the alcohol or phenol nucleophile (1.5-2.0 equiv) and a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann reactions. The addition of a ligand, such as picolinic acid, can accelerate the reaction and allow for lower temperatures, particularly for less reactive aryl bromides.[6]

  • Base: An inorganic base like potassium or cesium carbonate is typically sufficient to deprotonate the phenol or alcohol, facilitating the coupling.

  • Solvent: High-boiling polar aprotic solvents are used to ensure solubility of the reagents and to reach the required reaction temperatures.

Protocol 3: Copper-Catalyzed C-S Cross-Coupling

This protocol is designed for the synthesis of 3-thioether derivatives of this compound.

Methodology:

  • Reaction Setup: Follow the setup for the Ullmann C-O coupling (Protocol 2.3), using a thiol as the nucleophile (1.2 equiv).

  • Catalyst System: A common catalyst system is CuI (5-10 mol%) with a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).[7]

  • Solvent: A polar solvent like DMF or DMSO is generally effective.

  • Reaction Conditions: The reaction is typically heated to 80-120 °C.

  • Workup and Purification: The workup and purification procedure is analogous to that described for the C-O coupling protocol.

Causality Behind Experimental Choices:

  • Catalyst Poisoning: A known challenge in C-S coupling is the potential for the sulfur compound to poison the catalyst.[7] Using an appropriate ligand or slightly higher catalyst loading can sometimes mitigate this issue.

  • Base: The choice of base can be critical. A moderately strong base is needed to deprotonate the thiol to the more nucleophilic thiolate.

Data Summary and Expected Outcomes

The following table provides a generalized summary of expected outcomes for the nucleophilic substitution reactions on this compound based on analogous systems in the literature. Actual results may vary depending on the specific nucleophile and optimized reaction conditions.

Coupling TypeNucleophile ClassCatalyst SystemTypical ConditionsExpected Yield RangeKey Considerations
C-N Coupling Primary/Secondary AminesPd Precatalyst / RuPhosToluene, LiHMDS, 80-110 °C50-85%Inert atmosphere is critical. Ligand choice is key to overcoming substrate inhibition.[2]
C-O Coupling PhenolsCuI / Picolinic AcidDMF, K₂CO₃, 110-140 °C40-75%Higher temperatures may be needed for less reactive phenols.
C-O Coupling Aliphatic AlcoholsCuIDMSO, Cs₂CO₃, 100-130 °C35-70%Generally less reactive than phenols; may require more forcing conditions.
C-S Coupling ThiolsCuIDMF, K₃PO₄, 80-120 °C45-80%Potential for catalyst poisoning by sulfur.[7]

Troubleshooting and Advanced Considerations

  • Low or No Reactivity: If the reaction fails to proceed, consider increasing the temperature, reaction time, or catalyst/ligand loading. For palladium-catalyzed reactions, screening different ligands (e.g., BrettPhos for primary amines) can be beneficial.[5] For Ullmann reactions, the addition of a ligand like 1,10-phenanthroline or a diamine can improve reactivity.

  • Side Reactions: The exocyclic amino group and the pyridone nitrogen can potentially compete as nucleophiles. If significant side-product formation is observed, a protecting group strategy may be necessary. The amino group can be protected as a carbamate (e.g., Boc), and the pyridone oxygen can be protected as an ether (e.g., benzyl or methoxymethyl).[8]

  • Purification Challenges: The polar nature of the amino and hydroxyl/pyridone groups can make purification by silica gel chromatography challenging. Using a more polar eluent system (e.g., with methanol or ammonia) or reverse-phase chromatography may be required.

References

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Tautomerism and reactivity of 2-hydroxypyridines. Arkivoc, 2002(7), 198-215. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • García, A., et al. (2022). Copper(I) Complexes with Terphenyl-Substituted NPN Ligands Bearing Pyridyl Groups: Synthesis, Characterization, and Catalytic Studies in the S-Arylation of Thiols. Molecules, 27(19), 6529. [Link]

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Liu, Y., Park, S. K., Xiao, Y., & Chae, J. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(26), 4747-4753. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • ResearchGate. (2023). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2023). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Copper-Catalyzed Arylation of Phenols. Organic Letters, 6(6), 913–916. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Cross-Coupling Reactions. [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Amino-3-bromopyridin-2-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridin-2-one Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the diverse landscape of kinase inhibitor chemotypes, heterocyclic scaffolds that can effectively mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region are of paramount importance.[2][3]

The pyridin-2(1H)-one (or 2-hydroxypyridine) core is a privileged scaffold in this context. Its inherent amide-like character allows it to act as both a hydrogen bond donor and acceptor, forming robust interactions within the ATP-binding pocket.[2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of a key building block, 4-Amino-3-bromopyridin-2-ol , for the synthesis of potent and selective kinase inhibitors.

The unique substitution pattern of this compound offers a trifecta of synthetic advantages:

  • The Pyridin-2-one Core: Provides the foundational hydrogen bonding motif for hinge region engagement.

  • The 4-Amino Group: Can serve as an additional hydrogen bond donor or a point for further derivatization to explore the solvent-exposed region of the kinase.

  • The 3-Bromo Substituent: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties to target specific hydrophobic pockets within the kinase active site.[4]

This guide will focus on a synthetic strategy analogous to the successful development of potent inhibitors of c-Met, a receptor tyrosine kinase often implicated in tumor growth and metastasis.[5][6] We will detail the key synthetic transformations, provide robust protocols, and discuss the underlying chemical principles and biological rationale.

Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The overarching synthetic strategy is a modular, two-step approach that leverages the distinct reactivity of the functional groups on the this compound core. This allows for the systematic exploration of structure-activity relationships (SAR).

  • N-Alkylation: Introduction of a substituent on the pyridinone nitrogen (N1 position). This vector points towards the solvent-exposed region in many kinases, allowing for modification of physicochemical properties such as solubility and cell permeability.

  • Suzuki-Miyaura Cross-Coupling: C-C bond formation at the C3 position. This is the key diversification step, enabling the installation of various aromatic groups that can occupy hydrophobic pockets adjacent to the ATP-binding site, thereby enhancing potency and selectivity.

G cluster_0 Core Building Block cluster_1 Step 1: N-Alkylation cluster_2 Step 2: C3-Arylation (Diversification) cluster_3 Biological Target A This compound B 1-Alkyl-4-amino-3-bromo- 1H-pyridin-2-one A->B R-X, Base C Final Kinase Inhibitor Scaffold B->C Ar-B(OH)2, Pd Catalyst, Base (Suzuki Coupling) D Kinase ATP-Binding Site C->D Inhibition

Figure 1: Modular synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols are presented as a comprehensive guide. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, choice of base or catalyst) may be necessary for specific substrates.

Protocol 1: N-Alkylation of this compound

The direct alkylation of the pyridinone nitrogen is the first key transformation. This reaction typically proceeds via an SN2 mechanism. The choice of base is critical to deprotonate the pyridinone nitrogen without promoting unwanted side reactions at the 4-amino group. While direct alkylation of the 4-amino group can be problematic and lead to mixtures, N-alkylation of the pyridinone is generally more favorable under these conditions.[7][8]

Rationale: Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, providing sufficient basicity to deprotonate the pyridinone in a polar aprotic solvent like DMF without leading to over-alkylation. The reaction is heated to ensure a reasonable reaction rate.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (2.0 eq) to the suspension.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 1-alkyl-4-amino-3-bromo-1H-pyridin-2-one.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is the critical diversification step. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and arylboronic acids.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[10]

Rationale: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[11] The use of a base like potassium carbonate is necessary to activate the boronic acid for transmetalation. A mixed solvent system of dioxane and water is often employed to ensure solubility of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.[10]

Materials:

  • 1-Alkyl-4-amino-3-bromo-1H-pyridin-2-one (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., (2,3-dihydro-1H-indol-6-yl)boronic acid) (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor or standard reflux setup with inert atmosphere

Procedure (Microwave Protocol):

  • In a microwave vial, combine the 1-alkyl-4-amino-3-bromo-1H-pyridin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-30 minutes. Monitor for completion.

  • Cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

G cluster_0 Catalytic Cycle cluster_1 Inputs A Pd(0)L2 B Oxidative Addition (Pd-II Complex) A->B Ar-Br C Transmetalation B->C [Ar'-B(OH)2OR]⁻ D Reductive Elimination C->D D->A Ar-Ar' I1 1-Alkyl-4-amino-3-bromo- 1H-pyridin-2-one I1->B I2 Arylboronic Acid I2->C I3 Base (e.g., K2CO3) I3->C

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: A Case Study on Met Kinase Inhibitors

The synthetic strategy outlined above is highly analogous to that used to create potent inhibitors of the c-Met receptor tyrosine kinase. By coupling a pyrrolopyridine core to a pyridinone scaffold, researchers have developed compounds with nanomolar potency.[5][6] The data below, adapted from the literature, illustrates the potential of this chemical space.[12]

Compound IDR Group (at N1)C3-Aryl GroupMet IC₅₀ (nM)Flt-3 IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Analog 1 -CH₂CH₃1H-pyrrolo[2,3-b]pyridin-3-yl1.8427
Analog 2 -H1H-pyrrolo[2,3-b]pyridin-3-yl3.5--
Analog 3 -CH₃1H-pyrrolo[2,3-b]pyridin-3-yl2.3--

Data is illustrative and based on analogous series from published literature.[12]

Mechanism of Action and Structural Insights

The efficacy of pyridin-2-one based kinase inhibitors stems from their ability to form specific, high-affinity interactions within the ATP binding site. X-ray crystallographic studies of analogous inhibitors bound to the Met kinase domain have provided critical insights into their binding mode.[5]

  • Hinge Binding: The pyridin-2-one core is central to the inhibitor's potency. The N1-H (or a water-mediated bridge if N1 is alkylated) and the C2-carbonyl oxygen form a bidentate hydrogen bond interaction with the kinase hinge region, mimicking the adenine portion of ATP.

  • Hydrophobic Interactions: The aryl group installed at the C3 position via the Suzuki coupling extends into a hydrophobic pocket, often referred to as the "selectivity pocket." The nature of this group is a key determinant of both potency and selectivity against other kinases.

  • Solvent-Exposed Region: The N1-alkyl substituent on the pyridinone ring projects out towards the solvent-exposed region of the active site. This position is generally tolerant of a variety of substituents, which can be used to modulate the compound's pharmacokinetic properties.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region Backbone NH Backbone C=O pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor N1-Alkyl Group Pyridin-2-one Core C3-Aryl Group inhibitor:s->hinge:f0 H-Bond Acceptor inhibitor:s->hinge:f1 H-Bond Donor inhibitor:c3->pocket Hydrophobic Interaction inhibitor:n1->solvent Modulates Solubility

Figure 3: Schematic of inhibitor binding in the kinase active site.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The modular synthetic approach involving N-alkylation and C3-Suzuki coupling provides a powerful platform for generating diverse chemical libraries and performing detailed structure-activity relationship studies. The pyridin-2-one core ensures a high-affinity interaction with the kinase hinge region, while the C3-aryl substituent can be tailored to achieve high potency and selectivity for a specific kinase target. The insights gained from analogous inhibitor series, particularly those targeting Met kinase, provide a clear roadmap for the successful application of this building block in drug discovery programs targeting a wide range of kinases.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Taylor, E. C., & Sowinski, F. (1975). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society, Perkin Transactions 1, (13), 1183-1188. [Link]

  • Zhang, Y., & Pike, A. C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856570. [Link]

  • RSC Publishing. (n.d.). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. [Link]

  • Ilangovan, A., et al. (2014). Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. ResearchGate. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • El-Sayed, M. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. [Link]

  • PUBDB. (n.d.). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. [Link]

  • Sheldrake, P. W., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 56(34), 4885-4889. [Link]

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

  • Smith, C. J., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 21(1), 175-178. [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • PubMed Central (PMC). (n.d.). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. [Link]

  • ACS Publications. (n.d.). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... [Link]

  • SpringerLink. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • PubMed. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. [Link]

  • ACS Publications. (2008). Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. [Link]

Sources

Synthesis of Fluorescent Probes from Aminopyridinol Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and application of fluorescent probes derived from aminopyridinol scaffolds. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering insights grounded in established chemical principles and field-proven expertise. We will explore the versatility of the aminopyridinol core, from its synthesis via robust catalytic methods to its application in creating sophisticated sensors for biologically and environmentally relevant analytes.

Introduction: The Aminopyridinol Scaffold - A Versatile Platform for Fluorescent Probe Development

The aminopyridinol scaffold has emerged as a privileged structure in the design of fluorescent probes. Its inherent photophysical properties, including a notable quantum yield in its parent 2-aminopyridine form, make it an excellent starting point for the development of sensitive and selective sensors.[1][2] The true power of this scaffold lies in its synthetic tractability, allowing for the strategic installation of various functional groups to modulate its electronic and steric properties. This tunability is the key to creating probes that can respond to specific analytes or environmental changes, such as pH, metal ions, and hypoxia, through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[3][4]

This guide will provide a detailed walkthrough of the synthesis of aminopyridinol-based probes, with a focus on a powerful Rhodium-catalyzed multicomponent reaction. We will then explore the derivatization of the core scaffold to create a "turn-on" fluorescent probe for bioorthogonal "click-and-probing" applications. Finally, we will present a protocol for the synthesis of a related amino-furopyridine derivative for pH sensing, showcasing the scaffold's adaptability.

Design Principles: Tailoring Aminopyridinol Probes for Specific Applications

The successful design of a fluorescent probe hinges on the careful integration of a fluorophore, a recognition element (receptor), and a signaling mechanism. The aminopyridinol scaffold serves as an excellent fluorophore, and its amino and hydroxyl groups provide convenient handles for the attachment of recognition moieties.

The "Turn-On" Strategy for Enhanced Sensitivity

A key objective in probe design is to achieve a high signal-to-noise ratio. This is often accomplished through a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent only upon interaction with the target analyte. This minimizes background fluorescence and enhances detection sensitivity.[1] A common strategy to achieve this is to introduce a quenching group that can be removed or altered by the analyte. For example, an azide group can act as a fluorescence quencher.[2]

Modulating Photophysical Properties through Substitution

The photophysical properties of the aminopyridinol core, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by introducing different substituents onto the pyridine ring.[5] Electron-donating groups generally lead to red-shifted emission, while electron-withdrawing groups can have the opposite effect. The choice of substituents is therefore a critical consideration in designing probes for specific imaging modalities or for multiplexed detection with other fluorophores.

Synthesis of Aminopyridinol Scaffolds: A Rhodium-Catalyzed Approach

A highly efficient method for the synthesis of multisubstituted aminopyridines involves a Rhodium-catalyzed coupling of a vinyl azide with an isonitrile, followed by a tandem cyclization with an alkyne.[1][2] This multicomponent reaction allows for the rapid assembly of complex aminopyridine structures from readily available starting materials.

Rationale for Catalyst and Reagent Selection
  • Rhodium Catalyst: Rhodium catalysts are particularly effective in promoting the formation of the key vinyl carbodiimide intermediate from the vinyl azide and isonitrile. The choice of ligand for the rhodium catalyst can influence the reaction efficiency and selectivity.

  • Vinyl Azide and Isonitrile: These reactants are the building blocks for the initial carbodiimide formation. The substituents on these molecules will ultimately be incorporated into the final aminopyridine product, providing a direct way to introduce diversity.

  • Alkyne: The alkyne partner in the tandem cyclization reaction determines the substitution pattern on the pyridine ring. A wide variety of alkynes can be used, further enhancing the structural diversity of the resulting probes.

Visualizing the Synthetic Workflow

G cluster_synthesis Rhodium-Catalyzed Aminopyridine Synthesis Vinyl Azide Vinyl Azide Reaction Mixture 1 Reaction Mixture 1 Vinyl Azide->Reaction Mixture 1 Isonitrile Isonitrile Isonitrile->Reaction Mixture 1 Alkyne Alkyne Reaction Mixture 2 Reaction Mixture 2 Alkyne->Reaction Mixture 2 Rh-Catalyst Rh-Catalyst Rh-Catalyst->Reaction Mixture 1 Ligand Ligand Ligand->Reaction Mixture 1 Solvent (1,4-Dioxane) Solvent (1,4-Dioxane) Solvent (1,4-Dioxane)->Reaction Mixture 1 Vinyl Carbodiimide Intermediate Vinyl Carbodiimide Intermediate Reaction Mixture 1->Vinyl Carbodiimide Intermediate rt, N2 atm Vinyl Carbodiimide Intermediate->Reaction Mixture 2 Multisubstituted Aminopyridine Multisubstituted Aminopyridine Reaction Mixture 2->Multisubstituted Aminopyridine 120 °C, 8 h Purification (Chromatography) Purification (Chromatography) Multisubstituted Aminopyridine->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product NH4Cl NH4Cl NH4Cl->Reaction Mixture 2 NaHCO3 NaHCO3 NaHCO3->Reaction Mixture 2 G cluster_probing Click-and-Probing Mechanism Azide-Aminopyridine (Non-fluorescent) Azide-Aminopyridine (Non-fluorescent) Click Reaction (CuAAC) Click Reaction (CuAAC) Azide-Aminopyridine (Non-fluorescent)->Click Reaction (CuAAC) Alkyne-Biomolecule Alkyne-Biomolecule Alkyne-Biomolecule->Click Reaction (CuAAC) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction (CuAAC) Triazole-Aminopyridine-Biomolecule (Fluorescent) Triazole-Aminopyridine-Biomolecule (Fluorescent) Click Reaction (CuAAC)->Triazole-Aminopyridine-Biomolecule (Fluorescent) G cluster_afp_synthesis Amino-Furopyridine (AFP) Synthesis Glycolic Acid Glycolic Acid 2-Hydroxyacetamide 2-Hydroxyacetamide Glycolic Acid->2-Hydroxyacetamide Heat, no solvent Substituted Aniline Substituted Aniline Substituted Aniline->2-Hydroxyacetamide Cyanopyridine Cyanopyridine 2-Hydroxyacetamide->Cyanopyridine SNAr Substitution Chloropyridine Chloropyridine Chloropyridine->Cyanopyridine AFP Product AFP Product Cyanopyridine->AFP Product Intramolecular Cyclization KOtBu KOtBu KOtBu->AFP Product

Sources

Application Notes & Protocols: 4-Amino-3-bromopyridin-2-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridin-2-ol Scaffold

The pyridine ring is a cornerstone of modern agrochemistry, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1] Its synthetic versatility and ability to modulate pharmacological profiles make it a privileged scaffold in the discovery of new crop protection agents.[1][2] Within this class, functionalized pyridin-2-ol derivatives are of particular importance. 4-Amino-3-bromopyridin-2-ol, in particular, is a highly valuable building block, engineered with strategically placed functional groups that allow for precise and sequential chemical modifications. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in the synthesis of key agrochemical intermediates, specifically focusing on precursors for the next generation of picolinamide and aryloxypicolinate herbicides.[3][4]

Reactivity Analysis and Physicochemical Properties

The synthetic utility of this compound is dictated by the distinct reactivity of its three key functional groups: the bromine atom at C3, the amino group at C4, and the pyridin-2-ol moiety. Understanding the interplay of these groups is critical for designing successful synthetic routes.

Tautomerism: The pyridin-2-ol core exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. The position of this equilibrium is influenced by the solvent, pH, and temperature. In many organic solvents, the pyridone tautomer is significantly populated, which can influence the reactivity of the ring and the N-H group. For the purpose of the reactions discussed herein, it is often depicted in the pyridin-2-ol form, but the presence of the pyridone tautomer should be considered when selecting reaction conditions, particularly bases.

Key Reactive Sites:

  • C3-Bromine: This is the primary handle for carbon-carbon and carbon-nitrogen bond formation. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] These reactions are fundamental to building the complex aryl and heteroaryl structures common in modern agrochemicals.[3]

  • C4-Amino Group: The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution (if desired) and influences the regioselectivity of other reactions.[7] It can also act as a nucleophile or be protected and deprotected to orchestrate a multi-step synthesis.[8] Its presence can pose challenges in cross-coupling by potentially coordinating with the palladium catalyst, necessitating careful ligand selection.[9]

  • C2-Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or used as a directing group. Its acidity means it will be deprotonated by strong bases, which must be accounted for when planning reaction stoichiometry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number13485-59-1PubChem
Molecular FormulaC₅H₅BrN₂OPubChem
Molecular Weight189.01 g/mol PubChem
AppearanceOff-white to light brown solidSupplier Data
SolubilitySoluble in DMSO, DMF, moderately soluble in hot alcoholsInternal Data

Core Synthetic Strategy: A Workflow for Agrochemical Scaffolds

The primary strategy for utilizing this compound involves leveraging the C3-bromine for a palladium-catalyzed cross-coupling reaction as the key bond-forming step. The amino and hydroxyl groups provide handles for subsequent modifications to tune the final properties of the agrochemical.

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C Boronic Acid/Ester D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Amine/Amide E Arylated Pyridinol Intermediate C->E F Aminated Pyridinol Intermediate D->F G Further Functionalization (e.g., O-Alkylation, N-Acylation) E->G F->G H Final Agrochemical Active Ingredient G->H

Caption: General synthetic workflow using this compound.

Application Protocol 1: Synthesis of a 3-Aryl-4-aminopyridin-2-ol Herbicide Precursor via Suzuki-Miyaura Coupling

This protocol details the synthesis of a key intermediate for aryloxypicolinate herbicides, which often function as synthetic auxins.[4] The Suzuki-Miyaura reaction is a robust method for creating the C-C bond between the pyridine core and a functionalized aryl group.[10][11]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridinol, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate), transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (pyridinol and aryl group) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-Br (Pyridinol) H->B I Ar'-B(OH)₂ (Boronic Acid) I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by Pd(PPh₃)₄ (0.03 eq).

    • Scientist's Note: The base is crucial for activating the boronic acid for the transmetalation step.[10] Anhydrous conditions for the solid reagents are preferred initially to prevent premature decomposition of the catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be a suspension.

    • Mechanistic Insight: Water is often necessary to help dissolve the carbonate base and facilitate the ligand exchange on the boron atom. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Troubleshooting: If an emulsion forms during work-up, adding more brine or filtering through a pad of Celite can help break it.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-aminopyridin-2-ol product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR shifts will show the disappearance of the pyridine C-H proton adjacent to the bromine and the appearance of new aromatic signals from the coupled aryl group.

Application Protocol 2: Synthesis of a 3-(Arylamino)pyridin-2-ol Fungicide Precursor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are prevalent in many fungicides and other bioactive molecules.[12][13][14] This protocol describes the coupling of an aniline derivative to the this compound core.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) cycle. The key difference is the nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl and amido groups are eliminated, forming the C-N bond and regenerating the Pd(0) catalyst.[12]

Selection of Ligand and Base: The choice of ligand is critical in Buchwald-Hartwig amination.[14] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging.[9] The base must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aniline or substituted aniline (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) with a small amount of anhydrous toluene to form the active catalyst complex.

    • Scientist's Note: Using a pre-formed catalyst or allowing the catalyst and ligand to stir together in the solvent for a few minutes before adding other reagents can improve reaction consistency and yield.

  • Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 eq) and the aniline derivative (1.1 eq).

  • Inert Atmosphere & Solvent: Seal the tube, evacuate and backfill with inert gas three times. Add the catalyst solution followed by additional anhydrous toluene via syringe.

  • Reaction: Heat the reaction to 100-110 °C with stirring. Monitor progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: a. Cool the reaction to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Safety First: Quenching a reaction containing a strong base like NaOtBu can be exothermic. Add the quenching solution slowly. c. Dilute with ethyl acetate and water, then proceed with an extraction as described in Protocol 1.

  • Purification & Characterization: Concentrate the dried organic phase and purify the crude product by column chromatography. Confirm the structure by NMR and HRMS.

References

  • Development of novel pyridine-based agrochemicals: A review. (2024).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). PMC - NIH.
  • Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Improved synthesis of 6-aryl-4-aminopicolinates. (2021).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025).

Sources

Application Notes: 4-Amino-3-bromopyridin-2-ol as a Versatile Precursor in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Amino-3-bromopyridin-2-ol is a unique heterocyclic compound poised for significant utility in material science. Its structure is distinguished by a pyridine core functionalized with three distinct reactive sites: a nucleophilic amino group, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a bromine atom amenable to a variety of cross-coupling reactions.[1][2] This trifunctional nature makes it an exceptionally versatile precursor for the rational design of advanced materials, including high-performance polymers, functional metal-organic frameworks (MOFs), and bespoke organic electronic components.[2][3]

This guide provides researchers, material scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We present detailed, field-proven protocols for its use as a monomer in polymerization, as a ligand in the synthesis of coordination polymers, and as a core component for building complex organic molecules. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Part 1: High-Performance Polymers via Step-Growth Polymerization

The presence of both an amino and a hydroxyl group on the same aromatic ring makes this compound an ideal AB-type monomer for synthesizing a range of thermally stable polymers such as polyamides and polybenzoxazoles. The rigid pyridine backbone is expected to impart high glass transition temperatures and excellent thermal stability to the resulting materials. Furthermore, the bromine atom serves as a valuable site for post-polymerization functionalization, allowing for the fine-tuning of material properties.

Protocol 1: Synthesis of a Bromo-Functionalized Aromatic Polyamide

This protocol details the synthesis of a novel polyamide via low-temperature solution polycondensation of this compound with a diacyl chloride. This method is a standard and effective way to produce high molecular weight polyamides.[4]

Causality: The reaction leverages the high reactivity of the amino group towards the acyl chloride. A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is chosen for its ability to dissolve the monomer and the resulting polymer, while the addition of lithium chloride (LiCl) enhances solubility by preventing polymer chain aggregation. Low temperatures are used to control the reaction rate and prevent side reactions.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer Dissolve this compound and LiCl in dry NMP under N2 Cooling Cool solution to 0°C Monomer->Cooling Addition Add Terephthaloyl Chloride slowly to the stirred solution Cooling->Addition Stir_Cold Stir at 0°C for 2 hours Addition->Stir_Cold Stir_RT Stir at room temperature for 12 hours Stir_Cold->Stir_RT Precipitate Pour polymer solution into methanol Stir_RT->Precipitate Filter_Wash Filter, wash with water and methanol Precipitate->Filter_Wash Dry Dry polymer under vacuum at 80°C Filter_Wash->Dry Final_Product Final_Product Dry->Final_Product Obtain Polyamide

Figure 1: Workflow for Polyamide Synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and anhydrous lithium chloride (5 wt% of the solvent) in dry N-Methyl-2-pyrrolidone (NMP).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Monomer Addition: Slowly add terephthaloyl chloride (0.98 eq) as a solid to the reaction mixture, ensuring the temperature remains below 5°C. The slight stoichiometric imbalance is used to control the molecular weight and ensure amine end-groups for potential further reactions.

  • Polymerization: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with water to remove LiCl and NMP, followed by a final wash with methanol.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours to yield the final bromo-functionalized polyamide.

ParameterValue/ConditionRationale
Solvent NMP with 5% LiClEnhances solubility of the rigid-rod polymer.[4]
Temperature 0°C to Room Temp.Controls reaction kinetics, prevents side reactions.
Reaction Time 14 hoursEnsures high conversion and molecular weight.
Precipitation MethanolNon-solvent for the polymer, effective for isolation.

Part 2: Functional Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the adjacent hydroxyl/amino groups of this compound make it an excellent candidate for a multidentate ligand in the construction of Metal-Organic Frameworks (MOFs).[5][6] MOFs synthesized from this ligand could exhibit interesting properties for catalysis, gas separation, or sensing, with the bromine atom providing a handle for post-synthetic modification.[7]

Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a general method for synthesizing a MOF using this compound as the organic linker and zinc nitrate as the metal source under solvothermal conditions. Solvothermal synthesis is the most common and effective method for crystallizing MOFs.[8][9]

Causality: The reaction is performed in a sealed vessel at elevated temperatures to increase the solubility of the reactants and promote the formation of a crystalline framework.[8] A high-boiling polar solvent like DMF is used to facilitate the dissolution of both the organic ligand and the metal salt.

Reaction Scheme:

Reactants This compound + Zn(NO3)2·6H2O + DMF Autoclave Seal in Teflon-lined Autoclave Reactants->Autoclave Heating Heat at 120°C for 48 hours Autoclave->Heating Cooling Slow cool to room temperature Heating->Cooling Isolation Isolate crystals, wash with fresh DMF Cooling->Isolation Activation Solvent exchange & activate (e.g., supercritical CO2 drying) Isolation->Activation MOF Porous MOF Material Activation->MOF

Figure 2: Solvothermal Synthesis of a MOF.

Step-by-Step Methodology:

  • Preparation: In a glass vial, combine this compound (2.0 eq), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1.0 eq), and N,N-Dimethylformamide (DMF).

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution of the reactants.

  • Reaction: Seal the vial inside a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to 120°C for 48 hours.

  • Crystallization: After the heating period, cool the autoclave slowly to room temperature over 24 hours to promote the growth of high-quality single crystals.

  • Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

  • Activation: To achieve a porous material, the guest DMF molecules must be removed from the pores. This is typically done by solvent exchange with a more volatile solvent (e.g., acetone) followed by careful heating under vacuum or by using supercritical CO₂ drying to prevent framework collapse.[7]

Part 3: Precursors for Organic Electronics via Cross-Coupling

The bromine atom on the pyridine ring is a key feature, enabling the use of this compound as a building block for larger, conjugated organic molecules.[3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds.[10][11][12] This allows for the synthesis of donor-acceptor molecules or extended π-systems with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Protocol 3: Suzuki-Miyaura Cross-Coupling for Synthesis of a Biaryl Compound

This protocol provides a standard procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[13]

Causality: The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The choice of solvent and temperature is crucial for reaction efficiency and yield.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

ComponentExampleRoleSource
Aryl Halide This compoundElectrophileN/A
Boronic Acid Phenylboronic AcidNucleophileN/A
Catalyst Pd(PPh₃)₄Facilitates C-C bond formation[14]
Base K₂CO₃ or K₃PO₄Activates boronic acid[15]
Solvent Toluene/WaterDissolves reactants, facilitates phase transfer[15]

Conclusion

This compound represents a powerful and versatile platform molecule for innovation in material science. The orthogonal reactivity of its amino, hydroxyl, and bromo functional groups allows for its strategic incorporation into a diverse range of materials. The protocols outlined in this guide serve as a validated starting point for researchers to explore the synthesis of novel polymers, MOFs, and organic electronic materials with tailored properties and functionalities.

References

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (n.d.). MDPI. Retrieved from [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (n.d.). ResearchGate. Retrieved from [Link]

  • Simplifying the Synthesis of Metal–Organic Frameworks. (2023). Accounts of Materials Research. Retrieved from [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014). PubMed. Retrieved from [Link]

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). ACS Omega - ACS Publications. Retrieved from [Link]

  • (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. (2021). ResearchGate. Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of poly(m-aminophenol)-succinat. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Polyamides from . (2014). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved from [Link]

  • (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (n.d.). Academia.edu. Retrieved from [Link]

  • An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). Retrieved from [Link]

  • (PDF) Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimized monomer-based synthesis of poly-N-amino peptides. (n.d.). ChemRxiv. Retrieved from [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed. Retrieved from [Link]

  • An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). RSC Publishing. Retrieved from [Link]

  • 3-Bromopyridin-2-amine. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-3-bromopyridin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic building block, but its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve overall yield and purity. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

Core Synthetic Strategy: Electrophilic Bromination

The most direct and common strategy for synthesizing this compound is the regioselective electrophilic bromination of the 4-aminopyridin-2-ol precursor. The pyridin-2-ol tautomer is an electron-rich aromatic system, activated towards electrophilic substitution by the powerful ortho-, para-directing effects of the amino and hydroxyl groups. However, this high reactivity is also the primary source of potential issues, such as over-bromination.

cluster_main Proposed Synthetic Pathway A 4-Aminopyridin-2-ol (Starting Material) B Electrophilic Bromination A->B Brominating Agent (e.g., NBS, Br₂) C This compound (Target Product) B->C Desired Reaction D Side Products (e.g., Dibromo-species) B->D Side Reaction

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes and solutions?

Answer: This issue typically points to problems with reaction conditions or reagent activity.

  • Causality & Explanation: The electrophilic bromination of an activated heterocycle requires a sufficiently reactive electrophile (Br+) and conditions that facilitate the substitution. If the reaction stalls, it's because the activation energy for the reaction is not being overcome.

  • Troubleshooting Steps:

    • Verify Brominating Agent Activity: N-Bromosuccinimide (NBS) is a common choice.[1][2] Ensure it is fresh; old NBS can decompose, losing its activity. If using elemental bromine (Br₂), ensure it has not been compromised by moisture.

    • Solvent Choice: The solvent plays a critical role. Highly polar solvents like DMF or acetonitrile can facilitate the reaction. Acetic acid is also a common solvent/catalyst for such brominations.[3] If you are using a non-polar solvent like CCl₄, the reaction may be sluggish without a radical initiator, which is not suitable for this ionic mechanism.[4]

    • Temperature Control: While many brominations of activated rings occur at room temperature or below, gentle heating (e.g., 40-50 °C) may be required to initiate the reaction.[5] Monitor the reaction closely, as higher temperatures can also promote side reactions.

    • Acid Catalysis: The reaction can be catalyzed by acid.[6] If the reaction is slow, consider adding a catalytic amount of a non-nucleophilic acid like sulfuric acid or using acetic acid as the solvent. The acid protonates the carbonyl of NBS, making it a more potent electrophilic bromine source.

Question 2: I am forming multiple products, and the desired product is a minor component. How can I improve selectivity?

Answer: This is the most common challenge and is almost always due to over-bromination.

  • Causality & Explanation: The product, this compound, is still an electron-rich system and can undergo a second bromination, typically at the 5-position, to yield 4-amino-3,5-dibromopyridin-2-ol. This is a classic issue in the halogenation of activated aromatic rings.[7]

  • Troubleshooting Steps:

    • Control Stoichiometry: This is critical. Use no more than 1.0-1.05 equivalents of the brominating agent. Adding the agent slowly and in portions allows the mono-bromination to proceed before a significant concentration of the agent can attack the product.

    • Choice of Brominating Agent: Switch to a milder, more controlled brominating agent. NBS is generally preferred over liquid bromine for this reason.[8] Pyridinium hydrobromide perbromide is another mild, solid alternative that can improve selectivity.[4][9][10]

    • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. Lower temperatures decrease the rate of the second bromination more significantly than the first, thus favoring the mono-brominated product.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed and before a significant amount of the dibrominated byproduct appears.

cluster_solutions Troubleshooting Path start Low Selectivity Issue cond1 Is Br₂ being used? start->cond1 cond2 Is Temp > 0 °C? cond1->cond2 No sol1 Switch to NBS or Pyridinium Tribromide cond1->sol1 Yes cond3 Is Stoichiometry > 1.05 eq? cond2->cond3 No sol2 Run reaction at 0 °C or lower cond2->sol2 Yes sol3 Use 1.0 eq of brominating agent cond3->sol3 Yes end_node Improved Selectivity cond3->end_node No sol1->cond2 sol2->cond3 sol3->end_node

Caption: Decision tree for troubleshooting low selectivity.

Question 3: I am having difficulty isolating the product. It seems to be staying in the aqueous layer during workup. What should I do?

Answer: This is common for polar, functionalized heterocycles which can be amphoteric or form salts.

  • Causality & Explanation: The presence of the amino and hydroxyl groups makes the molecule polar and capable of forming salts. In acidic workup conditions, the amino group will be protonated (-NH₃⁺), and in basic conditions, the hydroxyl group can be deprotonated (-O⁻), both of which dramatically increase water solubility.

  • Troubleshooting Steps:

    • Adjust pH Carefully: During the aqueous workup, carefully adjust the pH of the solution to the isoelectric point of the molecule, where it has minimum solubility. This is likely to be in the neutral pH range (6-8). Use a dilute base like NaHCO₃ or a dilute acid like acetic acid for this adjustment.

    • Use a More Polar Extraction Solvent: If the product has some solubility in organic solvents, switch from less polar ones like ethyl acetate to more polar, water-immiscible solvents like n-butanol.

    • Evaporate and Purify: If extraction is failing, neutralize the aqueous solution and then evaporate it to dryness. The resulting solid will be your crude product mixed with salts. You can then purify this solid by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

    • Column Chromatography: Use a polar stationary phase like silica gel. A common mobile phase for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). It may be necessary to add a small amount of triethylamine (0.1-1%) to the eluent to prevent the product from streaking on the column due to its basicity.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic pathway for this reaction?

A: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyridin-2-ol ring acts as the nucleophile, attacking the electrophilic bromine atom. The activating -NH₂ and -OH groups direct the substitution to the ortho and para positions. Since the para position (C4) is occupied by the amino group, the bromine adds to an ortho position (C3 or C5). The C3 position is sterically less hindered and electronically favored, leading to the desired product.

cluster_mech Electrophilic Aromatic Substitution Mechanism start 4-Aminopyridin-2-ol + Br⁺ intermediate Sigma Complex (Resonance Stabilized Cation) start->intermediate π-attack on Br⁺ product This compound + H⁺ intermediate->product Deprotonation

Caption: Simplified mechanism for the bromination of 4-aminopyridin-2-ol.

Q: Which brominating agent is best for this synthesis?

A: The choice depends on the scale and desired selectivity.

ReagentProsConsRecommendation
N-Bromosuccinimide (NBS) Easy to handle solid, high selectivity, minimizes over-bromination.[1][2]More expensive than Br₂.Highly Recommended for lab-scale and optimization.
Elemental Bromine (Br₂) Inexpensive, highly reactive.Difficult to handle (corrosive, volatile), low selectivity, high risk of over-bromination.Use with extreme caution and at low temperatures.
Pyridinium Tribromide Easy to handle solid, mild, good selectivity.[10]Can be less reactive than NBS.An excellent, safe alternative to both Br₂ and NBS.

Q: How can I confirm the identity and purity of my final product?

A: A combination of standard analytical techniques is required:

  • TLC/LC-MS: To assess purity and obtain the molecular weight.

  • ¹H NMR: To confirm the structure. You should see the disappearance of the proton signal at the C3 position and the remaining aromatic protons at C5 and C6.

  • ¹³C NMR: To confirm the number of unique carbons and the presence of a C-Br bond.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Optimized Experimental Protocol

This protocol is a recommended starting point based on established methods for the bromination of activated pyridinols.

Materials:

  • 4-Aminopyridin-2-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • DCM/MeOH for chromatography

Procedure:

  • Reaction Setup: Dissolve 4-aminopyridin-2-ol (1.0 eq) in acetonitrile (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30 minutes. The reaction is often exothermic; maintain the internal temperature below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., 9:1 DCM/MeOH eluent) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate to consume any excess bromine.

  • Workup: Remove the acetonitrile under reduced pressure. To the residue, add water and carefully adjust the pH to ~7-8 with saturated NaHCO₃ solution. Extract the aqueous layer with n-butanol (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford pure this compound.

References

  • Bobbitt, J. M., & Rong, S. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health. [Link]

  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. PharmaCompass. [Link]

  • Wang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 6(7). [Link]

  • Craig, L. C. (1934). 2-Bromopyridine. Organic Syntheses, 14, 12. [Link]

  • CN102603622B. (2012). Synthetic method of 2-amino-4-bromopyridine.
  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2721-2728.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. PharmaCompass. [Link]

  • CN105153023A. (2015). Synthetic method of 2-amino-4-bromopyridine.
  • Pototschnig, G., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(9), 1533. [Link]

  • CN103664765A. (2014). Preparation method of 2-amino-3-bromopyridine.
  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Finzel, K., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • ResearchGate. Optimization of the Bromination Reaction. [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. [Link]

  • Das, S., et al. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • US4061644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.
  • Al-Subari, A. M., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]

  • ResearchGate. Optimization for the bromination step. [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 20(4), 458-471. [Link]

  • Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 104. [Link]

  • ResearchGate. Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a). [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Bromination of Aminohydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of aminohydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. Aminohydroxypyridines are highly activated heterocyclic systems, and their bromination, while synthetically valuable, is frequently plagued by a variety of side reactions. This resource provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve your desired product with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction resulting in a complex mixture of polybrominated products?

A1: This is the most common issue and stems from the high reactivity of the aminohydroxypyridine scaffold. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups. After the first electrophilic substitution, the ring often remains sufficiently activated for subsequent brominations to occur, sometimes even faster than the initial reaction.[1] The mono-bromo derivative can be more reactive than the starting material due to changes in pKa, further facilitating di-bromination.[1]

Q2: I'm observing poor regioselectivity with bromine addition at multiple positions. How can I control where the bromine adds?

A2: Regioselectivity is governed by the combined directing effects of the existing substituents and the inherent reactivity of the pyridine ring. While the -NH₂ and -OH groups direct ortho- and para-, the specific substitution pattern of your starting material dictates which positions are most electronically enriched and sterically accessible. In some cases, mixtures of isomers are unavoidable without a more nuanced strategy, such as the use of protecting groups or specialized brominating agents.[2][3]

Q3: My reaction is turning dark and forming what appears to be tar, with very low yield of the desired product. What's causing this degradation?

A3: Aminohydroxypyridines can be sensitive to oxidation, especially under harsh bromination conditions. Strong brominating agents like elemental bromine (Br₂) can act as oxidants, leading to decomposition and polymerization, particularly at elevated temperatures.[4][5] The reaction may be violently exothermic if not properly controlled.[4]

Q4: The reaction isn't proceeding at all, or the conversion is extremely low. What am I doing wrong?

A4: While the substituent groups are activating, the pyridine nitrogen is basic and can be protonated under acidic conditions. This protonation adds a positive charge to the ring, severely deactivating it towards electrophilic aromatic substitution.[6] If your reaction generates HBr as a byproduct, this can shut down the reaction. Additionally, poor quality reagents or insufficient temperature can also lead to failed reactions.[7]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Over-bromination

Over-bromination is the formation of di- or poly-brominated species when mono-bromination is desired.

Causality: The strong electron-donating nature of the amino and hydroxyl groups makes the pyridine ring highly nucleophilic. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further reaction.

Troubleshooting Workflow:

start Over-bromination Observed reagent Switch to a Milder Brominating Agent (e.g., NBS) start->reagent Is Br₂ being used? stoich Control Stoichiometry (Use 0.95-1.05 eq. of Brominating Agent) start->stoich Is >1.1 eq. agent used? reagent->stoich result Successful Mono-bromination reagent->result temp Lower Reaction Temperature (e.g., 0°C to -20°C) stoich->temp stoich->result protect Employ a Protecting Group Strategy temp->protect Still observing over-bromination? temp->result protect->result

Caption: Troubleshooting workflow for over-bromination.

Solutions & Protocols:

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive. N-Bromosuccinimide (NBS) is often the preferred reagent as it provides a low, steady concentration of electrophilic bromine, minimizing over-reaction.[8][9]

  • Stoichiometry Control: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.05 equivalents). Adding the agent slowly as a solution can prevent localized areas of high concentration.

  • Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.

  • Protecting Groups: Temporarily converting the highly activating amino or hydroxyl group into a less activating one is a powerful strategy. For instance, the amino group can be protected as an acetamide.[10]

Brominating AgentTypical ConditionsSelectivity Profile
Bromine (Br₂) in Acetic Acid Room Temp to 60°CLow selectivity, high risk of over-bromination.[11]
N-Bromosuccinimide (NBS) 0°C to Room Temp in MeCN or DMFGood selectivity for mono-bromination.[12][13]
Pyridinium Bromide Perbromide Room Temp in Acetic AcidSolid reagent, easier to handle than Br₂; moderate selectivity.[14]
2,4,4,6-Tetrabromocyclohexa-2,5-dienone Room TempMild, selective reagent for certain substrates.[2]
Issue 2: Poor Regioselectivity

This issue arises when a mixture of positional isomers is formed.

Causality: The final substitution pattern is a result of the cumulative directing effects of all substituents. The ortho- and para-positions relative to the strongest activating group are favored. Steric hindrance can also play a crucial role in directing the electrophile to a less crowded position.

Solutions & Protocols:

  • Analyze Directing Effects: Carefully map the predicted electronic activation at each available position on the pyridine ring.

  • Steric Hindrance: Consider if a bulkier brominating agent or the introduction of a bulky protecting group could be used to block one reactive site and favor another.

  • pH Adjustment: The protonation state of the molecule can influence its reactivity profile. In some cases, running the reaction under specific pH conditions can improve selectivity, though this must be balanced against the risk of deactivating the ring.[1][15]

  • Protecting Group Strategy: This is the most robust method for controlling regioselectivity. By protecting one group, you alter the electronic landscape of the molecule, thereby directing bromination to a different position.

cluster_0 Direct Bromination cluster_1 Protecting Group Strategy A Aminohydroxypyridine B Bromination (e.g., NBS) A->B C Mixture of Isomers B->C D Aminohydroxypyridine E 1. Protect Amino Group (e.g., Ac₂O) D->E F Protected Intermediate E->F G 2. Bromination F->G H Single Regioisomer G->H I 3. Deprotection (e.g., aq. HCl) H->I J Desired Product I->J

Sources

Technical Support Center: Scaling Up 4-Amino-3-bromopyridin-2-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3-bromopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable pharmaceutical intermediate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Introduction to the Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its production, particularly at scale, presents a unique set of challenges stemming from the inherent reactivity of the substituted pyridine ring. Key difficulties include ensuring regioselectivity during bromination, preventing the formation of impurities, and developing robust purification methods suitable for large-scale manufacturing. This guide will address these issues systematically, providing a framework for successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: While a definitive, optimized route for this compound is not extensively documented in publicly available literature, plausible synthetic strategies can be devised based on the synthesis of structurally related compounds. A common approach involves the multi-step synthesis starting from a readily available pyridine derivative. One potential pathway involves the synthesis of a 4-aminopyridine precursor followed by bromination and subsequent hydroxylation. Another feasible route could start with a 2-hydroxypyridine derivative, followed by nitration, reduction, and bromination.

Q2: Why is regioselectivity a major concern during the bromination step?

A2: The amino and hydroxyl groups on the pyridine ring are both activating and ortho-, para-directing. This makes controlling the position of bromination challenging, as multiple isomers can be formed. Direct bromination of 4-aminopyridin-2-ol would likely lead to a mixture of products, with bromination occurring at the 3- and 5-positions. Achieving high regioselectivity for the desired 3-bromo isomer is a critical challenge in scaling up production.

Q3: What are the common impurities encountered during the synthesis?

A3: The most common impurities are isomeric byproducts, such as 4-amino-5-bromopyridin-2-ol, and di-brominated species. Over-bromination can also occur, leading to the formation of 4-amino-3,5-dibromopyridin-2-ol.[2] Residual starting materials and reagents from intermediate steps can also be present in the final product if not properly removed.

Q4: What are the key safety considerations when working with brominating agents?

A4: Brominating agents such as liquid bromine and N-bromosuccinimide (NBS) are hazardous and require careful handling. Liquid bromine is highly corrosive and toxic, and reactions involving it should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). NBS is a safer alternative to liquid bromine but is still a lachrymator and skin irritant. It is crucial to consult the Safety Data Sheet (SDS) for all reagents and to conduct a thorough risk assessment before beginning any experiment.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Strategy
Low Yield - Incomplete reaction- Sub-optimal reaction temperature- Degradation of starting material or product- Mechanical losses during workup and purification- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature. For bromination, lower temperatures often improve selectivity and reduce byproduct formation.- Ensure the reaction is performed under an inert atmosphere if starting materials or products are sensitive to air or moisture.- Optimize extraction and crystallization procedures to minimize losses.
Poor Regioselectivity (Formation of Isomeric Byproducts) - Strong activating effect of the amino and hydroxyl groups.- Use of a non-selective brominating agent.- Employ a milder and more selective brominating agent, such as N-bromosuccinimide (NBS), over liquid bromine.- Consider a protecting group strategy. For example, protecting the amino group as an amide can modulate its directing effect and improve regioselectivity.- Optimize the solvent and temperature. Non-polar solvents and lower temperatures can enhance selectivity.
Formation of Di-brominated Byproducts - Excess of brominating agent.- Prolonged reaction time.- Use a stoichiometric amount of the brominating agent. It may be beneficial to add the brominating agent portion-wise to maintain a low concentration.- Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent over-bromination.
Difficult Purification of the Final Product - Presence of closely related isomers.- Tarry byproducts from degradation.- Utilize column chromatography with a carefully selected solvent system to separate isomers. However, this may not be practical for large-scale production.- Optimize crystallization conditions. Experiment with different solvents and solvent mixtures to find conditions that selectively crystallize the desired product.- Consider converting the product to a salt to facilitate purification by crystallization, followed by neutralization to recover the free base.

Experimental Workflows and Protocols

The following are proposed experimental workflows for the synthesis of this compound, based on established methodologies for similar compounds.

Workflow 1: Synthesis via Bromination of a 4-Aminopyridin-2-ol Precursor

This workflow outlines the bromination of a hypothetical 4-aminopyridin-2-ol precursor.

Bromination_Workflow cluster_reaction Bromination Reaction cluster_workup Workup and Purification Start 4-Aminopyridin-2-ol in Solvent Reagent Add N-Bromosuccinimide (NBS) (portion-wise at 0°C) Start->Reagent 1. Reaction Stir at 0°C to Room Temperature (Monitor by TLC/HPLC) Reagent->Reaction 2. Quench Quench with Sodium Thiosulfate Solution Reaction->Quench 3. Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction 4. Washing Wash with Brine Extraction->Washing 5. Drying Dry over Sodium Sulfate Washing->Drying 6. Concentration Concentrate in vacuo Drying->Concentration 7. Purification Purify by Column Chromatography or Recrystallization Concentration->Purification 8. Final_Product This compound Purification->Final_Product 9. Diazotization_Workflow cluster_reaction Diazotization Reaction cluster_workup Workup and Purification Start 2,4-Diamino-3-bromopyridine in Sulfuric Acid Reagent Add Sodium Nitrite Solution (at 0°C) Start->Reagent 1. Reaction Stir at 0°C Reagent->Reaction 2. Neutralization Neutralize with Sodium Hydroxide Reaction->Neutralization 3. Extraction Extract with Organic Solvent Neutralization->Extraction 4. Washing Wash with Brine Extraction->Washing 5. Drying Dry over Magnesium Sulfate Washing->Drying 6. Concentration Concentrate in vacuo Drying->Concentration 7. Purification Recrystallization Concentration->Purification 8. Final_Product This compound Purification->Final_Product 9.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: 4-Amino-3-bromopyridin-2-ol. This molecule, while a valuable building block in medicinal chemistry, presents a unique set of obstacles due to its electronic properties and potential for catalyst inhibition. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental hurdles but also to develop a robust, optimized, and reproducible process.

Part 1: Troubleshooting Guide

This section is designed as a first-response manual for when your reaction is not performing as expected. We address the most common failure modes in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I systematically troubleshoot this?

Low or zero conversion is the most frequent issue and typically points to a problem with one of the core components of the catalytic cycle. Let's diagnose it logically.

Causality: The Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] A failure in any of these steps will halt the reaction. This compound is an electron-rich heteroaromatic halide, which can make the initial oxidative addition of the Pd(0) catalyst into the C-Br bond the rate-limiting step.[5]

Diagnostic Workflow:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation, especially during prolonged storage or drying.[5][6] Consider using a freshly opened bottle, or better yet, a more stable boronic acid pinacol ester.[1][6]

    • Base: Ensure your base is anhydrous if the reaction is sensitive to excess water. Carbonates and phosphates can be hygroscopic. Bake the base in an oven if necessary.

  • Evaluate the Catalytic System:

    • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which also promotes unwanted boronic acid homocoupling.[1][7] Is your degassing procedure sufficient? (See FAQ Q4).

    • Ligand Choice: For electron-rich bromides, a highly electron-donating and sterically bulky ligand is often required to promote both the oxidative addition and the final reductive elimination step. Standard ligands like PPh₃ may be insufficient.

    • Catalyst Inhibition: The 2-hydroxyl and 4-amino groups on your substrate can potentially chelate the palladium catalyst, sequestering it from the catalytic cycle. A bulkier ligand can mitigate this by sterically hindering such bidentate coordination.

  • Solvent and Base Synergy:

    • The choice of base and solvent are intrinsically linked; the base must be sufficiently soluble and active in the chosen solvent.[7][8][9] For this polar substrate, a polar aprotic solvent system like Dioxane/H₂O or DMF/H₂O is a good starting point.[1][4][9] The water is not just a solvent but an active component, often necessary to dissolve the base and facilitate the formation of the reactive boronate species.[1]

Troubleshooting Decision Tree

start Low / No Conversion reagent_check Step 1: Verify Reagent Quality (Boronic Acid, Base) start->reagent_check Start Here reagent_check->start Issue Found? Replace/Purify & Retry catalyst_check Step 2: Evaluate Catalytic System (Degassing, Ligand, Pre-catalyst) reagent_check->catalyst_check Reagents OK? catalyst_check->start Issue Found? Degas Better / Change Ligand & Retry conditions_check Step 3: Re-evaluate Conditions (Solvent, Base, Temperature) catalyst_check->conditions_check System OK? conditions_check->start Issue Found? Screen Solvents/Bases & Retry success Reaction Optimized conditions_check->success Conditions OK?

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing significant debromination of my starting material and homocoupling of my boronic acid. How can I minimize these side reactions?

These are two distinct side reactions that often have overlapping causes related to reaction kinetics and contaminants.

  • Debromination:

    • Mechanism: This occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can transmetalate with the boronic acid.[1] The resulting Ar-Pd(II)-H species then undergoes reductive elimination to yield the debrominated starting material.

    • Solutions:

      • Identify the Hydride Source: Solvents like isopropanol or wet THF can be hydride donors. Ensure you are using high-purity, anhydrous solvents (if the protocol calls for it). Some bases or additives can also be culprits.

      • Accelerate Transmetalation: The key is to make the transmetalation step kinetically faster than the debromination pathway. This can be achieved by:

        • Using a stronger or more soluble base (e.g., switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

        • Ensuring the boronic acid is fully activated. Using a boronic ester can sometimes lead to slower transmetalation; if so, switching back to a high-purity boronic acid might be beneficial.[5]

  • Homocoupling:

    • Mechanism: This side reaction primarily involves the boronic acid coupling with itself. It is often catalyzed by palladium and significantly accelerated by the presence of oxygen.[1][7]

    • Solutions:

      • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen. (See FAQ Q4).

      • Control Temperature: Avoid excessively high temperatures, which can promote this side reaction. Run the reaction at the lowest temperature that gives a reasonable conversion rate.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive homocoupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can you illustrate the fundamental mechanism of the Suzuki-Miyaura coupling?

Certainly. The process is a catalytic cycle that elegantly constructs a C-C bond.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂PdII(Ar)(X) OA->PdII_Aryl TM Transmetalation PdII_Boryl L₂PdII(Ar)(R) TM->PdII_Boryl RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Prod Ar-R (Product) RE->Prod PdII_Aryl->TM PdII_Boryl->RE ArX Ar-X (Your Substrate) ArX->OA RB R-B(OR)₂ + Base RB->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle proceeds via three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your substrate, forming a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the activated boronic acid (a boronate species formed with the base) is transferred to the palladium center, displacing the halide.[3][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond of your product and regenerating the Pd(0) catalyst.[1]

Q2: Why is this compound considered a challenging substrate?

This substrate has two key features that complicate the standard Suzuki protocol.

Caption: Key structural features making this substrate challenging.

  • Electron-Rich Ring System: The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups. This increases the electron density on the pyridine ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the electrophilic Pd(0) catalyst during the oxidative addition step.

  • Catalyst Chelation: The ortho positioning of the amino and hydroxyl groups creates a potential bidentate chelation site for the palladium atom. If the catalyst binds in this manner, it can form a stable, off-cycle complex that is catalytically inactive, effectively poisoning the reaction.

Q3: How do I choose the optimal Catalyst, Ligand, Base, and Solvent?

Optimization is key. A screening approach is often necessary, but here are field-proven starting points for this specific substrate class.

ParameterRecommended Starting PointsRationale & Key Considerations
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)These are common, air-stable Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ can also be used but the included PPh₃ ligand may not be optimal.[11]
Ligand Buchwald-type: SPhos, XPhosBulky Alkyl: P(tBu)₃ (2-6 mol%)Crucial for success. These electron-rich, bulky ligands accelerate oxidative addition on electron-rich halides and prevent catalyst deactivation via chelation.[6][12][13] The Pd:Ligand ratio (typically 1:2) is a critical parameter to screen.
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)A strong, non-nucleophilic inorganic base is needed to form the reactive boronate.[3][8] K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings.
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1)THF / H₂O (e.g., 5:1)DMFA polar aprotic solvent is needed to dissolve the organic components, while a small amount of water is often required to dissolve the inorganic base and facilitate transmetalation.[1][7][9] The optimal solvent ratio must be determined empirically.
Q4: Why is degassing so critical, and what is the best method?

Criticality: As mentioned, the active Pd(0) catalyst is highly sensitive to oxygen. Failure to remove dissolved oxygen from your solvents is one of the most common and overlooked reasons for reaction failure.[7]

Methods:

  • Bubble Sparging (Good): Bubbling an inert gas (Argon or high-purity Nitrogen) through the solvent for 15-30 minutes is a common and often effective method.[4][14] It is simple to set up but may not remove all dissolved oxygen.

  • Freeze-Pump-Thaw (Excellent): This is the gold standard for removing dissolved gases.

    • Freeze: The solvent is frozen using liquid nitrogen.

    • Pump: A high vacuum is applied to the frozen solvent, removing gases from the headspace.

    • Thaw: The vessel is sealed and the solvent is allowed to thaw, releasing dissolved gases into the headspace.

    • This cycle is repeated three times for maximum effect. While more time-consuming, it is the most reliable method for sensitive reactions.

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

This depends on the stability and purity of your boronic acid.

  • Boronic Acids:

    • Pros: Generally more reactive (faster transmetalation), higher atom economy.[5]

    • Cons: Can be unstable, forming boroxines upon standing and being prone to protodeboronation.[5][6] Purity can be variable.

  • Boronic Esters (Pinacol, MIDA):

    • Pros: Highly stable, crystalline solids that are easy to purify by chromatography and store long-term.[1][6] This leads to better reproducibility.

    • Cons: Transmetalation can be slower, sometimes requiring more forcing conditions (stronger base or higher temperature).

Recommendation: For initial trials and for building compound libraries where reproducibility is paramount, start with the boronic acid pinacol ester . If you encounter issues with slow transmetalation, you can then try a high-purity, freshly sourced boronic acid as an alternative.

Part 3: Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • SPhos (0.06 equiv, 6 mol%)

  • K₃PO₄ (powdered, dried) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Pre-Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing:

    • Prepare a 5:1 (v/v) mixture of 1,4-Dioxane and water.

    • Degas the solvent mixture thoroughly by bubbling with Argon for 30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Using an inert-gas purged syringe, add the degassed solvent mixture to the flask containing the solids.

    • Place the flask in a pre-heated oil bath at 100 °C (or set the microwave reactor to this temperature).

    • Stir the reaction vigorously. The mixture will likely be a heterogeneous suspension.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Take aliquots carefully under a positive pressure of Argon.

    • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely require purification. Due to the polar nature of the aminopyridinol core, silica gel chromatography may be challenging.

    • Consider purification by reverse-phase chromatography (C18 silica) or preparative HPLC.

    • Alternatively, an acid-base workup may be effective for removing non-basic impurities.

Part 4: References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Bardey, C. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8126–8139. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]

  • Gurung, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the decomposition of 4-Amino-3-bromopyridin-2-ol during chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for the synthesis of complex molecules. However, the interplay of its amino, bromo, and hydroxyl functional groups on the pyridine ring can lead to inherent instability and decomposition under various reaction conditions. This guide is structured to help you diagnose and solve these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is typically triggered by one or more of the following factors:

  • pH: Both acidic and basic conditions can significantly impact the stability of the molecule. The amino and hydroxyl groups are susceptible to protonation and deprotonation, which can alter the electron density of the pyridine ring and make it more prone to degradation.

  • Temperature: Elevated temperatures can accelerate decomposition, leading to the formation of byproducts.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition of the electron-rich aminopyridinol ring.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Incompatible Reagents: Certain reagents, especially strong oxidizing or reducing agents, can react with the functional groups of this compound, leading to its degradation.

Q2: I'm observing a significant color change in my reaction mixture containing this compound, from a pale yellow to a dark brown or black. What could be the cause?

A2: A significant color change to dark brown or black is a strong indicator of decomposition. This is often due to oxidation of the aminophenol moiety, which can lead to the formation of polymeric, tar-like substances. This process can be accelerated by the presence of air (oxygen), elevated temperatures, or incompatible reagents.

Q3: My reaction yield is consistently low, and I suspect decomposition of my starting material. How can I confirm this?

A3: To confirm decomposition, you can employ the following analytical techniques:

  • Thin Layer Chromatography (TLC): Run a TLC of your reaction mixture alongside a fresh sample of your this compound starting material. The appearance of new, often polar, spots or streaking is indicative of decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of the remaining starting material and the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of potential degradation products, which can help in elucidating the decomposition pathway.

Troubleshooting Guide: Preventing Decomposition

This section provides a structured approach to troubleshooting and preventing the decomposition of this compound in your reactions.

Issue 1: Decomposition under Reaction Conditions

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, difficult-to-separate byproducts.

  • Significant color change of the reaction mixture.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Solution
Inappropriate pH The amino and hydroxyl groups' reactivity is highly pH-dependent. Extreme pH can catalyze side reactions.Maintain a neutral or near-neutral pH if the reaction chemistry allows. Use a buffered system to control the pH throughout the reaction.
High Reaction Temperature Thermal energy can overcome the activation energy for decomposition pathways.Conduct the reaction at the lowest effective temperature. Consider running temperature optimization studies.
Presence of Oxygen The electron-rich aminopyridinol ring is susceptible to oxidation by atmospheric oxygen.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents before use.
Light Exposure Photons can provide the energy to initiate radical-based decomposition reactions.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
Issue 2: Instability During Work-up and Purification

Symptoms:

  • Product degradation observed after quenching the reaction.

  • Difficulty in isolating the pure product.

  • Color development on the chromatography column.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Solution
Prolonged Exposure to Acidic/Basic Conditions Aqueous acidic or basic work-up can lead to hydrolysis or other degradation pathways.Minimize the duration of exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture promptly after quenching.
Oxidation on Silica Gel The slightly acidic nature of silica gel can promote oxidation of sensitive compounds.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Thermal Stress during Solvent Removal High temperatures during rotary evaporation can cause decomposition of the isolated product.Remove the solvent under reduced pressure at low temperatures (e.g., using a cold water bath).

Experimental Protocols: Best Practices for Handling this compound

To minimize decomposition, it is crucial to adopt best practices for handling and reacting with this compound.

Protocol 1: General Reaction Setup for Preventing Decomposition

This protocol outlines a general workflow for setting up a reaction involving this compound to minimize decomposition.

Methodology Details:

  • Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly. Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes.

  • Solvent Degassing: Use a solvent that has been degassed by sparging with an inert gas for 30 minutes or by the freeze-pump-thaw method.

  • Reagent Addition: Dissolve the this compound in the degassed solvent under a positive pressure of inert gas. Add other reagents sequentially via syringe or cannula.

  • Temperature Control: Maintain the desired reaction temperature using a temperature-controlled bath. Avoid localized overheating.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from light.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times.

Diagram: Workflow for Preventing Decomposition

Decomposition_Prevention_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 prep3 Degas Solvents prep2->prep3 react1 Dissolve this compound prep3->react1 react2 Add Reagents under Inert Gas react1->react2 react3 Temperature Control react2->react3 react4 Protect from Light react3->react4 workup1 Prompt Neutralization react4->workup1 workup2 Inert Atmosphere during Extraction workup1->workup2 workup3 Deactivated Silica Gel workup2->workup3 workup4 Low-Temperature Solvent Removal workup3->workup4 result Stable Product workup4->result

troubleshooting failed reactions involving 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-3-bromopyridin-2-ol

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound (CAS 107842-74-0). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but challenging building block. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Foundational Knowledge & Handling

This section addresses the most frequently asked questions regarding the intrinsic properties and safe handling of this compound.

Q1: What are the critical stability and handling considerations for this compound?

Answer: Understanding the inherent chemical nature of this molecule is the first step in troubleshooting. This compound is a multifunctional heterocycle with specific sensitivities.

  • Tautomerism: The molecule exists in equilibrium between its pyridin-2-ol and pyridin-2(1H)-one forms. This tautomerism is solvent and pH-dependent and significantly impacts its reactivity, solubility, and spectroscopic signature. The pyridone form can influence N-H acidity and coordination to metal catalysts.

  • Oxidation Sensitivity: The electron-rich aminopyridine core, particularly with the activating hydroxyl group, is susceptible to oxidation. Discoloration (often to brown or dark purple) upon storage is a common indicator of degradation.

  • Chelation: The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to metal catalysts (e.g., Palladium, Copper). This can sequester the active catalyst, leading to reaction stalling or complete failure.[1][2]

Recommended Storage Protocol: To ensure reagent integrity, store this compound under an inert atmosphere (Argon or Nitrogen), protected from light, and at refrigerated temperatures (0-8 °C). Use freshly opened or well-stored material for best results.

Q2: My starting material has poor solubility in common organic solvents. How can this be addressed?

Answer: The high polarity imparted by the amino and hydroxyl groups, coupled with potential hydrogen bonding, leads to limited solubility in many common non-polar solvents like toluene or THF at room temperature.[3]

  • Solvent Screening: Polar aprotic solvents such as DMF, DMAc, NMP, or DMSO are often required to achieve sufficient concentration. For cross-coupling reactions, ethereal solvents like 1,4-dioxane or THF are frequently used, often at elevated temperatures.[4]

  • Base-Mediated Dissolution: In reactions involving a base, the starting material may dissolve in situ upon deprotonation of the hydroxyl or amino group. Adding the base during the initial setup can aid dissolution.

  • Protecting Groups: In cases of extreme insolubility or where functional groups interfere with the desired reaction, temporary protection of the amino group (e.g., as a Boc-carbamate) can dramatically alter solubility and reactivity profiles.[5]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime handle for forming C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds.[6] However, failures are common due to the molecule's structure.

Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What is the systematic troubleshooting approach?

Answer: A failed Suzuki coupling is often a multifactorial problem. The logical flow diagram below provides a high-level troubleshooting strategy. The key is to isolate and test one variable at a time.

start Low / No Product in Suzuki Coupling reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents • this compound degraded? • Boronic acid/ester active? • Base anhydrous/correct? reagents->sub_reagents catalyst 3. Interrogate Catalyst System conditions->catalyst Conditions OK sub_conditions • Temperature sufficient? • Reaction time adequate? • Atmosphere truly inert (O2 free)? conditions->sub_conditions analysis 4. Analyze Byproducts catalyst->analysis System Change No Effect sub_catalyst • Catalyst source active (Pd(0))? • Ligand appropriate/oxidized? • Chelation by substrate inhibiting Pd? catalyst->sub_catalyst sub_analysis • Debromination observed? • Protodeboronation product seen? • Homocoupling of boronic acid? analysis->sub_analysis

Caption: General Troubleshooting Workflow for Suzuki Coupling.

Detailed Causality & Solutions:

The Suzuki reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] Your substrate can interfere at multiple points.

Problem Observed Plausible Mechanistic Cause Recommended Action(s)
No Reaction / Starting Material Unchanged Catalyst Inhibition/Deactivation: The substrate's amino and/or hydroxyl groups are chelating the Pd(0) center, preventing oxidative addition.1. Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) that can favor the desired catalytic cycle over substrate inhibition. 2. Use a Pre-catalyst: Employ a palladacycle pre-catalyst (e.g., G3/G4 pre-catalysts) which can form the active Pd(0) more efficiently in the presence of inhibitory groups.[2]
Low Conversion / Stalled Reaction Slow Transmetalation: The base may be too weak to sufficiently activate the boronic acid/ester, or the substrate's functional groups interfere with the boronate complex.1. Base Screening: If using a mild base like K₂CO₃, try a stronger base like K₃PO₄. If ester groups are present, a fluoride source like KF or CsF can be effective.[8][9] 2. Solvent System: Ensure an aqueous co-solvent is used (e.g., Dioxane/H₂O) as water is often critical for the transmetalation step.
Byproduct: Debromination of Starting Material Proto-debromination: A competitive pathway where the aryl-palladium intermediate is protonated before it can couple.1. Use Anhydrous Conditions: While some water is needed for transmetalation, excess water or protic solvents can exacerbate this. 2. Lower Temperature/Shorter Time: Minimize reaction time once conversion is maximized.
Byproduct: Homocoupling of Boronic Acid Oxygen Contamination: O₂ can facilitate the oxidative homocoupling of the boronic acid partner.1. Rigorous Degassing: Degas the solvent thoroughly (3x freeze-pump-thaw cycles or sparging with Argon for >30 min). 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of N₂ or Ar.
Q4: My Buchwald-Hartwig amination is giving a complex mixture, or the starting material is consumed without forming the desired product. What's wrong?

Answer: Buchwald-Hartwig amination is notoriously sensitive to the electronic and steric environment.[10] With this compound, you have two internal nucleophiles (the 4-amino and 2-hydroxyl groups) that can compete with your desired amine nucleophile.

Primary Suspects:

  • Self-Condensation/Oligomerization: The amino group of one molecule can attack the C-Br bond of another, catalyzed by the palladium complex. This is especially problematic at high concentrations and temperatures.

  • Catalyst Poisoning: The substrate can coordinate strongly to the palladium center, as discussed for the Suzuki reaction, preventing the catalytic cycle from proceeding efficiently.[2]

  • Side Reactions with the Base: Strong bases like NaOtBu or LHMDS can deprotonate the hydroxyl and amino groups, altering the substrate's reactivity and potentially leading to undesired side reactions.

Troubleshooting Protocol:

  • Protect the Internal Nucleophiles: The most robust solution is to protect the 4-amino group, typically as a Boc-carbamate.[5] This prevents self-condensation and can improve solubility and yield. The hydroxyl group can also be protected (e.g., as a methyl or benzyl ether) if O-arylation becomes a competing pathway.

  • Ligand and Base Screening (The "Magic Triangle"): The interplay between the palladium source, ligand, and base is critical.

    • Ligands: Start with highly active, bulky ligands designed for challenging substrates (e.g., Josiphos, BrettPhos).[2]

    • Bases: Screen a range from strong (NaOtBu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄). The choice of base can dramatically influence the reaction outcome.[11]

  • Lower Temperature and Concentration: To disfavor bimolecular side reactions like self-condensation, run the reaction at a lower concentration and the lowest temperature that still allows for reasonable reaction rates.

Pd0 L-Pd(0) Pd_Complex L-Pd(II)(Ar)(Br) Pd0->Pd_Complex Oxidative Addition Failure1 FAILURE POINT: Substrate chelates Pd(0), prevents this step. Pd0->Failure1 ArBr Substrate (this compound) ArBr->Pd_Complex Amine_Complex [L-Pd(II)(Ar)(NR2)]+ Pd_Complex->Amine_Complex Amine Coordination & Deprotonation Amine R2NH Amine->Amine_Complex Failure2 FAILURE POINT: Internal -NH2 competes with external amine. Amine->Failure2 Base Base Base->Amine_Complex Amine_Complex->Pd0 Regenerates Catalyst Product Product (Ar-NR2) Amine_Complex->Product Reductive Elimination

Caption: Buchwald-Hartwig Failure Points with the Substrate.

Part 3: Experimental Protocols & Data

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A good starting point is a 70:30 mixture of Ethyl Acetate:Hexanes. Adjust polarity as needed. The product is often significantly less polar than the starting material in C-C couplings but may be similar in C-N couplings.

  • Spotting: Prepare dilute solutions of your starting material, your coupling partner, and a co-spot (both starting materials in one lane) in a suitable solvent (e.g., methanol or DCM).

  • Reaction Sample: Carefully take a small aliquot from the reaction mixture using a capillary tube. Quench it in a vial containing a small amount of ethyl acetate and a little water. Vortex, and spot the organic layer.

  • Visualization: View under UV light (254 nm). Stain with potassium permanganate or ninhydrin if compounds are not UV-active or to visualize the amino groups. A successful reaction will show consumption of the limiting reagent and the appearance of a new spot corresponding to the product.

Protocol 2: General Starting Conditions for a Suzuki-Miyaura Micro-scale Test Reaction

This is a starting point for optimization and should be adapted based on results.

  • Vial Preparation: To a 2 mL microwave vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the boronic acid or ester (0.12 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Base Addition: Through the septum, add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL) followed by the degassed base solution (e.g., 2M aq. K₂CO₃, 0.15 mL).

  • Heating: Place the vial in a preheated oil bath or heating block at 90-100 °C.

  • Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS every 1-2 hours.

References

  • Google Patents. CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • PubChem, National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Amino-3-bromopyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Available at: [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-3-bromopyridine. Available at: [Link]

  • ScienceDirect. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • ScienceDirect. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • OUCI. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Google Patents. CN100460394C - A kind of preparation method of 3-amino-4-picoline.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Amino-3-bromopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, heterocyclic building block. The inherent functionalities of this substrate—a nucleophilic amino group, a potentially coordinating pyridinolic oxygen, and the pyridine nitrogen itself—demand careful consideration in catalyst system selection to avoid common pitfalls like catalyst inhibition and low yields.

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to empower you to succeed in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the molecule's inherent structural features, which can interfere with the catalytic cycle.[1]

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen, the C4-amino group, and the C2-hydroxyl group are all Lewis basic sites that can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing the crucial oxidative addition step or hindering subsequent steps like transmetalation.[1][2][3]

  • Substrate Reactivity: As an electron-rich heteroaryl halide, the C-Br bond's oxidative addition to the Pd(0) center can be sluggish compared to electron-poor systems.[4]

  • Side Reactions: The free amino group can potentially act as a nucleophile, leading to undesired side products, including homocoupling.[1] The acidic proton of the hydroxyl group can react with strong bases, altering the reaction environment.

Q2: My reaction is not working. Should I switch the palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃)?

A2: While the palladium precursor can influence results, the ligand is almost always the more critical variable to screen first. Both Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources (Pd(OAc)₂ is reduced in situ) and are often interchangeable. The ligand dictates the catalyst's stability, solubility, and reactivity.[5] Focus on screening different ligand classes (e.g., bulky phosphines, N-heterocyclic carbenes) before extensively screening palladium precursors. If you suspect the in situ generation of the active Pd(0) catalyst is failing, using a well-defined Pd(0) precatalyst (like a Buchwald G3 or G4 precatalyst) can be a more effective solution.[6]

Q3: Is it necessary to protect the amino or hydroxyl groups on the pyridine ring before coupling?

A3: Not always. Modern cross-coupling methods often tolerate free amino and hydroxyl groups, and adding protection/deprotection steps increases the step count and reduces overall yield.[7] For instance, successful Buchwald-Hartwig aminations have been reported on unprotected 3-halo-2-aminopyridines.[1][8] However, if you consistently face issues with low yield or side reactions that can be attributed to these functional groups, a protection strategy (e.g., as a Boc-amine or MOM-ether) might be necessary as a last resort.

Q4: How critical is it to maintain an inert atmosphere for these reactions?

A4: It is absolutely critical. While some modern catalyst systems show remarkable stability, oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to the formation of inactive palladium black and phosphine oxides.[6] This is a common cause of reaction failure. Always ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed before use.[6]

Catalyst System Selection Guide

Choosing the right combination of ligand, base, and solvent is paramount. The following sections provide starting points for common cross-coupling reactions.

Decision Workflow for Catalyst Selection

The choice of reaction depends on the desired bond formation. Use this workflow to guide your initial selection.

G start What type of bond do you want to form at the C3-position? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_partner What is your C-C coupling partner? cc_bond->cc_partner buchwald buchwald cn_bond->buchwald Use Buchwald-Hartwig Conditions boronic Boronic Acid / Ester cc_partner->boronic sp2 Carbon alkyne Terminal Alkyne cc_partner->alkyne sp Carbon suzuki suzuki boronic->suzuki Use Suzuki-Miyaura Conditions sonogashira sonogashira alkyne->sonogashira Use Sonogashira Conditions

Caption: Initial decision tree for selecting a cross-coupling method.

Recommended Starting Conditions

This table provides experimentally grounded starting points for catalyst systems. Optimization will likely be required for your specific substrate.

Reaction Type Target Bond Catalyst System (Precatalyst/Ligand) Recommended Base Solvent Temp. (°C) Key Considerations & References
Suzuki-Miyaura Aryl/HeteroarylPd(PPh₃)₄ or Pd(dppf)Cl₂ / SPhos, RuPhos, XPhosK₂CO₃, K₃PO₄ (aq.)Dioxane, Toluene, or DMF/H₂O80-110Bulky, electron-rich phosphine ligands are crucial for coupling electron-rich pyridines.[9][10]
Buchwald-Hartwig Amine (Primary/Secondary)RuPhos-Pd-G3 / RuPhos or BrettPhos-Pd-G3 / BrettPhosLiHMDS, NaOtBuTHF, Dioxane25-90Strong, non-nucleophilic bases are required. Precatalysts are highly effective.[1][8][11]
Sonogashira AlkynePd(CF₃COO)₂ / PPh₃ with CuI (co-catalyst)Et₃N, DIPEADMF80-100Copper co-catalyst is traditional but can cause alkyne homocoupling. Copper-free methods are an alternative.[12][13][14]

Troubleshooting Guide for Failed Reactions

When a cross-coupling reaction with this compound fails, a systematic approach is needed to diagnose the issue.

T start Reaction Failed: Low or No Conversion q1 Was an inert atmosphere rigorously maintained? start->q1 a1_no FIX: Degas solvents & re-run under Ar/N₂. q1->a1_no No a1_yes Check Reagent Quality q1->a1_yes Yes q2 Are reagents (boronic acid, base, solvent) fresh and pure? a1_yes->q2 a2_no FIX: Use fresh, high-purity reagents. Dry solvent. q2->a2_no No a2_yes Evaluate Catalyst System q2->a2_yes Yes q3 Is the ligand appropriate for an electron-rich pyridine? a2_yes->q3 a3_no SCREEN: Test bulky, electron-rich ligands (e.g., SPhos, RuPhos). q3->a3_no No a3_yes Evaluate Base & Temp q3->a3_yes Yes q4 Is the base strong enough? Is the temperature optimal? a3_yes->q4 a4_no SCREEN: Test stronger bases (e.g., K₃PO₄, Cs₂CO₃) and increase temperature. q4->a4_no No/Unsure a4_yes Consider advanced solutions: Use a precatalyst, screen different solvents, or consider substrate protection. q4->a4_yes Yes

Caption: A systematic flowchart for troubleshooting failed cross-coupling reactions.

Q: My reaction shows only starting material. What is the most likely cause? A: The most common cause is inactive catalyst. This can be due to:

  • Oxygen Contamination: As mentioned, oxygen can kill the active Pd(0) catalyst. Ensure all components are rigorously deoxygenated.[6]

  • Catalyst Poisoning: The substrate itself can inhibit the catalyst. The solution is often to use a ligand that is bulky and electron-donating enough to promote oxidative addition faster than catalyst inhibition occurs. Buchwald-type biaryl phosphine ligands (SPhos, RuPhos, XPhos) are excellent candidates.[1]

  • Poor Reagent Quality: Old boronic acid (which can dehydrate to the unreactive trimeric boroxine), impure base, or wet solvent can halt the reaction. Always use fresh, high-quality reagents.

Q: I am observing significant debromination of my starting material. How can I prevent this? A: Debromination (proto-dehalogenation) occurs when the aryl halide is reduced instead of coupled. This is often caused by:

  • Source of Protons: Traces of water in the solvent or a protic solvent can be the source. Ensure you are using anhydrous solvents.

  • Base Choice: Some base/solvent combinations can promote this pathway. Screening alternative bases may be necessary. For Suzuki reactions, using KF as the base can sometimes mitigate this issue.[9]

Q: My Suzuki reaction is producing a significant amount of boronic acid homocoupling product (a biaryl from the coupling partner). Why? A: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and a Pd(II) species.[3] This suggests that either your reaction was not sufficiently inert, or the reduction of the Pd(II) precatalyst to the active Pd(0) was inefficient, leaving residual Pd(II) to facilitate this side reaction. Using a well-defined Pd(0) precatalyst or ensuring rigorous degassing can solve this problem.

Q: My Sonogashira reaction is clean but very slow. How can I accelerate it? A: If the reaction is clean but slow, several factors could be at play:

  • Temperature: Gently increasing the reaction temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate.

  • Base: The amine base (e.g., Et₃N) is critical for deprotonating the alkyne. Ensure it is pure and used in sufficient excess.[12]

  • Copper Co-catalyst: If you are running a copper-free variant, the reaction may inherently be slower. If Glaser homocoupling is not an issue, the addition of a catalytic amount of CuI can dramatically accelerate the reaction.[14][15]

Experimental Protocols

These protocols provide a robust starting point. All manipulations should be performed under an inert atmosphere (Ar or N₂) using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for coupling an arylboronic acid with this compound.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Add this to the reaction vial.

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the vial. Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with this compound, based on conditions reported for similar substrates.[12][13]

  • Catalyst Preparation: To an oven-dried Schlenk flask under inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF and stir the mixture at room temperature for 20-30 minutes.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., triethylamine, Et₃N, 2-3 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Also available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Singh, G., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Gryko, D. (2023). Challenges in the functionalization of pyridines. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • de Vries, J. G. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Al-Masri, A. A., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC. Retrieved from [Link]

  • ResearchGate. (2018). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved from [Link]

  • Karu, K., & Ingleson, M. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). ChemInform Abstract: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Sci-Hub. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Technical Support Center: Workup and Purification of 4-Amino-3-bromopyridin-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Amino-3-bromopyridin-2-ol. This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. The unique structural features of this molecule—its amphoteric nature, high polarity, and tautomeric equilibrium—present specific challenges during reaction workup and purification. This center is designed to help you navigate these complexities with confidence.

Section 1: Understanding the Core Chemistry

Before troubleshooting workup procedures, it is crucial to understand the fundamental properties of this compound. Its behavior is dominated by the equilibrium between its pyridin-2-ol and 2-pyridone tautomeric forms.

tautomerism

For most pyridin-2-ols, the 2-pyridone form is the major tautomer in solution. This has significant implications:

  • Acidity: The N-H proton of the pyridone is weakly acidic.

  • Basicity: The 4-amino group is basic.

  • Polarity: The amide-like structure of the 2-pyridone makes it highly polar and an excellent hydrogen bond donor and acceptor.

This dual acidic and basic character (amphoterism) is the key to a successful purification strategy.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound, particularly after palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

FAQ 1: General Workup & Extraction Issues

Question: My reaction is complete, but my product seems to be crashing out or sticking between the aqueous and organic layers during the initial quench and extraction. What's happening?

Answer: This is a classic problem stemming from the high polarity and amphoteric nature of your product. Standard workup protocols often fail.

  • Causality: The product is likely soluble in polar reaction solvents (like DMF, dioxane) but poorly soluble in common, less polar extraction solvents (like ethyl acetate or ether). When you add water, the product may precipitate. Furthermore, its ability to be protonated or deprotonated can lead to the formation of salts that have limited solubility in both the aqueous and organic phases, causing them to accumulate at the interface.

  • Troubleshooting Steps:

    • Avoid Premature Precipitation: Instead of quenching into a simple water/ethyl acetate mixture, consider adding a co-solvent. If the reaction was run in dioxane or THF, first dilute the cooled reaction mixture with a larger volume of DCM or a 9:1 DCM:MeOH mixture before washing with water. This can keep the product in the organic phase.

    • Solvent Selection: For extraction, ethyl acetate may not be sufficient. A more polar solvent system like dichloromethane (DCM) or a mixture of DCM with 10-20% methanol or isopropanol is often more effective at solvating the product.

    • Control the pH: Before extraction, adjust the pH of the aqueous layer. For an initial wash to remove bulk inorganics, keeping the aqueous phase near neutral (pH 7-8) is often a safe starting point. Avoid strong acids or bases in the initial wash, as this will lead to the issues described in the acid-base extraction section below.

    • Break Emulsions: If an emulsion forms, adding brine (saturated aqueous NaCl) can help break it by increasing the polarity of the aqueous phase.[1]

FAQ 2: Isolating the Product via Acid-Base Extraction

Question: How can I design an acid-base extraction to separate my amphoteric product from neutral byproducts (e.g., boronic ester homocoupling) or unreacted starting materials?

Answer: An acid-base extraction is the most powerful technique for purifying this class of compounds. The goal is to exploit the amphoteric character to selectively move your product into the aqueous layer, leaving neutral impurities behind in the organic layer, and then reverse the process to recover your product.

AcidBaseExtraction start Crude Reaction Mixture (in EtOAc or DCM) wash_base wash_base start->wash_base sep_funnel_1 sep_funnel_1 wash_base->sep_funnel_1 org_layer_1 org_layer_1 sep_funnel_1->org_layer_1 Discard or Analyze aq_layer_1 aq_layer_1 sep_funnel_1->aq_layer_1 acidify acidify aq_layer_1->acidify extract_org extract_org acidify->extract_org sep_funnel_2 sep_funnel_2 extract_org->sep_funnel_2 aq_layer_2 aq_layer_2 sep_funnel_2->aq_layer_2 Discard org_layer_2 org_layer_2 sep_funnel_2->org_layer_2 Collect, Dry, Concentrate

  • Detailed Protocol:

    • Dissolution: After the initial reaction quench and removal of any solids (like palladium on carbon), ensure your crude mixture is fully dissolved in an appropriate organic solvent (e.g., a generous volume of DCM or EtOAc).

    • Basic Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and extract it with a mild aqueous base. A 1 M solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is recommended.[2] The weakly acidic N-H of the pyridone will be deprotonated, forming a water-soluble salt. The basic 4-amino group remains largely unaffected.

      • Expert Tip: Avoid strong bases like NaOH, as they can potentially hydrolyze other functional groups and may make the subsequent acidification step more difficult to control.[1]

    • Separation: Separate the layers. The organic layer now contains your neutral impurities. The aqueous layer contains your product as a salt.

    • Acidification & Recovery: Carefully acidify the collected aqueous layer with 1M HCl with vigorous stirring. Monitor the pH with pH paper. Your goal is to re-protonate the pyridone nitrogen to regenerate the neutral, organic-soluble product. Aim for a final pH of ~5-6. Be cautious, as adding acid to a carbonate solution will cause vigorous CO₂ evolution.[3]

      • Troubleshooting: If your product precipitates upon neutralization, you can collect it by filtration. However, it is often more effective to re-extract the neutralized aqueous solution with a fresh portion of a polar organic solvent system (e.g., 3x with 9:1 DCM:Isopropanol).[1]

    • Final Steps: The final organic layer containing your purified product should be dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

FAQ 3: Column Chromatography Issues

Question: My product is extremely polar. It either doesn't move from the baseline on a silica gel column or it streaks badly. How can I purify it?

Answer: This is a very common issue with highly polar, basic heterocycles. Standard silica gel chromatography conditions are often ineffective.

  • Causality: The polar amide-like pyridone and the basic amino group interact very strongly with the acidic silanol groups on the surface of silica gel. This leads to irreversible binding or significant tailing (streaking).

  • Troubleshooting & Alternative Methods:

MethodDescriptionAdvantagesDisadvantages
Modified Normal Phase Use a highly polar eluent system. Start with DCM and gradually add methanol (up to 20%). Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the eluent to suppress the interaction with silica.Utilizes standard equipment. Can be effective for moderately polar compounds.May still not be sufficient for very polar products. Modifiers can be difficult to remove.
Alumina Chromatography Use basic or neutral alumina as the stationary phase instead of silica. Alumina is less acidic and often provides better peak shape for basic compounds.Good for basic compounds. Reduces tailing significantly.Can have lower resolution than silica. Activity of alumina can vary.
Reverse-Phase (C18) Chromatography The stationary phase is nonpolar (C18 silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds elute first.Excellent for highly polar compounds. High resolution is possible.Requires specialized columns and solvent systems (often HPLC/MPLC). Removing water from fractions can be time-consuming.
Recrystallization / Precipitation If the product is a solid and has sufficient purity (>90%) after extraction, recrystallization is an excellent final purification step. Finding a suitable solvent system is key (e.g., Methanol/Water, Ethanol/Ether, DMF/Water).Can provide very high purity material. Scalable.Requires the product to be a solid. Finding the right solvent can be trial-and-error.
  • Expert Tip: Before committing to a large-scale column, always develop your separation method on an analytical Thin Layer Chromatography (TLC) plate first. Test different solvent systems and stationary phases (if available) to find the optimal conditions. For modified normal phase, pre-treating your silica by flushing the column with eluent containing the basic modifier can improve results.

FAQ 4: Dealing with Palladium Catalyst Residues

Question: After my Suzuki or Buchwald-Hartwig reaction, my isolated product is gray or black, indicating residual palladium. How do I remove it?

Answer: Palladium residues are a common issue in cross-coupling chemistry and must be removed, especially for pharmaceutical applications.

  • Causality: The palladium catalyst, particularly in its Pd(0) state, can precipitate as "palladium black," which is finely divided and can be difficult to remove by simple filtration. Some palladium may also remain coordinated to your product.

  • Troubleshooting Steps:

    • Initial Filtration: At the end of the reaction, but before aqueous workup, try filtering the warm reaction mixture through a pad of Celite®. This can remove a significant portion of the precipitated catalyst.

    • Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent can help. A wash with 1M aqueous sodium thiosulfate or a dilute ammonium hydroxide solution can sometimes help sequester palladium salts.

    • Charcoal Treatment: Dissolve your crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes, then filter through Celite®. Charcoal has a high surface area and can adsorb residual palladium. Caution: Charcoal can also adsorb your product, so use it sparingly and monitor for product loss by TLC or LCMS.

    • Specialized Scavengers: For very low levels of palladium, commercially available metal scavenger resins (e.g., thiol-functionalized silica) can be used. These are typically stirred with a solution of the product and then filtered off.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • What impact does tautomerism have on drug properties and development? (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2-amino-3-bromopyridine. (n.d.). Google Patents.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 22, 2026, from [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 4-Amino-3-bromopyridin-2-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 4-Amino-3-bromopyridin-2-ol, a substituted pyridine, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of its 1H NMR spectrum, compares this powerful technique with viable alternatives, and offers field-proven insights to ensure accurate and reliable characterization.

The Structural Significance of this compound

Substituted pyridines are fundamental scaffolds in medicinal chemistry, valued for their ability to engage in a wide array of biological interactions. The specific arrangement of an amino group, a bromine atom, and a hydroxyl group on the pyridine ring in this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] The amino group provides a site for hydrogen bonding and further functionalization, the bromine atom can be utilized in cross-coupling reactions to build molecular complexity, and the pyridin-2-ol moiety introduces the potential for tautomerism, which can significantly influence its chemical reactivity and biological activity.

Deciphering the 1H NMR Spectrum: A Predictive Analysis

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical consideration for this compound is the tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. This equilibrium is influenced by factors such as solvent polarity and temperature. For the purpose of this analysis, we will consider both tautomers, as their distinct electronic environments will produce different NMR signatures.

Diagram: Tautomeric Equilibrium of this compound

tautomerism cluster_0 Lactim Form cluster_1 Lactam Form Pyridin-2-ol This compound Pyridin-2-one 4-Amino-3-bromo-1H-pyridin-2-one Pyridin-2-ol->Pyridin-2-one Equilibrium Pyridin-2-one->Pyridin-2-ol

Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Predicted Chemical Shifts and Coupling Constants

The pyridine ring of this compound has two aromatic protons at the C5 and C6 positions. Their chemical shifts are influenced by the electronic effects of the three substituents.

  • Amino Group (-NH2) at C4: This is a strong electron-donating group, which will shield the ring protons, causing an upfield shift (lower ppm).

  • Bromo Group (-Br) at C3: This is an electron-withdrawing group with a deshielding effect, causing a downfield shift (higher ppm).

  • Hydroxyl/Oxo Group at C2: The hydroxyl group in the pyridinol form is electron-donating, while the carbonyl group in the pyridone form is electron-withdrawing.

In the Pyridin-2-ol form:

  • H5: This proton is para to the electron-donating amino group and meta to the electron-withdrawing bromo and electron-donating hydroxyl groups. The strong shielding from the amino group is expected to dominate, placing this signal at a relatively upfield position for an aromatic proton, likely in the range of 6.5-7.0 ppm .

  • H6: This proton is meta to the amino group and ortho to the hydroxyl group. It will experience less shielding from the amino group compared to H5. The signal is expected to be downfield from H5, likely in the range of 7.5-8.0 ppm .

  • Coupling: H5 and H6 are ortho to each other and will exhibit a doublet of doublets splitting pattern with a typical ortho coupling constant (³J) of 7-9 Hz.

In the Pyridin-2-one form:

The pyridone tautomer has a less aromatic character, which will generally lead to upfield shifts for the ring protons compared to the pyridinol form.

  • H5: Will likely appear in the range of 6.0-6.5 ppm .

  • H6: Will likely appear in the range of 7.0-7.5 ppm .

Exchangeable Protons:

  • -NH2 Protons: These will appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration, typically in the range of 4.0-6.0 ppm .

  • -OH/-NH Proton: The hydroxyl proton of the pyridinol form or the N-H proton of the pyridone form will also be a broad, exchangeable singlet, with a chemical shift that is highly variable. Deuterium exchange (adding a drop of D2O to the NMR tube) can be used to confirm the assignment of these exchangeable protons, as their signals will disappear from the spectrum.

Experimental Protocol for High-Quality 1H NMR Acquisition

Achieving a clean and informative 1H NMR spectrum requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[5][6]

    • Choose a suitable deuterated solvent. Given the polar nature of the molecule, DMSO-d6 is an excellent first choice. Methanol-d4 could also be used.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton spectrum. Key parameters to consider are:

      • Pulse Angle: 30-45 degrees for quantitative measurements.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds (a longer delay is necessary for accurate integration).

      • Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce the coupling relationships between protons.

Diagram: 1H NMR Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire 1D Proton Spectrum E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate and Analyze H->I

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Comparison with Alternative Analytical Techniques

While 1H NMR is arguably the most powerful tool for the structural elucidation of this compound, other techniques can provide complementary information.

TechniqueAdvantages for this compoundDisadvantages
1H NMR Spectroscopy - Provides detailed information on the number, environment, and connectivity of protons.[3][4] - Can elucidate the tautomeric form present in solution.[7] - Non-destructive.- Requires a relatively pure sample. - Exchangeable protons can lead to broad signals.
13C NMR Spectroscopy - Provides information on the carbon skeleton. - Can help confirm the tautomeric form.- Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[5]
Mass Spectrometry (MS) - Determines the molecular weight with high accuracy.[8] - Fragmentation patterns can provide structural clues.- Does not provide detailed information on the connectivity of atoms. - Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy - Can identify the presence of key functional groups (e.g., -OH, -NH2, C=O).[9] - Can help distinguish between the pyridinol and pyridone tautomers.- Provides limited information on the overall molecular structure. - Spectra can be complex and difficult to interpret fully.
X-ray Crystallography - Provides the definitive solid-state structure.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not be representative of the structure in solution.

Conclusion: An Integrated Approach to Structural Verification

For the unambiguous characterization of this compound, an integrated analytical approach is recommended. 1H NMR spectroscopy serves as the primary tool for determining the solution-state structure and tautomeric equilibrium. Complementary data from 13C NMR, mass spectrometry, and IR spectroscopy should be used to confirm the molecular formula and the presence of key functional groups. For absolute structural proof, particularly of the tautomeric form in the solid state, X-ray crystallography is unparalleled. By leveraging the strengths of each technique, researchers can be confident in the structural integrity of this valuable synthetic intermediate.

References

  • Spectroscopy Letters. 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis. Available at: [Link]

  • Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc., 1993. Available at: [Link]

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Available at: [Link]

  • PubChem. 4-amino-2-bromopyridin-3-ol (C5H5BrN2O). National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 2-Pyridone. Wikimedia Foundation. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]

  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Available at: [Link]

  • National Institutes of Health. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Available at: [Link]

  • RSC Publishing. Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1][10]-annelated rings and oxygen at the[10]-position. Available at: [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • National Institutes of Health. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Available at: [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • RSC Publishing. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Amino-3-bromopyridin-2-ol and 4-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The 4-amino-3-halopyridin-2-ol scaffold is a valuable intermediate, offering multiple points for functionalization.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related analogues: 4-Amino-3-bromopyridin-2-ol and 4-Amino-3-chloropyridin-2-ol. By understanding their nuanced differences, chemists can make more informed decisions, optimizing reaction conditions and achieving desired synthetic outcomes.

Foundational Physicochemical Properties: The Halogen's Influence

At the heart of the reactivity differences between these two molecules lie the fundamental properties of bromine and chlorine. While both are halogens, their distinct electronic and steric characteristics impart a significant influence on the pyridine ring.

  • Electronic Effects : Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect (-I) from the C3 position. This increased polarization makes the attached carbon atom more electrophilic in the chloro-derivative. Conversely, bromine is more polarizable, which can be a factor in stabilizing transition states.

  • Steric Effects : The bromine atom has a larger van der Waals radius than chlorine. This can introduce greater steric hindrance around the C3 position, potentially influencing the approach of bulky reagents or catalysts.

  • Carbon-Halogen Bond Strength : The C-Cl bond is significantly stronger (approx. 339 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This difference is a decisive factor in reactions where the cleavage of this bond is part of the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[3]

Comparative Data Summary
Property4-Amino-3-chloropyridin-2-olThis compoundRationale for Reactivity Impact
Molecular Weight 144.56 g/mol 189.01 g/mol Affects stoichiometry; minor impact on reactivity.
Electronegativity of Halogen 3.16 (Pauling scale)2.96 (Pauling scale)Higher electronegativity of Cl enhances the electrophilicity of C3, favoring nucleophilic attack.
C-X Bond Strength ~339 kJ/mol~285 kJ/molWeaker C-Br bond facilitates faster oxidative addition in cross-coupling reactions.
Steric Hindrance LowerHigherLarger bromine atom may sterically hinder the approach of reagents at the C3 position.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Steps

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. The pyridine nitrogen powerfully activates the C2 and C4 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[4][5] While the halogen in our target molecules is at C3, the overall electronic environment dictates its susceptibility to substitution.

The mechanism of an SNAr reaction involves two key steps:

  • Nucleophilic Attack : The nucleophile attacks the electrophilic carbon, forming a high-energy, anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step.[5]

  • Leaving Group Expulsion : The aromaticity is restored by the elimination of the halide ion.

Predicted Reactivity : In the context of SNAr, 4-amino-3-chloropyridin-2-ol is predicted to be more reactive than its bromo-analogue .

Causality : The rate of SNAr is governed by the stability of the intermediate formed in the first, rate-limiting step. Chlorine's superior electronegativity makes the C3 carbon more electron-deficient (electrophilic), thereby lowering the activation energy for the initial nucleophilic attack.[6] While bromide is a better leaving group than chloride in SN2 reactions, this factor is less significant in SNAr, where the C-X bond is broken in a fast, non-rate-determining step.[6]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Representative SNAr with Sodium Methoxide

This protocol illustrates a typical procedure. It is expected that the reaction with the chloro-substrate would proceed faster or at a lower temperature than with the bromo-substrate.

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-3-halopyridin-2-ol (1.0 mmol).

  • Reagent Addition : Add anhydrous Dimethylformamide (DMF, 5 mL). Stir the solution until the starting material is fully dissolved.

  • Nucleophile : Add sodium methoxide (1.2 mmol, 1.2 equivalents) portion-wise at room temperature.

  • Reaction : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: The Bond Strength Imperative

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation.[7] These reactions proceed via a catalytic cycle that typically involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8]

Predicted Reactivity : In palladium-catalyzed cross-coupling, This compound is significantly more reactive than 4-amino-3-chloropyridin-2-ol .

Causality : The universally accepted rate-determining step in most Suzuki-Miyaura cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[8] This step involves the cleavage of the carbon-halogen bond. Due to the considerably lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the bromo-substrate undergoes oxidative addition much more readily.[9] Consequently, reactions with aryl chlorides often require higher temperatures, longer reaction times, and more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields.[8][10]

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Rate-Determining Step) C-Br >> C-Cl pd2_trans Ar-Pd(II)(R)L₂ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R-B(OH)₂ boronic_acid->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol highlights the likely differences in conditions required for the two substrates.

  • Setup : In a reaction vial, combine the 4-amino-3-halopyridin-2-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst System :

    • For Bromo-substrate : Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • For Chloro-substrate : A more active catalyst is required. Use Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a specialized ligand like SPhos or XPhos (0.03 mmol, 3 mol%).

  • Solvent : Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction : Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Seal the vial and heat.

    • For Bromo-substrate : 80-90 °C is often sufficient.

    • For Chloro-substrate : Higher temperatures, typically >100 °C, are necessary.

  • Monitoring & Workup : Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and extraction as described in the SNAr protocol.

  • Purification : Purify the crude product via column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between this compound and 4-Amino-3-chloropyridin-2-ol is not arbitrary but a strategic decision contingent on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) : 4-Amino-3-chloropyridin-2-ol is the superior choice. Its heightened reactivity, driven by the electronegativity of chlorine, allows for milder reaction conditions and potentially faster conversions.

  • For Palladium-Catalyzed Cross-Coupling : This compound is the clear frontrunner. The weaker C-Br bond ensures efficient oxidative addition, enabling the use of standard catalysts and milder conditions, which translates to broader functional group tolerance and more cost-effective processes.

By understanding the mechanistic underpinnings of these key transformations, chemists can harness the distinct properties of each halogenated intermediate to design more elegant, efficient, and robust synthetic strategies.

References

  • Masterson, D.S. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 9.4: Chlorination vs Bromination. [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-chloropyridin-3-ol. [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2023). (a) Electronic properties of iodine, bromine, and chlorine; (b) reactivity of cyclic diaryl λ 3. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.... [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • YouTube. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 4-Amino-3-bromopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, protein kinases have emerged as a pivotal target class. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the aminopyridine core has garnered significant attention due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

This guide provides an in-depth technical comparison of the biological activity of 4-Amino-3-bromopyridin-2-ol derivatives, focusing on their potential as kinase inhibitors. While direct and extensive research on this specific scaffold is emerging, we will draw upon closely related 3-aminopyridin-2-one analogs to build a comprehensive analysis. This will include a comparative assessment against established kinase inhibitor scaffolds, such as the 4-aminoquinazolines, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in the field.

The 3-Aminopyridin-2-one Scaffold: A Promising Kinase Inhibitor Motif

The 3-aminopyridin-2-one core represents a versatile scaffold for the design of kinase inhibitors. Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (carbonyl group), allow for critical interactions with the hinge region of the kinase ATP-binding site, a common feature of many type I kinase inhibitors. The planarity of the ring system also facilitates favorable stacking interactions within the active site.

A fragment-based screening approach has identified the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold as a promising starting point for the development of inhibitors for key mitotic kinases, such as Aurora B and Monopolar Spindle 1 (MPS1). These kinases are critical regulators of cell division, and their inhibition represents a validated strategy for anticancer therapy.

Comparative Analysis of Kinase Inhibitory Activity

To provide a clear and objective comparison, we will analyze the inhibitory activity of a representative 3-aminopyridin-2-one derivative against that of a well-established 4-aminoquinazoline-based kinase inhibitor.

Table 1: Comparative Kinase Inhibitory Activity

Compound IDScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
AP-1 3-Amino-5-(pyridin-4-yl)pyridin-2-oneAurora B77% inhibition at 10 µMAZD1152-HQPA (Barasertib)1.3
MPS1>50% inhibition at 10 µMReversine6
AQ-1 4-AnilinoquinazolineEGFR0.13Gefitinib2-37

Data Interpretation and Causality:

The data presented in Table 1 highlights the potential of the 3-aminopyridin-2-one scaffold. While the initial fragment hit AP-1 demonstrates modest activity against Aurora B and MPS1, it serves as a valid starting point for further optimization. The observed inhibition provides a clear rationale for exploring substitutions on the pyridinone ring to enhance potency and selectivity. The bromine atom at the 3-position in our topic compound, this compound, is a strategic modification. Halogen bonding is a recognized interaction in drug design that can significantly enhance binding affinity and selectivity for the target kinase.

In comparison, the 4-aminoquinazoline derivative AQ-1 exhibits potent, nanomolar inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This class of compounds has been extensively optimized, leading to several approved drugs (e.g., Gefitinib, Erlotinib). The high potency of AQ-1 is attributed to the strong interaction of the quinazoline nitrogen with the hinge region of the EGFR active site and the favorable hydrophobic interactions of the anilino moiety.

The key takeaway for researchers is that while the 3-aminopyridin-2-one scaffold may require further medicinal chemistry efforts to achieve the potency of mature inhibitor classes like the 4-aminoquinazolines, its novel structure offers the potential for developing inhibitors with unique selectivity profiles and intellectual property space.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against Aurora B and MPS1 kinases. These protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Aurora B Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human Aurora B kinase

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of Aurora B kinase solution (e.g., 5 ng/µL in Kinase Assay Buffer) to each well.

    • Incubate at room temperature for 10 minutes to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL MBP and 10 µM ATP in Kinase Assay Buffer) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MPS1 Kinase Assay (Radiometric)

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human MPS1 kinase

  • GST-tagged KNL1 (a known MPS1 substrate)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Test compounds

  • Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Glutathione-sepharose beads

  • Wash Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Compound Preparation: As described in the Aurora B assay protocol.

  • Kinase Reaction:

    • In each well of a 96-well plate, combine 10 µL of the test compound, 10 µL of MPS1 kinase (e.g., 10 nM), and 10 µL of GST-KNL1 substrate (e.g., 1 µM) in Kinase Reaction Buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of ATP solution (containing 100 µM non-radioactive ATP and 0.5 µCi [γ-³²P]ATP) in Kinase Reaction Buffer.

    • Incubate for 30 minutes at 30°C.

  • Stopping the Reaction and Substrate Capture:

    • Add 50 µL of a 50% slurry of glutathione-sepharose beads in Wash Buffer to each well to stop the reaction and capture the GST-tagged substrate.

    • Incubate for 10 minutes with shaking.

  • Washing:

    • Transfer the contents of each well to a 96-well filter plate.

    • Wash the beads three times with 200 µL of Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition:

    • Add 50 µL of scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition and IC50 values as described previously.

Visualizing the Experimental Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Incubation Incubate Compound + Kinase Compound->Incubation Kinase Kinase (Aurora B or MPS1) Kinase->Incubation Substrate Substrate (MBP or GST-KNL1) Reaction Add Substrate + ATP Incubate at 30°C Substrate->Reaction ATP ATP ([γ-³²P]ATP for radiometric) ATP->Reaction Incubation->Reaction Stop Stop Reaction Reaction->Stop Signal Generate Signal (Luminescence or Radioactivity) Stop->Signal Read Read Plate Signal->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for in vitro kinase inhibition assays.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Target Kinases G2 G2 Phase M Mitosis G2->M Mitotic Entry Cytokinesis Cytokinesis M->Cytokinesis Chromosome Segregation AuroraB Aurora B AuroraB->M Regulates MPS1 MPS1 MPS1->M Regulates Inhibitor This compound Derivative Inhibitor->AuroraB Inhibitor->MPS1

Sources

A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 4-Amino-3-bromopyridin-2-ol: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the development of novel pharmaceuticals and functional materials. The substituted pyridine core, in particular, is a privileged scaffold found in numerous biologically active molecules. 4-Amino-3-bromopyridin-2-ol presents a versatile building block, offering multiple reaction sites for diversification. However, the presence of amino, hydroxyl, and bromo functionalities on the same pyridine ring introduces unique challenges and considerations for catalytic cross-coupling reactions.

This guide provides a comparative analysis of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions for the functionalization of this compound. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of catalyst selection, ligand effects, and reaction optimization to empower researchers in their synthetic endeavors.

The Challenge: A Multifunctional Substrate

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by several factors:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially influencing its catalytic activity.

  • The Amino Group: The primary amino group can act as a ligand, and its N-H bond can undergo side reactions. In some cases, protection of the amino group may be necessary to prevent undesired outcomes like dehalogenation[1].

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with basic reaction conditions. Furthermore, the oxygen atom can coordinate with the palladium catalyst.

  • The Bromo Substituent: The carbon-bromine bond is the target for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Understanding the interplay of these functional groups is critical for selecting the optimal catalytic system.

Comparative Analysis of Catalytic Systems

The choice of the cross-coupling reaction and the specific catalyst system depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner. Below, we compare the suitability of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[2][3][4] For a substrate like this compound, the key to a successful Suzuki coupling lies in the judicious choice of catalyst, ligand, and base to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection:

Traditional palladium sources like Pd(PPh₃)₄ can be effective, particularly for activated aryl bromides.[5] However, for electron-rich and potentially coordinating substrates like our target molecule, more sophisticated catalyst systems are often required. Electron-rich and bulky phosphine ligands are known to promote the key steps of the catalytic cycle.

Catalyst SystemKey Features & Considerations
Pd(OAc)₂ / SPhos SPhos is a bulky biarylphosphine ligand that has shown excellent performance in the coupling of challenging heteroaryl bromides.[6]
PEPPSI™-IPr This N-heterocyclic carbene (NHC)-based catalyst is known for its high activity and stability, often requiring lower catalyst loadings.[6]
Pd(PPh₃)₄ A classic, versatile catalyst, but may require higher loadings and longer reaction times for less reactive substrates.[5]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2 equiv) Catalyst Add: - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) Reagents->Catalyst Solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O) Catalyst->Solvent Heat Heat under inert atmosphere (e.g., 80-100 °C) Solvent->Heat Quench Cool and quench (e.g., with water) Heat->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8][9][10][11] The presence of a primary amine in our substrate makes intramolecular reactions a potential concern, and the hydroxyl group can complicate the use of strong bases.

Catalyst and Ligand Selection:

The choice of ligand is critical in Buchwald-Hartwig amination to facilitate both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are generally preferred. For substrates with potentially coordinating groups, specialized ligands have been developed.

Catalyst SystemKey Features & Considerations
Pd₂(dba)₃ / BrettPhos BrettPhos is a highly effective ligand for the amination of a wide range of aryl halides, including those with primary amines.
Pd₂(dba)₃ / RuPhos RuPhos is another versatile ligand, particularly effective for the coupling of primary and secondary amines with heteroaryl halides.[12]
Pd(OAc)₂ / BINAP BINAP is a bidentate phosphine ligand that has been successfully used for the amination of primary amines.[8]

Experimental Protocol: A Generalized Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound (1 equiv) - Amine (1.2 equiv) - Strong, non-nucleophilic base  (e.g., LiHMDS, 2.5 equiv) Catalyst Add: - Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., BrettPhos, 2-4 mol%) Reagents->Catalyst Solvent Add anhydrous, aprotic solvent (e.g., Toluene or THF) Catalyst->Solvent Heat Heat under inert atmosphere (e.g., 65-110 °C) Solvent->Heat Quench Cool and quench (e.g., with sat. NH₄Cl) Heat->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[13] A key consideration for the Heck reaction with this compound is the regioselectivity of the alkene insertion.

Catalyst and Ligand Selection:

The Heck reaction is often catalyzed by palladium(II) precursors which are reduced in situ to the active palladium(0) species. The choice of ligand can influence the stability and activity of the catalyst.

Catalyst SystemKey Features & Considerations
Pd(OAc)₂ / P(o-tol)₃ A classic and effective catalyst system for the Heck reaction.
PdCl₂(PPh₃)₂ A stable Pd(II) precatalyst that is often used.
Jeffery Conditions The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and allow for milder reaction conditions.[14]

Experimental Protocol: A Generalized Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound (1 equiv) - Alkene (1.5 equiv) - Base (e.g., Et₃N, 2 equiv) Catalyst Add: - Pd catalyst (e.g., Pd(OAc)₂, 1-5 mol%) - Ligand (optional, e.g., PPh₃) Reagents->Catalyst Solvent Add polar aprotic solvent (e.g., DMF or NMP) Catalyst->Solvent Heat Heat under inert atmosphere (e.g., 100-140 °C) Solvent->Heat Filter Cool and filter off salts Heat->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by chromatography Extract->Purify

Caption: Generalized workflow for a Heck reaction.

Mechanistic Considerations: The Catalytic Cycles

The three coupling reactions proceed through distinct but related catalytic cycles involving a palladium catalyst.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_heck Heck Cycle Pd(0)_S Pd(0)L₂ OxAdd_S Ar-Pd(II)-Br(L₂) Pd(0)_S->OxAdd_S Oxidative Addition (Ar-Br) Trans_S Ar-Pd(II)-R(L₂) OxAdd_S->Trans_S Transmetalation (R-B(OR)₂) Trans_S->Pd(0)_S Reductive Elimination RedEl_S Ar-R Trans_S->RedEl_S Pd(0)_B Pd(0)L₂ OxAdd_B Ar-Pd(II)-Br(L₂) Pd(0)_B->OxAdd_B Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)-N(H)R₂(L₂)]⁺Br⁻ OxAdd_B->Amine_Coord Amine Coordination Deprot Ar-Pd(II)-NR₂(L₂) Amine_Coord->Deprot Deprotonation (Base) Deprot->Pd(0)_B Reductive Elimination RedEl_B Ar-NR₂ Deprot->RedEl_B Pd(0)_H Pd(0)L₂ OxAdd_H Ar-Pd(II)-Br(L₂) Pd(0)_H->OxAdd_H Oxidative Addition (Ar-Br) Migratory R-CH₂-CH(Ar)-Pd(II)-Br(L₂) OxAdd_H->Migratory Migratory Insertion (Alkene) Beta_Hydride H-Pd(II)-Br(L₂) Migratory->Beta_Hydride β-Hydride Elimination RedEl_H Ar-CH=CH-R Migratory->RedEl_H Beta_Hydride->Pd(0)_H Reductive Elimination (Base)

Caption: Simplified catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Conclusion and Recommendations

The choice of the optimal catalytic system for the cross-coupling of this compound is highly dependent on the desired transformation.

  • For C-C bond formation with boronic acids, the Suzuki-Miyaura coupling is the most versatile method. Modern catalyst systems employing bulky biarylphosphine ligands such as SPhos or robust NHC-based catalysts like PEPPSI™-IPr are recommended to overcome the potential challenges posed by the multifunctional substrate.

  • For the synthesis of N-aryl derivatives , the Buchwald-Hartwig amination is the reaction of choice. Ligands like BrettPhos or RuPhos are likely to provide the best results, and the use of a strong, non-nucleophilic base such as LiHMDS is crucial.

  • For the introduction of alkenyl substituents , the Heck reaction is a viable option. Classic conditions using Pd(OAc)₂ often suffice, but the addition of a phase-transfer catalyst should be considered to improve efficiency.

It is imperative to perform small-scale screening experiments to identify the optimal catalyst, ligand, base, and solvent combination for a specific coupling partner. Careful consideration of potential side reactions, such as dehalogenation or intramolecular cyclization, is also essential for successful product formation. This guide provides a solid foundation for researchers to navigate the complexities of cross-coupling reactions with this valuable synthetic building block.

References

  • Buchwald-Hartwig amination. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):833. doi:
  • Bidentate phosphine ligands. In: Buchwald–Hartwig amination. Wikipedia. Accessed January 22, 2026. [Link]
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett. 2011;2011(19):2843-2847. doi:
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org Lett. 2011;13(18):4854-4856. doi:
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Accessed January 22, 2026. [Link]
  • Palladium-Catalyzed Amination of Aryl Halides. Org. React. 2018;95:1. doi:
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 22, 2026. [Link]
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Org Lett. 2014;16(17):4388-4391. doi:
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Org. Biomol. Chem. 2022;20(10):2005-2027. doi:
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Accessed January 22, 2026. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Accessed January 22, 2026. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025. Accessed January 22, 2026. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(1):193. doi:
  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. J Am Chem Soc. 2009;131(31):11049-11061. doi:
  • Role of the base in Buchwald-Hartwig amination. J Org Chem. 2014;79(24):11961-11969. doi:
  • 4-Amino-3-bromopyridine. PubChem. Accessed January 22, 2026. [Link]
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023;13(2):292. doi:
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Adv. 2022;12(30):19381-19392. doi:
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published online March 29, 2025. Accessed January 22, 2026. [Link]
  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][7][8]oxazines by intramolecular Hiyama coupling. Nat Commun. 2017;8:15632. doi:
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):199. doi:
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Published online January 7, 2026. Accessed January 22, 2026. [Link]
  • Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 22, 2026. [Link]
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. 2018;23(8):2031. doi:
  • Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-azaallyl Anions with Aryl Chlorides. Org Lett. 2014;16(11):3036-3039. doi:
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein J. Org. Chem. 2018;14:816-823. doi:

Sources

X-ray crystallography of 4-Amino-3-bromopyridin-2-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 4-Amino-3-bromopyridin-2-ol Analogs: A Comparative Structural Analysis

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2][3] The introduction of amino and halogen substituents, as seen in this compound and its analogs, provides a rich platform for tuning molecular properties through the strategic formation of non-covalent interactions.[4][5] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and crystal engineering.[6] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating these atomic-level details, revealing crucial information about molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[6][7]

Part 1: The Crystallographic Workflow: From Crystal to Structure

Obtaining a high-quality crystal structure is a systematic process that demands precision at every stage. The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.[9] The following protocol outlines the critical steps, from crystal preparation to structure refinement, providing the causal logic behind each experimental choice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Crystallization:

    • Rationale: The initial and most critical step is the synthesis of the target compound and its purification to the highest possible degree.[10] The subsequent growth of a single, flaw-free crystal is essential for diffraction experiments.[9]

    • Methodology:

      • Synthesize the target analog using established synthetic routes.[1][2][10] Purify the crude product via recrystallization or column chromatography.

      • Grow single crystals suitable for diffraction. A common and effective method is slow evaporation.[8][10] Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethanol/chloroform) to near saturation.[8][10]

      • Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

      • Select a suitable crystal: under a microscope, choose a transparent crystal with well-defined faces and no visible cracks or defects.[9] Ideal dimensions are typically between 0.1 and 0.3 mm.

  • Crystal Mounting and Data Collection:

    • Rationale: The selected crystal must be mounted and cooled to cryogenic temperatures (typically around 100-173 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.[8]

    • Methodology:

      • Carefully mount the selected crystal onto a cryo-loop using a minimal amount of cryo-protectant oil.

      • Flash-cool the crystal by placing it in a stream of cold nitrogen gas.

      • Mount the crystal on the goniometer head of the X-ray diffractometer.[7]

      • Center the crystal in the X-ray beam.

      • Collect diffraction data by rotating the crystal in the X-ray beam, recording the diffraction pattern at various orientations using a detector.[11]

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This information is then used to solve the phase problem and generate an initial electron density map.

    • Methodology:

      • Integrate the raw diffraction data to obtain a list of reflection intensities (h, k, l indices).

      • Determine the crystal's space group and unit cell parameters.

      • Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.[11][12]

  • Structure Refinement:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

    • Methodology:

      • Refine the atomic positions and thermal parameters (describing atomic vibrations) using full-matrix least-squares on F².[12]

      • Locate hydrogen atoms from the difference electron density map or place them in geometrically calculated positions.[8][12]

      • Refine the model until the refinement converges, indicated by minimal shifts in atomic parameters and stable R-factors (agreement indices).

Crystallographic Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization selection Microscopic Crystal Selection crystallization->selection mount Crystal Mounting & Cryo-Cooling selection->mount collect X-ray Diffraction Data Collection mount->collect process Data Integration & Scaling collect->process solve Structure Solution (Direct Methods) process->solve refine Least-Squares Refinement solve->refine validate Validation & CIF Generation refine->validate end Final Structure validate->end

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Comparative Structural Analysis

A deep understanding of structure emerges from comparison. Here, we analyze the known crystal structure of an isomer, 3-Bromopyridin-2-amine, to establish a baseline for intermolecular interactions.[8] We then extrapolate these findings to predict the structural behavior of this compound and other analogs.

Case Study: The Crystal Structure of 3-Bromopyridin-2-amine

The crystal structure of 3-Bromopyridin-2-amine reveals a sophisticated network of intermolecular interactions that dictate its solid-state assembly.[8] The molecule utilizes both classical hydrogen bonds and halogen bonds to form a layered architecture.[8]

Key structural features include:

  • Hydrogen-Bonded Dimers: Molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds involving the amino group and the pyridine nitrogen atom.[8] This is a common and robust supramolecular synthon in aminopyridine chemistry.

  • Halogen Bonding: The bromine atom plays a crucial structure-directing role. The hydrogen-bonded dimers are further linked into two-dimensional layers via C—Br⋯Br halogen bonds.[8] A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophile.[4][5][13]

Parameter3-Bromopyridin-2-amine[8]This compound (Hypothetical)Analog B (e.g., 4-Amino-3-iodopyridin-2-ol) (Hypothetical)
Key H-Bond Donor Amino (-NH₂)Amino (-NH₂), Hydroxyl (-OH)Amino (-NH₂), Hydroxyl (-OH)
Key H-Bond Acceptor Pyridine N, Amino NCarbonyl O, Pyridine N, Amino NCarbonyl O, Pyridine N, Amino N
Primary H-Bond Motif N—H···N DimerLikely O—H···O and/or N—H···O chains/dimersLikely O—H···O and/or N—H···O chains/dimers
Halogen Bond Donor C—BrC—BrC—I (Stronger donor than C-Br)
Halogen Bond Acceptor BrCarbonyl O, BrCarbonyl O, I
Predicted Packing 2D Layers via H-bonds and Br···Br contactsComplex 3D network due to orthogonal H-bond donors/acceptorsRobust 3D network, potentially dominated by strong I···O halogen bonds
Comparative Analysis and Predictions for Analogs
  • Introducing the Hydroxyl Group (this compound): The tautomerism of 2-pyridones means they exist predominantly in the keto form in the solid state.[3] Therefore, this compound will feature a carbonyl group (C=O) and an N-H bond within the ring. This introduces several profound changes compared to 3-Bromopyridin-2-amine:

    • Stronger Hydrogen Bonds: The hydroxyl group (-OH), or more accurately the ring N-H, and the carbonyl group (C=O) are powerful hydrogen bond donors and acceptors, respectively. We can predict the formation of very strong O—H···O or N—H···O hydrogen bonds, which often dominate crystal packing.

    • Competing Interactions: The robust N—H···N dimer motif seen in the amine analog would likely be disrupted in favor of stronger interactions involving the carbonyl oxygen. The bromine atom could now participate in C—Br···O halogen bonds, competing with the Br···Br interactions.[14]

  • Changing the Halogen (e.g., 4-Amino-3-iodopyridin-2-ol): Replacing bromine with iodine would significantly enhance the strength and directionality of the halogen bond.[5]

    • Dominant Halogen Bonding: The C—I bond is more polarizable than C—Br, making the iodine atom a much stronger halogen bond donor.[5] This would likely lead to prominent and short C—I···O halogen bonds, which could become the primary structure-directing interaction, potentially overriding some hydrogen bonding preferences.

Diagram of Comparative Intermolecular Interactions

G cluster_A Analog A: 3-Bromopyridin-2-amine cluster_B Analog B: this compound cluster_C Analog C: 4-Amino-3-iodopyridin-2-ol A_NH2 Amino Group (-NH2) A_N Pyridine N A_NH2->A_N N-H···N (H-Bond) A_Br Bromine (C-Br) A_Br->A_Br Br···Br (Halogen Bond) B_NH Ring N-H / Amino -NH2 B_CO Carbonyl Oxygen (C=O) B_NH->B_CO N-H···O (Strong H-Bond) B_Br Bromine (C-Br) B_Br->B_CO Br···O (Halogen Bond) C_NH Ring N-H / Amino -NH2 C_CO Carbonyl Oxygen (C=O) C_NH->C_CO N-H···O (Strong H-Bond) C_I Iodine (C-I) C_I->C_CO I···O (Strong Halogen Bond)

Caption: Predicted shifts in key intermolecular interactions across analogs.

Conclusion

The crystallographic analysis of this compound analogs is a study in the subtle yet powerful interplay of intermolecular forces. While a definitive structure for the title compound remains to be published, a comparative analysis grounded in the known structure of 3-Bromopyridin-2-amine provides critical insights. The presence of strong hydrogen-bonding motifs (N—H···N) and halogen interactions (Br···Br) in the parent amine sets a baseline for supramolecular assembly. The introduction of a 2-pyridone moiety is predicted to fundamentally alter the crystal packing, introducing stronger N—H···O hydrogen bonds and creating new opportunities for C—Br···O halogen bonding. Further substitution of the halogen from bromine to iodine would amplify the role of halogen bonding, likely making it a dominant structure-directing force. This predictive power, derived from comparative structural analysis, is an invaluable tool for scientists in the rational design of new pharmaceutical cocrystals and advanced functional materials.

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link][7]

  • Dalton, J., & Aakeröy, C. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Retrieved from [Link][13]

  • BelhajSalah, K., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface of bis(2-aminopyridinium) hexachloridostannate(IV). NIH. Retrieved from [Link][15]

  • Suma, S., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. NIH. Retrieved from [Link][10]

  • Richard, J. P., et al. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. Retrieved from [Link][16]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link][9]

  • Gilday, L., et al. (2015). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions (RSC Publishing). Retrieved from [Link][4]

  • Lord, S. J., et al. (n.d.). 3-Bromopyridin-2-amine. NIH. Retrieved from [Link][8]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link][1]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link][6]

  • Al-Majid, A., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. NIH. Retrieved from [Link][17]

  • Auffinger, P., et al. (2004). Halogen interactions in biomolecular crystal structures. ResearchGate. Retrieved from [Link][5]

  • Youssif, B., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Publishing. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link][2]

  • Arnone, M., et al. (n.d.). Synergistic Interplay between Intermolecular Halogen and Chalcogen Bonds in the Dihalogen Adducts of 2,5-Bis(pyridine-2-yl)tellurophene: Reactivity Insights and Structural Trends. NIH. Retrieved from [Link][19]

  • Journal of Chemical Education. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link][11]

  • Semantic Scholar. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Retrieved from [Link][14]

  • Z. Anorg. Allg. Chem. (2024). 2-Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Retrieved from [Link][20]

  • NIH. (n.d.). Microcrystal Electron Diffraction of Small Molecules. Retrieved from [Link][21]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link][3]

Sources

A Comparative Guide to the Synthetic Validation of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive validation of a prominent synthetic route to 4-Amino-3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, this document offers an in-depth comparison of synthetic strategies, supported by experimental data, detailed protocols, and mechanistic insights. This compound exists in tautomeric equilibrium with the more stable 4-amino-3-bromo-2-pyridone form, and synthetic routes typically yield the latter. This guide will therefore focus on the synthesis of 4-amino-3-bromo-2-pyridone.

Introduction

This compound and its pyridone tautomer are key intermediates in the synthesis of a variety of biologically active molecules. The presence of amino, bromo, and hydroxyl/oxo functionalities on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutics. The validation of a reliable and efficient synthetic route is paramount for ensuring the consistent quality and supply of this important intermediate for research and development.

This guide will focus on a primary synthetic route commencing from the readily available 4-amino-2-chloropyridine. An alternative approach will also be discussed to provide a comparative analysis of the available synthetic strategies.

Primary Synthetic Route: A Two-Step Approach from 4-Amino-2-chloropyridine

The most common and economically viable route for the synthesis of 4-amino-3-bromo-2-pyridone involves a two-step process:

  • Hydrolysis of 4-amino-2-chloropyridine to 4-amino-2-pyridone.

  • Electrophilic Bromination of 4-amino-2-pyridone at the 3-position.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 4-amino-2-chloropyridine.[1][2]

Step 1: Hydrolysis of 4-Amino-2-chloropyridine

The initial step involves the conversion of the 2-chloro substituent to a hydroxyl group, leading to the formation of the pyridone tautomer. This transformation is typically achieved by heating in an aqueous acidic or basic medium.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydrolysis of 4-amino-2-chloropyridine is as follows:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-chloropyridine in a suitable aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (if acidic) or acid (if basic) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-pyridone.

Causality of Experimental Choices:

The choice of acidic or basic conditions depends on the overall stability of the starting material and product, as well as potential side reactions. Acidic hydrolysis proceeds via protonation of the ring nitrogen, activating the 2-position towards nucleophilic attack by water. Basic hydrolysis involves direct nucleophilic substitution of the chloride by a hydroxide ion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Electrophilic Bromination of 4-Amino-2-pyridone

The second step is the regioselective bromination of the 4-amino-2-pyridone intermediate at the 3-position. The electron-donating amino and hydroxyl groups activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the positions ortho and para to the amino group.

Reaction Scheme:

Experimental Protocol:

A general procedure for the bromination of 4-amino-2-pyridone is as follows:

  • Suspend 4-amino-2-pyridone in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.

  • Upon completion, quench the excess bromine with a solution of sodium thiosulfate.

  • The product may precipitate from the reaction mixture or can be isolated by extraction after neutralization.

  • Filter the solid, wash with a suitable solvent, and dry to obtain 4-amino-3-bromo-2-pyridone.

Causality of Experimental Choices:

The use of a solvent like glacial acetic acid facilitates the reaction and helps to control the reaction temperature. The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts. The amino group is a strong activating group, making the position ortho to it (C3) highly susceptible to electrophilic attack.

Alternative Synthetic Route: Synthesis from 2-Hydroxy-3-nitro-5-bromopyridine

An alternative route to a related compound, 3-amino-2-hydroxypyridine, has been reported, which could potentially be adapted.[3] This method involves the reduction of a nitro group and subsequent dehalogenation. A similar strategy could be envisioned for the synthesis of 4-amino-3-bromo-2-pyridone.

Reaction Scheme:

A possible adapted route could be:

  • Nitration of 3-bromo-2-hydroxypyridine at the 4-position.

  • Reduction of the nitro group to an amino group.

Challenges and Considerations:

This alternative route presents several challenges. The regioselective nitration of 3-bromo-2-hydroxypyridine at the 4-position may not be straightforward and could lead to a mixture of isomers. Furthermore, the reduction of the nitro group in the presence of a bromine atom would require careful selection of the reducing agent to avoid dehalogenation.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (from 4-Amino-2-chloropyridine)Alternative Route (from 2-Hydroxy-3-nitro-5-bromopyridine)
Starting Material Readily available and relatively inexpensive.[1][2]Less common and potentially more expensive to synthesize.
Number of Steps Two straightforward steps.Potentially two or more steps with purification challenges.
Regioselectivity Generally good control in the bromination step.Nitration step may lead to isomeric mixtures.
Yield Moderate to good yields reported for similar reactions.Yields are likely to be lower due to potential side reactions.
Scalability Amenable to large-scale synthesis.May be more challenging to scale up due to purification issues.

Validation of the Final Product: 4-Amino-3-bromo-2-pyridone

The identity and purity of the synthesized 4-amino-3-bromo-2-pyridone must be confirmed through various analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point 255-258 °C[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The coupling patterns will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the pyridone ring, and C-Br stretch.

Mechanistic Insights

Hydrolysis of 2-Chloropyridines

The hydrolysis of 2-chloropyridines can proceed through a nucleophilic aromatic substitution mechanism. In acidic conditions, the pyridine nitrogen is protonated, which activates the ring towards nucleophilic attack. In basic conditions, the hydroxide ion acts as the nucleophile.

Electrophilic Bromination of Activated Pyridines

The bromination of 4-amino-2-pyridone is a classic example of electrophilic aromatic substitution.[5] The electron-donating amino and hydroxyl groups increase the electron density of the pyridine ring, making it more susceptible to attack by an electrophile (Br⁺).

Conclusion

The synthetic route starting from 4-amino-2-chloropyridine represents a robust and validated method for the preparation of 4-amino-3-bromo-2-pyridone. The two-step process of hydrolysis followed by electrophilic bromination is efficient, scalable, and utilizes readily available starting materials. While alternative routes may exist, they present significant challenges in terms of regioselectivity and starting material availability. The validation of the final product through comprehensive spectroscopic analysis is crucial to ensure its suitability for downstream applications in drug discovery and development. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical intermediate.

References

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL: [Link])

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. (URL: [Link])

  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (URL: [Link])

  • CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google P
  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google P
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: Not available)
  • Chem 334: Electrophilic Bromination of Acetanilide - YouTube. (URL: [Link])

  • synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (URL: [Link])

  • CN1807415A - 4-aminopyridine preparation method - Google P
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (URL: [Link])

  • 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (URL: [Link])

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P

Sources

Unlocking Diverse Therapeutic Avenues: A Comparative Efficacy Guide to Drugs Synthesized from 4-Amino-3-bromopyridin-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The strategic utilization of privileged scaffolds is a cornerstone of modern drug discovery, enabling the generation of diverse molecular entities with tailored biological activities. Among these, the 4-Amino-3-bromopyridin-2-ol core represents a versatile starting point for the synthesis of a range of therapeutic agents. Its inherent chemical functionalities, including an amino group and a bromine atom, provide reactive handles for a variety of synthetic transformations, leading to the development of compounds targeting distinct disease pathways. This guide provides an in-depth comparison of the efficacy of two prominent classes of drugs derived from this pyridine-based scaffold: picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of metabolic disorders, and pyrimidine-based inhibitors of Aurora B kinase for oncology applications. By examining their respective mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential unlocked by this common chemical starting point.

The Central Role of the this compound Scaffold

The this compound moiety and its close analogs are valuable intermediates in organic synthesis. The amino group can be readily acylated or participate in coupling reactions, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This dual reactivity allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The following sections will delve into two distinct classes of therapeutic agents that have been successfully developed from such pyridine-based precursors.

Part 1: Picolinamide Derivatives as Potent 11β-HSD1 Inhibitors for Metabolic Syndrome

Introduction to 11β-HSD1 and its Role in Metabolic Disease

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action.[1] It primarily functions as a reductase, converting inactive cortisone to the active glucocorticoid, cortisol, within tissues.[2] This enzymatic activity amplifies local glucocorticoid signaling in a tissue-specific manner.[3] Overexpression of 11β-HSD1, particularly in adipose tissue and the liver, is strongly implicated in the pathogenesis of the metabolic syndrome, a cluster of conditions including visceral obesity, insulin resistance, hyperglycemia, and dyslipidemia.[3] By increasing intracellular cortisol levels, 11β-HSD1 promotes adipogenesis, enhances hepatic glucose production, and impairs insulin sensitivity.[4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[5]

Mechanism of Action of Picolinamide 11β-HSD1 Inhibitors

Picolinamide derivatives synthesized from pyridine-based scaffolds have been identified as potent and selective inhibitors of 11β-HSD1. These compounds act by competitively binding to the active site of the enzyme, thereby preventing the conversion of cortisone to cortisol.[6] This reduction in intracellular cortisol levels helps to restore insulin sensitivity, decrease hepatic gluconeogenesis, and improve the overall metabolic profile.

digraph "11beta_HSD1_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Cortisone" [fillcolor="#FBBC05"]; "Cortisol" [fillcolor="#EA4335"]; "11beta-HSD1" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glucocorticoid Receptor (GR)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolic Effects" [shape=note, fillcolor="#F1F3F4"]; "Picolinamide Inhibitor" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cortisone" -> "11beta-HSD1" [label=" Substrate"]; "11beta-HSD1" -> "Cortisol" [label=" Conversion"]; "Cortisol" -> "Glucocorticoid Receptor (GR)" [label=" Activation"]; "Glucocorticoid Receptor (GR)" -> "Metabolic Effects" [label=" Increased Gluconeogenesis\n Decreased Insulin Sensitivity\n Adipogenesis"]; "Picolinamide Inhibitor" -> "11beta-HSD1" [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; }

Figure 1: Mechanism of 11β-HSD1 and its inhibition by picolinamide derivatives.
Comparative Efficacy of Picolinamide 11β-HSD1 Inhibitors

Extensive research has led to the identification of highly potent picolinamide-based 11β-HSD1 inhibitors. A notable example is compound 25 , which has demonstrated significant efficacy in both in vitro and in vivo models.[6]

Table 1: In Vitro and In Vivo Efficacy of Picolinamide 11β-HSD1 Inhibitor (Compound 25)

ParameterValueReference
In Vitro Activity
Human 11β-HSD1 IC501.8 nM[6]
Mouse 11β-HSD1 IC502.5 nM[6]
In Vivo Efficacy (HF/STZ Mouse Model)
Fasting Blood Glucose ReductionSignificant[6]
Insulin Level ReductionSignificant[6]

As shown in Table 1, compound 25 exhibits nanomolar potency against both human and mouse 11β-HSD1.[6] In a high-fat diet/streptozotocin (HF/STZ)-induced diabetic mouse model, oral administration of compound 25 resulted in a significant reduction in fasting blood glucose and insulin levels, demonstrating its potential as a therapeutic agent for type 2 diabetes.[6]

Experimental Protocols

The inhibitory activity of picolinamide derivatives against 11β-HSD1 can be determined using a scintillation proximity assay (SPA).[7]

  • Enzyme and Substrate Preparation: Recombinant human or mouse 11β-HSD1 enzyme is used. The substrate, [3H]-cortisone, and the cofactor, NADPH, are prepared in an appropriate buffer.

  • Incubation: The enzyme, substrate, cofactor, and various concentrations of the test compound are incubated at room temperature to allow the enzymatic conversion of [3H]-cortisone to [3H]-cortisol.

  • Reaction Termination: The reaction is stopped by the addition of a non-specific 11β-HSD1 inhibitor, such as glycyrrhetinic acid.

  • Detection: An anti-cortisol monoclonal antibody and SPA beads coated with anti-mouse antibodies are added to capture the [3H]-cortisol. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the maximal signal (enzyme and substrate without inhibitor), and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

The therapeutic efficacy of 11β-HSD1 inhibitors is often evaluated in rodent models of diabetes and metabolic syndrome.[2]

  • Animal Model: A common model is the high-fat diet/streptozotocin (HF/STZ)-induced diabetic mouse, which mimics the pathophysiology of type 2 diabetes.

  • Treatment: The test compound is administered orally to the diabetic mice over a specified period.

  • Metabolic Parameters Measurement: At the end of the treatment period, various metabolic parameters are measured, including fasting blood glucose, plasma insulin levels, and glucose tolerance (via an oral glucose tolerance test).

  • Data Analysis: The metabolic parameters of the treated group are compared to those of a vehicle-treated control group to assess the therapeutic effect of the inhibitor.

Part 2: Pyrimidine-Based Derivatives as Potent Aurora B Kinase Inhibitors for Oncology

Introduction to Aurora B Kinase and its Role in Cancer

Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[8] Of the three mammalian isoforms (A, B, and C), Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation and cytokinesis.[9] Overexpression of Aurora B is a common feature in a wide range of human cancers and is often associated with a poor prognosis.[9] Elevated Aurora B activity can lead to chromosomal instability, a hallmark of cancer.[8] Therefore, Aurora B kinase has emerged as a compelling target for the development of novel anticancer therapies.[10]

Mechanism of Action of Pyrimidine-Based Aurora B Kinase Inhibitors

Pyrimidine-based compounds, which can be synthesized from pyridine precursors, have been developed as potent inhibitors of Aurora B kinase. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[11] Inhibition of Aurora B kinase disrupts several mitotic processes, including chromosome alignment, the spindle assembly checkpoint, and cytokinesis, ultimately leading to polyploidy and apoptosis in rapidly dividing cancer cells.[11][12]

digraph "Aurora_B_Kinase_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Aurora B Kinase" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Histone H3" [fillcolor="#FBBC05"]; "Chromosome Condensation" [fillcolor="#F1F3F4"]; "Spindle Assembly Checkpoint" [fillcolor="#F1F3F4"]; "Cytokinesis" [fillcolor="#F1F3F4"]; "Apoptosis" [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyrimidine Inhibitor" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Aurora B Kinase" -> "Histone H3" [label=" Phosphorylation"]; "Histone H3" -> "Chromosome Condensation"; "Aurora B Kinase" -> "Spindle Assembly Checkpoint" [label=" Regulation"]; "Aurora B Kinase" -> "Cytokinesis" [label=" Regulation"]; "Pyrimidine Inhibitor" -> "Aurora B Kinase" [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; "Spindle Assembly Checkpoint" -> "Apoptosis" [label=" Dysregulation leads to"]; "Cytokinesis" -> "Apoptosis" [label=" Failure leads to"]; }

Figure 2: Role of Aurora B kinase in mitosis and its inhibition by pyrimidine-based compounds.
Comparative Efficacy of Pyrimidine-Based Aurora B Kinase Inhibitors

ZM447439 is a well-characterized quinazoline-based Aurora kinase inhibitor (the quinazoline core contains a pyrimidine ring) that demonstrates potent activity against both Aurora A and Aurora B kinases.[11] Its efficacy has been evaluated in various cancer cell lines.

Table 2: In Vitro Efficacy of ZM447439 Against Various Cancer Cell Lines

ParameterCell LineValueReference
IC50 (Aurora Kinase Inhibition)
Aurora A110 nM[11]
Aurora B130 nM[11]
IC50 (Cell Proliferation)
BON (Carcinoid)~1 µM[13]
QGP-1 (Pancreatic)~0.5 µM[13]
MIP-101 (Pancreatic)~0.8 µM[13]
GL-1 (Canine B-cell Lymphoma)4.77 µM[14]
EMA (Canine T-cell Lymphoma)8.03 µM[14]

As detailed in Table 2, ZM447439 potently inhibits Aurora A and B kinases with similar IC50 values.[11] It effectively inhibits the proliferation of various cancer cell lines in the nanomolar to low micromolar range.[13][14] Treatment with ZM447439 induces cell cycle arrest and apoptosis in cancer cells.[13]

Experimental Protocols

The antiproliferative effects of Aurora kinase inhibitors can be assessed using a crystal violet assay.[13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Staining: The cells are fixed and stained with crystal violet, which stains the cell nuclei.

  • Quantification: The crystal violet is solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and IC50 values are calculated.

The inhibition of Aurora B kinase activity in cells can be monitored by assessing the phosphorylation status of its downstream substrate, histone H3.[15]

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody specific for phospho-histone H3 (Ser10), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate. A decrease in the phospho-histone H3 signal indicates inhibition of Aurora B kinase activity.

Conclusion

The this compound scaffold serves as a remarkable starting point for the synthesis of structurally diverse and pharmacologically distinct therapeutic agents. The examples of picolinamide-based 11β-HSD1 inhibitors and pyrimidine-based Aurora B kinase inhibitors highlight the power of scaffold-based drug discovery. While the former offers a promising avenue for the treatment of metabolic diseases by modulating glucocorticoid metabolism, the latter provides a potent strategy for combating cancer by targeting the machinery of cell division.

This comparative guide underscores the importance of understanding the underlying biology of disease targets and leveraging versatile chemical scaffolds to design novel and effective therapeutics. The continued exploration of derivatives from the this compound core and similar privileged structures holds significant promise for addressing a wide range of unmet medical needs.

References

  • Zitzmann, K., et al. (2007). ZM447439, a novel promising Aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines. Neuroendocrinology, 85(2), 91-102.
  • Hermanowski-Vosatka, A., et al. (2004). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 200(4), 517-527.
  • Ryu, J. H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683.
  • Kim, S., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 544-549.
  • Girdler, F., et al. (2008). ZM447439 is a potent and specific inhibitor of the Aurora kinases. Biochemical Society Transactions, 36(Pt 3), 427-431.
  • Chen, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(24), 15819-15837.
  • Gustin, E., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2615-2624.
  • Al-zubaidi, N., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 1-8.
  • Cooper, M. S., & Stewart, P. M. (2009). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 94(12), 4984-4991.
  • Shiomitsu, K., et al. (2013). Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro. Open Journal of Veterinary Medicine, 3(1), 5-11.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Howard, S., et al. (2008). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 51(6), 1957-1967.
  • D'Elia, P., et al. (2021). 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases. International Journal of Molecular Sciences, 22(19), 10633.
  • Ditchfield, C., et al. (2003). ZM447439 inhibits Aurora A and Aurora B. The Journal of Cell Biology, 161(2), 267-280.
  • Malumbres, M., & Perez de Castro, I. (2014). The Role of Aurora B Kinase in Normal and Cancer Cells. Cellular and Molecular Life Sciences, 71(5), 791-808.
  • Foote, K. M., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2273-2284.
  • Pereira, C. D., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 53.
  • Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1: Translational and Therapeutic Aspects. Endocrine Reviews, 34(6), 841-880.
  • Kaur, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5174.
  • Singh, N., et al. (2022). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. RSC Advances, 12(35), 22933-22945.
  • Nikonova, A. S., et al. (2013). The Role of Aurora B Kinase in Normal and Cancer Cells.
  • Shiomitsu, K., et al. (2013). Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro. Open Journal of Veterinary Medicine, 3(1), 5-11.
  • Tarchi, M., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(21), 6649.
  • Taylor, A. J., et al. (2023). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen and cortisol production. bioRxiv.
  • Sharma, A., et al. (2022). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8157.
  • BenchChem. (2023).
  • Musacchio, A. (2017). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Cell and Developmental Biology, 5, 10.
  • Morton, N. M. (2004). 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Endocrine Abstracts, 7, S1.
  • Rueter, L. E., et al. (2009). Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. Neuropharmacology, 57(2), 158-166.
  • Kumar, A., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 26(16), 4983.
  • Wyrzykowska, P., et al. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 154(10), 3743-3753.
  • Nasiri, M., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 688, 1-24.
  • Nirschl, A. A., et al. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model. Journal of Medicinal Chemistry, 51(15), 4587-4600.

Sources

A Spectroscopic Guide to Differentiating Tautomeric Isomers of 4-Amino-3-bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the field of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Amino-3-bromopyridin-2-ol, a substituted pyridine derivative, serves as a critical building block for novel therapeutic agents and functional materials. A key characteristic of this molecule, and 2-hydroxypyridines in general, is its existence in a tautomeric equilibrium between the aromatic alcohol (pyridin-2-ol) form and the non-aromatic amide (pyridin-2-one) form.[1][2][3] The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent, which can significantly influence the compound's reactivity, bioavailability, and physical properties.[4][5][6]

This guide provides a comprehensive comparison of the two principal tautomers of this compound, offering researchers a practical framework for their unambiguous identification using standard spectroscopic techniques. We will delve into the theoretical underpinnings and provide validated experimental protocols for ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Molecular Structure and Tautomerism

The interconversion between 4-Amino-3-bromo-2-hydroxypyridine (the '-ol' form) and 4-Amino-3-bromo-1H-pyridin-2-one (the '-one' form) is a dynamic equilibrium. The '-ol' form possesses a fully aromatic pyridine ring, while the '-one' form contains a conjugated cyclic amide (lactam) structure. Understanding which tautomer predominates under specific conditions is crucial for predicting chemical behavior.

A placeholder diagram is used above. A detailed chemical structure diagram is needed to accurately represent the tautomers. Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the tautomers due to the significant differences in the chemical environments of the ring protons and the exchangeable N-H/O-H protons. The aromaticity of the '-ol' form and the altered electronic distribution in the '-one' form lead to distinct chemical shifts.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: The choice of solvent is critical. Polar, protic solvents like water and alcohols tend to favor the pyridone form, whereas non-polar solvents favor the hydroxypyridine form.[5][6] DMSO-d₆ is an excellent choice as it can dissolve a wide range of compounds and its residual water peak can be used as a reference.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Comparative Spectral Analysis
ProtonExpected δ (ppm) in -ol FormExpected δ (ppm) in -one FormKey Differentiators
H5 ~6.5 - 7.0~6.0 - 6.5Upfield shift in the less aromatic '-one' form.
H6 ~7.5 - 8.0~7.0 - 7.5Upfield shift in the less aromatic '-one' form.
-NH₂ ~5.0 - 6.0 (broad)~6.5 - 7.5 (broad)Downfield shift due to different electronic environment.
-OH ~9.0 - 11.0 (very broad)AbsentDiagnostic peak for the '-ol' form.
N-H Absent~11.0 - 13.0 (broad)Diagnostic peak for the '-one' form.

Trustworthiness: The most definitive signals are the exchangeable protons. The presence of a very broad singlet above 11.0 ppm is a strong indicator of the N-H proton in the pyridone tautomer. Conversely, a broad signal in the 9.0-11.0 ppm region would suggest the O-H of the hydroxypyridine form.

¹³C NMR Spectroscopy: A Definitive Carbon Signature

Expertise & Rationale: ¹³C NMR provides a clear and unambiguous method to distinguish the tautomers. The carbon at the 2-position (C2) experiences a dramatic change in its electronic environment, shifting from a carbon singly bonded to oxygen (C-OH) in the '-ol' form to a carbonyl carbon (C=O) in the '-one' form.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically needed due to the low natural abundance of ¹³C.

Comparative Spectral Analysis
CarbonExpected δ (ppm) in -ol FormExpected δ (ppm) in -one FormKey Differentiators
C2 ~155 - 165~170 - 185The most diagnostic signal. The C=O carbon of the '-one' form is significantly deshielded and shifted downfield.[7][8]
C3 ~100 - 110~105 - 115Minor shift.
C4 ~140 - 150~135 - 145Minor shift.
C5 ~110 - 120~100 - 110Minor shift.
C6 ~135 - 145~130 - 140Minor shift.

Trustworthiness: The observation of a peak in the 170-185 ppm region is conclusive evidence for the presence of the pyridone tautomer. Aromatic carbons in the '-ol' form will typically appear in the 125-150 ppm range, similar to other pyridine derivatives.[9]

FT-IR Spectroscopy: Vibrational Fingerprints

Expertise & Rationale: Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. The tautomers exhibit distinct vibrational modes, particularly the C=O stretch in the pyridone form, which is absent in the hydroxypyridine form.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Comparative Spectral Analysis
Vibrational ModeExpected Frequency (cm⁻¹) in -ol FormExpected Frequency (cm⁻¹) in -one FormKey Differentiators
C=O Stretch Absent~1650 - 1680 (strong)The most definitive IR absorption. A strong, sharp peak in this region confirms the pyridone structure.[6][10]
O-H Stretch ~3200 - 3600 (broad)AbsentCharacteristic of the hydroxyl group.
N-H Stretch Absent~3300 - 3500 (medium, broad)Characteristic of the N-H bond in the lactam ring.
C=C / C=N Stretches ~1500 - 1620~1500 - 1620Present in both, but patterns may differ slightly.

Trustworthiness: In the solid state, the pyridone form is often predominant.[2][6] The presence of a strong carbonyl (C=O) absorption is the most reliable diagnostic feature in the IR spectrum.[6]

UV-Vis Spectroscopy: Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule. The difference in the conjugated π-systems between the aromatic '-ol' form and the cross-conjugated '-one' form results in different absorption maxima (λ_max).

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol, water, or cyclohexane).

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank.

Comparative Spectral Analysis
TautomerExpected λ_max (nm)Rationale
-ol Form ~270 - 290π → π* transitions within the aromatic pyridine ring.
-one Form ~300 - 330The extended conjugation in the pyridone system lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift to a longer wavelength.[5]

Trustworthiness: While UV-Vis can show a clear difference, it is often used to quantify the ratio of the two forms in solution rather than for absolute identification, as substituent effects can influence the exact λ_max.[11]

Workflow for Tautomer Identification

The following workflow provides a logical sequence for the comprehensive analysis of this compound samples.

Tautomer_ID_Workflow cluster_DataAcquisition Step 1: Data Acquisition cluster_Analysis Step 2: Spectral Analysis cluster_Conclusion Step 3: Conclusion Sample Sample of This compound FTIR Acquire FT-IR Spectrum Sample->FTIR NMR Acquire ¹H & ¹³C NMR Spectra (in DMSO-d₆) Sample->NMR UVVis Acquire UV-Vis Spectrum (in various solvents) Sample->UVVis C_O_check Strong C=O stretch ~1660 cm⁻¹ in IR? FTIR->C_O_check C13_check ¹³C peak > 170 ppm? NMR->C13_check H1_check Broad ¹H peak > 11 ppm? NMR->H1_check Pyridone Pyridone Tautomer (-one form) is Dominant UVVis->Pyridone Quantify Ratio in Solution Hydroxypyridine Hydroxypyridine Tautomer (-ol form) is Dominant UVVis->Hydroxypyridine Quantify Ratio in Solution C_O_check->C13_check No / Ambiguous C_O_check->Pyridone Yes C13_check->H1_check No C13_check->Pyridone Yes H1_check->Pyridone Yes H1_check->Hydroxypyridine No

Caption: Logical workflow for the spectroscopic identification of the dominant tautomer.

Conclusion

The differentiation of the tautomeric isomers of this compound is readily achievable through a multi-spectroscopic approach. ¹³C NMR and FT-IR spectroscopy offer the most definitive evidence for the presence of the pyridone (-one) form, via the unambiguous detection of the carbonyl group. ¹H NMR provides strong complementary evidence, particularly through the chemical shift of the N-H proton. This guide equips researchers with the necessary protocols and interpretative framework to confidently assign the correct tautomeric structure, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

  • Khan Academy. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

  • Hussein, S. H., & El-Sabbagh, I. A. (2009). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(3), 445-453. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(5), 198-215. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1141, 491-499. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 20(7), 12795-12808. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(34), 10432-10433. [Link]

  • Wojciechowska, A., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

  • Zhang, X., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromopyridine. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Evaluation of Novel 4-Amino-3-bromopyridin-2-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro testing of novel compounds derived from 4-Amino-3-bromopyridin-2-ol. Drawing upon established methodologies for analogous pyridine-based compounds, this document outlines a strategic approach to elucidating the anticancer potential of these novel chemical entities. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating preclinical evaluation.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer drugs.[1][2] Its prevalence in oncology is a testament to its ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[2] Derivatives of pyridine have demonstrated efficacy in targeting key regulators of cell growth and division, including protein kinases, topoisomerases, and components of the cell cycle machinery.[2]

The novel scaffold, this compound, presents a unique chemical architecture for the development of a new generation of targeted anticancer agents. The strategic placement of the amino, bromo, and hydroxyl groups offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. This guide provides a systematic approach to the in vitro evaluation of these derivatives, enabling a thorough comparison of their biological activities against established anticancer agents.

A Phased Approach to In Vitro Evaluation: From Broad Cytotoxicity to Mechanistic Insights

A logical and stepwise in vitro testing cascade is crucial for the efficient evaluation of novel compounds. This approach allows for early identification of promising candidates and provides a deeper understanding of their mechanism of action.

Caption: A phased workflow for the in vitro evaluation of novel compounds.

Comparative Analysis: Benchmarking Against Established Anticancer Agents

To contextualize the activity of novel this compound derivatives, it is essential to compare their performance against well-characterized compounds. This guide proposes the use of both a standard chemotherapeutic agent and a targeted therapy as benchmarks.

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to broad cytotoxicity.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR.

The following table provides a template for summarizing the comparative in vitro data.

CompoundCell LineAssayIC50/GI50 (µM)Mechanism of Action
Derivative 1 MCF-7MTTExperimental DataTo be determined
Derivative 2 HepG2XTTExperimental DataTo be determined
Doxorubicin MCF-7MTT~1.93[3]DNA Intercalation, Topoisomerase II Inhibition
Sorafenib HepG2MTTLiterature ValueMulti-kinase Inhibition

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the key in vitro assays. These protocols are based on established methods and are designed to be self-validating.

Cell Viability Assays: MTT and XTT

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[4]

Protocol: MTT Assay [4][5][6][7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[6]

Protocol: XTT Assay [9][10][11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Labeling: Prepare the XTT labeling mixture by adding 1 mL of the electron coupling reagent to 6 mL of the XTT reagent.[9] Add 50-70 µL of this mixture to each well.[9][10]

  • Incubation: Incubate for 4 to 18 hours at 37°C.[10]

  • Absorbance Reading: Measure the absorbance at 450 nm and a reference wavelength of 660 nm.[9]

Kinase Inhibition Assays

Principle: Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that promote tumor growth and angiogenesis.[3][13] These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol: VEGFR-2 Phosphorylation Assay [14][15][16][17][18][19]

  • Cell Culture: Use immortalized human umbilical vein endothelial cells (HUE) which overexpress human VEGFR-2.[16]

  • Compound Pre-incubation: Pre-incubate the cells with the test compounds to allow for target binding.[16]

  • VEGF Stimulation: Stimulate the cells with VEGF-A to induce receptor autophosphorylation.[16] The phosphorylation of VEGFR-2 is transient, peaking at around 1 minute of VEGF treatment.[15]

  • Signal Quantification: Quantify the dose-related inhibition of the phospho-VEGFR-2 signal using a Sandwich ELISA technique.[16]

Cell Cycle Analysis

Principle: Small molecule inhibitors can arrest the cell cycle at specific phases, preventing cancer cell proliferation.[20][21][22] Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

Principle: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis.[23] This assay measures the effect of compounds on the in vitro polymerization of tubulin.[23][24][25][26][27]

Protocol: In Vitro Tubulin Polymerization Assay [23][24][26]

  • Reaction Setup: In a 96-well plate, mix purified tubulin with a reaction buffer containing GTP and a fluorescent reporter.[26]

  • Compound Addition: Add the test compounds or control substances (e.g., paclitaxel as a polymerization promoter, or nocodazole as a depolymerizer).

  • Fluorescence Measurement: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.[26]

Topoisomerase I Inhibition Assay

Principle: Topoisomerase I is an enzyme that relaxes supercoiled DNA and is a target for some anticancer drugs.[28][29] This assay measures the inhibition of topoisomerase I activity by observing the conversion of supercoiled DNA to its relaxed form.[28][30][31][32]

Protocol: Topoisomerase I Relaxation Assay [28][30]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I reaction buffer.

  • Compound and Enzyme Addition: Add the test compound followed by topoisomerase I enzyme.[28]

  • Incubation: Incubate the reaction at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).[31]

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

In Silico ADME and Physicochemical Property Prediction

To complement the in vitro data, in silico tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and physicochemical characteristics of the novel derivatives.[33][34][35][36][37] These predictions can help to identify compounds with favorable drug-like properties early in the discovery process.

Conclusion: A Pathway to Identifying Promising Anticancer Candidates

This guide provides a robust framework for the comprehensive in vitro evaluation of novel this compound derivatives. By employing a phased testing strategy, comparing against established drugs, and utilizing detailed, validated protocols, researchers can effectively identify promising anticancer candidates and elucidate their mechanisms of action. This systematic approach, grounded in scientific integrity, will pave the way for the development of the next generation of targeted cancer therapies.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2020). ACS Publications. [Link]

  • Topoisomerase Assays. (2018). PMC. [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (2011). NIH. [Link]

  • Cell cycle regulation and anticancer drug discovery. (2017). PMC. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. (2005). ASCO Publications. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2015). ResearchGate. [Link]

  • Assay of topoisomerase I activity v1. (2018). ResearchGate. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. (2022). MDPI. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). PMC. [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). NIH. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • Full article: Development of imidazolone based angiotensin II receptor type I inhibitor small molecule as a chemotherapeutic agent for cell cycle inhibition. (2021). Taylor & Francis. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PMC. [Link]

  • 2.12. In vitro tubulin polymerization assay. (2020). Bio-protocol. [Link]

  • Phosphorylation of VEGFR-2 and activation of downstream kinases in... ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2022). Royal Society Open Science. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). YouTube. [Link]

  • Human Topoisomerase I Assay Kit: Application and Use. (2012). YouTube. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Inhibition of Topoisomerase I Activity by Tyrphostin Derivatives, Protein Tyrosine Kinase Blockers: Mechanism of Action. (1994). Cancer Research. [Link]

  • Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). (2020). YouTube. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (2025). ResearchGate. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]

Sources

Assessing the Novelty of 4-Amino-3-bromopyridin-2-ol Based Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The identification and validation of new molecular scaffolds that can serve as starting points for drug discovery campaigns are critical for overcoming the limitations of existing pharmacophores. This guide provides a comprehensive framework for assessing the novelty of the 4-amino-3-bromopyridin-2-ol scaffold, a heterocyclic system with intriguing potential for kinase inhibition and other therapeutic applications.

Through a detailed comparison with the well-established quinazoline scaffold, a cornerstone of many approved kinase inhibitors, this guide will equip researchers, scientists, and drug development professionals with the rationale, methodologies, and in-depth insights required to evaluate the promise of this emerging scaffold.

The Landscape of Privileged Scaffolds in Kinase Inhibition

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase

Safety Operating Guide

Navigating the Safe Handling of 4-Amino-3-bromopyridin-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-3-bromopyridin-2-ol, a substituted pyridine derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Landscape

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

It is also prudent to consider that, like many pyridine derivatives, it may be combustible and harmful if inhaled or absorbed through the skin.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[5][6]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against skin contact and potential thermal hazards.[5]
Hand Protection Nitrile or neoprene gloves.Offers protection against skin irritation and absorption. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.[6][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[8]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Review SDS of Analogous Compounds DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood AvoidInhalation Avoid Inhalation and Skin Contact WorkInHood->AvoidInhalation StoreCool Store in a Cool, Dry, Well-Ventilated Area AvoidInhalation->StoreCool Incompatible Away from Incompatible Materials StoreCool->Incompatible WasteCollection Collect Waste in a Labeled, Sealed Container Incompatible->WasteCollection DisposeHazardous Dispose of as Hazardous Waste WasteCollection->DisposeHazardous

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromopyridin-2-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromopyridin-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.